Trimethylaluminum
Descripción
Propiedades
IUPAC Name |
trimethylalumane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/3CH3.Al/h3*1H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTRXTDYQLMHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Al](C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Al | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058787 | |
| Record name | Aluminum, trimethyl- | |
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Molecular Weight |
72.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; mp = 15 deg C; [Merck Index] | |
| Record name | Aluminum, trimethyl- | |
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| Record name | Trimethylaluminum | |
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Vapor Pressure |
12.4 [mmHg] | |
| Record name | Trimethylaluminum | |
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CAS No. |
75-24-1 | |
| Record name | Trimethylaluminum | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=75-24-1 | |
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| Record name | Trimethylaluminum | |
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| Record name | Aluminum, trimethyl- | |
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| Record name | Aluminum, trimethyl- | |
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| Record name | Trimethylaluminium | |
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| Record name | TRIMETHYLALUMINUM | |
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Foundational & Exploratory
An In-depth Technical Guide to the Structure and Bonding of Trimethylaluminum
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the molecular structure and chemical bonding of trimethylaluminum (TMA), a pivotal organoaluminum compound in both industrial and research settings.
Introduction
This compound (TMA), with the empirical formula Al(CH₃)₃, is one of the simplest and most important organoaluminum compounds.[1] Despite its name, it primarily exists as a dimer with the formula Al₂(CH₃)₆.[1][2] This colorless, pyrophoric liquid is a crucial reagent and precursor in various chemical processes, including Ziegler-Natta catalysis for polyolefin production, the synthesis of methylaluminoxane (MAO), and in semiconductor fabrication through Metalorganic Vapour Phase Epitaxy (MOVPE) and Atomic Layer Deposition (ALD).[1][2][3] Its high reactivity stems from its unique "electron-deficient" nature, which dictates its distinct structure and bonding characteristics.
Molecular Structure: A Dimeric Framework
In condensed phases (solid and liquid) and concentrated solutions, this compound exists almost exclusively as a dimer, Al₂(CH₃)₆.[4][5] An equilibrium between the monomeric and dimeric forms can be established in the gas phase, particularly at higher temperatures and lower pressures.[1][5]
The dimeric structure is analogous to that of diborane (B₂H₆). It features two aluminum atoms bridged by two methyl groups, with four additional methyl groups in terminal positions. The aluminum centers are tetrahedral.[1] The carbon atoms of the bridging methyl groups are pentacoordinate, being bonded to three hydrogen atoms and two aluminum atoms.[1][2] This arrangement results in a four-membered Al-C-Al-C ring.[6]
Structural Data
The precise geometric parameters of the Al₂(CH₃)₆ dimer have been determined by several experimental techniques, primarily single-crystal X-ray diffraction, gas-phase electron diffraction, and powder neutron diffraction. The data reveals a molecule with D2h skeletal symmetry.[7] Key structural parameters are summarized below for comparison.
Table 1: Bond Lengths in this compound Dimer (Al₂(CH₃)₆)
| Bond Type | X-ray Diffraction (Å)[7] | Gas-Phase Electron Diffraction (Å)[1] | Powder Neutron Diffraction (Å)[4] |
| Al-C (bridging) | 2.24 | 2.14 | 2.145 / 2.146 |
| Al-C (terminal) | 1.99 | 1.97 | 1.945 / 1.926 |
| Al···Al (distance) | - | - | 2.700 |
Table 2: Bond Angles in this compound Dimer (Al₂(CH₃)₆)
| Angle | X-ray Diffraction (°)[7] | Powder Neutron Diffraction (°)[4] |
| Al-C-Al (bridging) | 70 | - |
| C (terminal)-Al-C (terminal) | 124 | 125.8 |
| C (bridging)-Al-C (bridging) | - | 102.0 |
| C (bridging)-Al-C (terminal) | - | 108.8 / 105.3 / 109.3 / 103.3 |
Chemical Bonding: The 3-Center, 2-Electron Model
The bonding in the Al₂(CH₃)₆ dimer is a classic example of an "electron-deficient" molecule, where there are fewer valence electrons than required to form conventional 2-center, 2-electron (2c-2e) bonds between all adjacent atoms.
-
Terminal Bonds: The four terminal Al-C bonds are conventional covalent 2c-2e bonds, formed from the overlap of an sp³ hybrid orbital on aluminum with an sp³ hybrid orbital on the carbon of the methyl group.
-
Bridging Bonds: The two bridging Al-C-Al linkages are best described by a 3-center, 2-electron (3c-2e) bonding model.[2] In this model, a single pair of electrons is delocalized over three atoms (Al, C, and Al), creating a bond that holds the dimer together. This delocalized multicenter bonding accounts for the longer Al-C bond distances observed in the bridging positions compared to the terminal ones.[8][9] Recent studies combining high-angle X-ray diffraction and quantum-chemical methods suggest the bonding is predominantly ionic, with the bridging methyl groups involved in two highly ionic 3c-2e bonds.[8][9]
The methyl groups in the dimer are not static; they interchange readily between bridging and terminal positions in an intramolecular process.[1][2]
Figure 1: Structure of the this compound (TMA) Dimer.
Monomer-Dimer Equilibrium
In the gas phase, an equilibrium exists between the dimer and the monomer, Al(CH₃)₃. The monomeric form has a trigonal planar geometry, consistent with sp² hybridization at the aluminum center, leaving an empty p-orbital perpendicular to the molecular plane.[5][10] This empty orbital makes the monomer a potent Lewis acid, driving the dimerization to satisfy the electron deficiency of the aluminum center.
Figure 2: Monomer-Dimer Equilibrium of this compound.
Experimental Protocols for Structural Determination
The pyrophoric and air-sensitive nature of TMA necessitates specialized handling and experimental techniques for its structural analysis.[11] All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[12]
Single-Crystal X-ray Diffraction
This method provides highly precise structural data for the solid state.
Methodology:
-
Sample Preparation: A single crystal of TMA is grown at low temperature. The compound, which is liquid at room temperature (m.p. 15 °C), is distilled into a thin-walled glass capillary.[13] The capillary is sealed and cooled in situ on the diffractometer to freeze the liquid and grow a single crystal.
-
Data Collection: The mounted crystal is maintained at a low temperature (e.g., 4.5 K or 93 K) throughout the experiment to minimize thermal motion and prevent melting. A beam of monochromatic X-rays is directed at the crystal.
-
Diffraction and Analysis: The crystal diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are collected by a detector. These data are then used to calculate an electron density map of the crystal, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.[9][13]
Gas-Phase Electron Diffraction
This technique is used to determine the molecular structure in the gas phase, allowing for the study of the monomer-dimer equilibrium.
Methodology:
-
Sample Introduction: A gaseous sample of TMA is introduced into a high-vacuum chamber through a fine nozzle.[14] The temperature of the sample reservoir and nozzle can be controlled to vary the monomer/dimer ratio.
-
Electron Scattering: A high-energy beam of electrons is fired through the gas jet. The electrons are scattered by the electrostatic potential of the TMA molecules.
-
Data Analysis: The scattered electrons form a diffraction pattern on a detector. This pattern is analyzed to produce a radial distribution curve, which gives information about the interatomic distances in the molecule. By fitting this curve to a molecular model, precise bond lengths and angles for both the monomeric and dimeric species can be obtained.[14][15]
Figure 3: General workflow for structural analysis of TMA.
Conclusion
The structure of this compound is a cornerstone example of electron-deficient bonding in organometallic chemistry. Its existence as a dimer, held together by 3-center, 2-electron bridging methyl groups, is a direct consequence of the high Lewis acidity of the aluminum center. Understanding this unique dimeric framework and the underlying bonding principles is essential for professionals working with TMA, as its structure dictates its reactivity and informs its safe handling and application in diverse fields, from polymer science to microelectronics. The detailed structural parameters, elucidated through sophisticated experimental techniques, provide a quantitative basis for comprehending and predicting its chemical behavior.
References
- 1. Trimethylaluminium - Wikipedia [en.wikipedia.org]
- 2. Trimethylaluminium [chemeurope.com]
- 3. This compound 0.97 TMA [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound: Bonding by Charge and Current Topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 11. purdue.edu [purdue.edu]
- 12. benchchem.com [benchchem.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. The electron diffraction investigation of the molecular structure of aluminium trimethyl in the vapour phase - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
synthesis of trimethylaluminum process
An In-depth Technical Guide to the Synthesis of Trimethylaluminum
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (TMA), with the chemical formula Al₂(CH₃)₆, is a pyrophoric, colorless liquid that serves as a vital organoaluminum compound in a multitude of industrial and research applications.[1] Its utility spans from being a co-catalyst in Ziegler-Natta polymerization for producing polyolefins to its use in semiconductor fabrication for the deposition of thin films through processes like Metal Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).[1][2] Furthermore, TMA is an important reagent in organic synthesis, acting as a methylation agent and as a precursor for other organometallic compounds like trimethylgallium and Tebbe's reagent.[1][2] Given its high reactivity and the stringent purity requirements for applications such as in semiconductors, a thorough understanding of its synthesis and purification processes is crucial. This guide provides a detailed overview of the core industrial and laboratory-scale synthesis methods for this compound, complete with experimental protocols, quantitative data, and process visualizations.
Core Synthesis Processes
Several methods have been developed for the synthesis of this compound, ranging from direct reactions with aluminum to alkyl exchange processes. The most prominent methods are detailed below.
The Direct Synthesis (Two-Step) Process
The direct synthesis process is a widely used industrial method for producing this compound. It involves the reaction of aluminum metal with methyl chloride in the presence of sodium.[1][2]
The overall reaction can be summarized as follows: 2 Al + 6 CH₃Cl + 6 Na → Al₂(CH₃)₆ + 6 NaCl [1][2]
This process is typically carried out in two steps, which may involve the formation of methylaluminum chlorides as intermediates.
Experimental Protocol:
While specific industrial protocols are proprietary, a general laboratory-scale representation of a related process, the alkali reduction method, can be described. This method involves reacting dimethylaluminum chloride (DMAC) with molten sodium dispersed in a hydrocarbon solvent.[3][4]
-
Reactor Setup: A suitable reaction flask is charged with a high-boiling point hydrocarbon solvent, such as mineral oil.[3][4]
-
Reactant Addition: Dimethylaluminum chloride (DMAC) and sodium are added stepwise in controlled increments to the reaction flask.[4]
-
Temperature Control: The reaction mixture is heated and maintained at a temperature range of 120-150°C during the addition of reactants.[3][4]
-
Reaction Completion: After the addition is complete, the mixture is stirred and heated for an additional period, typically one to four hours, to ensure the reaction goes to completion.[3][4]
-
Product Isolation: this compound is then isolated from the reaction mixture by vacuum distillation.[3][4]
To enhance the reaction, an alkali or alkaline earth metal fluoride, such as sodium fluoride, can be used.[3]
Alkyl Exchange Process
The alkyl exchange process provides an alternative route to this compound, starting from a higher trialkylaluminum compound, typically triethylaluminum (TEA). This process involves the reaction of the trialkylaluminum with a methyl halide.[5]
An example of this reaction is: Al(C₂H₅)₃ + 3 CH₃Br → Al(CH₃)₃ + 3 C₂H₅Br
This exchange can be facilitated by the use of a catalyst.
Experimental Protocol with Iron-Stibonium Complex Catalyst:
A specific example of a catalyzed alkyl exchange reaction involves the use of an iron-stibonium complex catalyst.[6]
-
Catalyst Preparation: The catalyst is formed from SbCl₃ and FeCl₃.
-
Reaction Setup: Triethylaluminum (TEA) is reacted with methyl bromide in a suitable solvent, such as decane.[6]
-
Reaction Conditions: The reaction is carried out at a temperature of approximately 105°C and a pressure of 0.1 MPa.[6]
-
Reactant Feeding: TEA is fed into the reactor over a period of 150 minutes.[6]
-
Product Formation: Under optimal conditions, this process can achieve a high conversion of TEA with good yield and purity of TMA.[6]
Sodium Reduction of Methylaluminum Chlorides
This method is a common industrial and laboratory-scale preparation technique. It involves the reduction of methylaluminum chlorides, such as dimethylaluminum chloride (DMAC) or methylaluminum sesquichloride (MASC), using sodium metal.[3][4][7] The reaction is typically performed in a hydrocarbon solvent.[3]
The overall reaction with DMAC is: 3 (CH₃)₂AlCl + 3 Na → 2 (CH₃)₃Al + Al + 3 NaCl [4]
A significant drawback of this method is the deposition of sodium chloride and metallic aluminum on the surface of the sodium, which can lower the yield.[3] The use of an alkali or alkaline earth metal fluoride can help to mitigate this issue and enhance the conversion to TMA.[3]
Experimental Protocol with Fluoride Enhancement:
-
Reactor Charging: A reaction flask is charged with a high-boiling solvent (e.g., mineral oil), sodium, and a catalytic amount of sodium fluoride.[3]
-
Reactant Addition: Dimethylaluminum chloride (DMAC) is added incrementally to the heated reaction mixture.
-
Temperature Maintenance: The reaction temperature is maintained between 120°C and 140°C during the addition of reactants.[3]
-
Post-Reaction Heating: After the addition is complete, the mixture is stirred at 140°C for an additional four hours to ensure the reaction is complete.[3]
-
Product Isolation: this compound is isolated from the reaction mixture via vacuum distillation.[3]
Purification of this compound
For many applications, especially in the semiconductor industry, high-purity this compound is required.[1] The primary method for purifying crude TMA is distillation.[8][9][10]
Experimental Protocol for High-Purity Distillation:
-
System Preparation: A distillation apparatus, such as a microchannel rectification tower, is purged with an inert gas to create an ultra-low water and oxygen environment.[8]
-
Charging the Still: The crude this compound is transferred to the rectification kettle.[8]
-
Distillation Conditions: The distillation is carried out under controlled pressure and temperature. For example, at a pressure of 0.02 MPa, the rectification temperature is 80°C.[8] Under standard atmospheric pressure, the boiling point of TMA is between 125-127°C.[8]
-
Fraction Collection: The fraction with the correct boiling point is collected in a cold trap to yield high-purity this compound.[8]
-
Inert Gas Blowing: To further remove impurities with a higher vapor pressure, an inert gas, such as high-purity helium, can be circulated through the TMA vapor during distillation.[11][12]
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthesis and purification processes described.
Table 1: Synthesis Process Parameters and Outcomes
| Synthesis Method | Key Reactants | Catalyst/Enhancer | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Reference |
| Direct Synthesis (Two-Step) | Al, CH₃Cl, Na | - | - | - | - | - | - | [1][2] |
| Alkyl Exchange | Triethylaluminum, Methyl Bromide | Iron-Stibonium Complex | Decane | 105 | 0.1 | 64.3 | 98.1 | [6] |
| Sodium Reduction of DMAC | Dimethylaluminum Chloride, Na | - | Mineral Oil | 130-150 | - | - | 67.97 (in distillate) | [4] |
| Sodium Reduction with Fluoride | Dimethylaluminum Chloride, Na | Sodium Fluoride | Mineral Oil | 120-140 | - | 89.2 | 95.4 | [3] |
Table 2: Purification Parameters and Impurity Levels in High-Purity TMA
| Purification Method | Key Parameters | Initial Purity (%) | Final Purity (%) | Reference |
| Microchannel Rectification | Rectification Pressure: 0.02-0.1 MPa, Temperature: 80-128°C | 99.93 | 99.999993 | [8] |
| Distillation with Inert Gas Blowing | Distillation at 127°C with Helium flow | - | Organosilicon components lowered to 0.7 ppm from 173 ppm | [12] |
Table 3: Impurity Profile of High-Purity this compound
| Impurity | Concentration | Reference |
| Organosilicon Components | ≤ 0.5 ppm | [9][10] |
| Chlorine Components | ≤ 20 ppm | [9][10] |
| Hydrocarbon Components | ≤ 1,000 ppm | [9][10] |
| Calcium (Ca) | ≤ 0.05 ppm | [9][10] |
| Iron (Fe) | ≤ 0.05 ppm | [9][10] |
| Magnesium (Mg) | ≤ 0.05 ppm | [9][10] |
| Sodium (Na) | ≤ 0.05 ppm | [9][10] |
| Silicon (Si) | ≤ 0.07 ppm | [9][10] |
| Zinc (Zn) | ≤ 0.05 ppm | [9][10] |
| Sulfur (S) | ≤ 0.05 ppm | [9][10] |
| Alkylaluminum Oxides | ≤ 20 ppm | [9][10] |
Process Visualizations
The following diagrams illustrate the workflows for the synthesis and purification of this compound.
Caption: Alkyl Exchange Synthesis of TMA.
References
- 1. Trimethylaluminium [chemeurope.com]
- 2. Trimethylaluminium - Wikipedia [en.wikipedia.org]
- 3. US5015750A - Preparation of this compound - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US5543537A - Process for preparing this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. A kind of purification method of this compound crude product - Eureka | Patsnap [eureka.patsnap.com]
- 9. EP1621542B1 - Purification method of crude this compound - Google Patents [patents.google.com]
- 10. US7179931B2 - High-purity this compound and purification method of crude this compound - Google Patents [patents.google.com]
- 11. JP4488186B2 - Method for purifying this compound - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
An In-depth Technical Guide to Trimethylaluminum (Al₂(CH₃)₆)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylaluminum (TMA), with the dimeric formula Al₂(CH₃)₆, is a pyrophoric, colorless liquid that serves as a pivotal organoaluminum compound in a multitude of chemical applications. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and significant reactions, and critical safety and handling information. The content is structured to be an essential resource for researchers, scientists, and professionals in drug development and materials science, offering in-depth data presentation and visualization of key chemical processes.
Chemical and Physical Properties
This compound exists as a dimer at room temperature, with two aluminum centers bridged by two methyl groups. This electron-deficient bonding structure is a key feature influencing its reactivity.[1] The physical and chemical properties of TMA are summarized in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | Al₂(CH₃)₆ | [1] |
| Molar Mass | 144.18 g/mol (dimer) | [2] |
| Appearance | Colorless liquid | [2] |
| Melting Point | 15 °C (59 °F; 288 K) | [2] |
| Boiling Point | 127 °C (261 °F; 400 K) | [2] |
| Density | 0.743 g/cm³ (at 30 °C) | [2] |
| Viscosity | 0.9 mPa·s (at 30 °C) | [2] |
| Vapor Pressure | 1.2 kPa (at 20 °C), 9.24 kPa (at 60 °C) | [1] |
Table 2: Thermodynamic Properties of this compound
| Property | Value | Reference |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈, liquid) | -151 kJ/mol | [2] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈, gas) | -136.4 kJ/mol | [1] |
| Standard Molar Entropy (S⦵₂₉₈, liquid) | 209.4 J/(mol·K) | [1] |
| Molar Heat Capacity (Cₚ, liquid) | 155.6 J/(mol·K) | [3][4] |
| Heat of Vaporization (ΔHᵥ) | 247 J/g | [2] |
| Heat of Combustion (ΔH꜀°) | -3180 kJ/mol | [2] |
Structure and Bonding
The dimeric structure of this compound, Al₂(CH₃)₆, features two aluminum atoms linked by two bridging methyl groups, with each aluminum atom also bonded to two terminal methyl groups. This results in a distorted tetrahedral geometry around each aluminum atom. The Al-C bonds in the bridge are longer (approximately 2.14 Å) than the terminal Al-C bonds (approximately 1.97 Å).[1] This "electron-deficient" three-center, two-electron (3c-2e) bonding in the Al-CH₃-Al bridge is a hallmark of its structure and a primary reason for its high reactivity.
Experimental Protocols
Synthesis of this compound
A common industrial synthesis involves the reaction of methyl chloride with aluminum-sodium alloy.[1]
Reaction: 2 Al + 6 CH₃Cl + 6 Na → Al₂(CH₃)₆ + 6 NaCl
Experimental Workflow:
Protocol:
-
Caution: This reaction is highly exothermic and should only be performed by trained personnel in a suitable high-pressure reactor with appropriate safety measures.
-
Charge a high-pressure autoclave with the desired molar equivalents of aluminum powder and sodium metal under an inert atmosphere.
-
Seal the reactor and introduce methyl chloride gas to the desired pressure.
-
Heat the reactor to initiate the reaction, typically between 150-200 °C.
-
Monitor the reaction pressure and temperature. The reaction is complete when the pressure stabilizes.
-
Cool the reactor to room temperature and vent any unreacted methyl chloride.
-
The crude product mixture is then transferred under an inert atmosphere to a distillation apparatus.
-
Purify the this compound by fractional distillation. The solid sodium chloride byproduct is removed by filtration.
Preparation of Tebbe's Reagent
Tebbe's reagent is a valuable methylenating agent prepared from titanocene dichloride and this compound.
Reaction: Cp₂TiCl₂ + 2 Al(CH₃)₃ → Cp₂Ti(μ-CH₂)(μ-Cl)Al(CH₃)₂ + CH₄ + Al(CH₃)₂Cl
Protocol:
-
Caution: this compound and Tebbe's reagent are pyrophoric. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve titanocene dichloride (Cp₂TiCl₂) in anhydrous toluene.
-
Cool the solution to -50 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound in toluene (2 equivalents) to the cooled titanocene dichloride solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for at least 1 hour. During this time, the color of the solution will change from red to a deep red-brown.
-
The resulting solution of Tebbe's reagent can be used in situ for subsequent reactions.
Zirconium-Catalyzed Carboalumination of Alkynes
This reaction allows for the stereospecific addition of a methyl group and an aluminum moiety across a carbon-carbon triple bond.
Reaction: R-C≡C-R' + Al(CH₃)₃ (in the presence of Cp₂ZrCl₂) → (R)(CH₃)C=C(Al(CH₃)₂)(R')
Protocol:
-
Caution: this compound is pyrophoric. All manipulations must be carried out under a dry, inert atmosphere.
-
To a flame-dried Schlenk flask containing the alkyne substrate in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), add a catalytic amount of zirconocene dichloride (Cp₂ZrCl₂).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.1 to 2 equivalents) to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
The resulting vinylalane can be quenched with various electrophiles to introduce a range of functional groups. For example, quenching with water will yield the corresponding alkene.
Key Reactions and Mechanisms
Hydrolysis
This compound reacts violently with water in a highly exothermic reaction to produce methane and aluminum oxide.[2]
Reaction Pathway:
Under controlled conditions with a limited amount of water, methylaluminoxane (MAO), an important co-catalyst in olefin polymerization, can be formed.
Ziegler-Natta Polymerization
This compound, often in the form of methylaluminoxane (MAO), acts as a co-catalyst in Ziegler-Natta polymerization to activate the transition metal catalyst (e.g., a titanium or zirconium compound).[5][6][7]
Simplified Mechanism:
The organoaluminum compound alkylates the transition metal center, creating a cationic species that is the active site for polymerization. The olefin monomer then coordinates to the metal center and inserts into the metal-alkyl bond, leading to chain growth.
Spectroscopic Data
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Key Features | Reference |
| ¹H NMR | A single sharp resonance for the methyl protons is observed at room temperature due to rapid exchange between bridging and terminal positions. The chemical shift is typically around -0.5 to -1.0 ppm (relative to TMS). | [8][9] |
| ¹³C NMR | Similar to ¹H NMR, a single resonance is observed for the methyl carbons due to rapid exchange. | [10][11] |
| IR Spectroscopy | Characteristic C-H stretching and bending vibrations are observed. The Al-C stretching modes are found in the far-infrared region. Key bands include those for bridging and terminal methyl groups. | [12][13][14][15] |
| Mass Spectrometry (EI) | The mass spectrum shows a complex fragmentation pattern. The molecular ion is often not observed. Common fragments correspond to the loss of methyl groups and cleavage of the Al-Al bond in the dimer. | [16] |
Safety and Handling
This compound is a highly hazardous material that requires stringent safety precautions.
Table 4: Toxicity Data for this compound
| Parameter | Value | Reference |
| Oral LD50 (Rat) | No data available | [17][18][19][20] |
| Dermal LD50 (Rabbit) | > 2000 mg/kg | [21][22] |
| Inhalation LC50 (Rat) | No data available | [17][18][20] |
Key Safety Precautions:
-
Pyrophoric: this compound ignites spontaneously in air. It must be handled under an inert atmosphere (e.g., nitrogen or argon) at all times.[2]
-
Reacts Violently with Water: Contact with water, including atmospheric moisture, can lead to a violent exothermic reaction and the release of flammable methane gas.[2]
-
Corrosive: It causes severe burns to the skin and eyes.[23]
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile) must be worn.
-
Fire Extinguishing: Do NOT use water, carbon dioxide, or halogenated extinguishers. Use dry chemical powder (e.g., Met-L-X®) or sand to smother the fire.
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials (e.g., water, alcohols, oxidizing agents). Containers should be kept tightly sealed under an inert atmosphere.
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill ignites, use an appropriate fire extinguisher. If it does not ignite, cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite) and transfer to a sealed container for disposal.
This technical guide is intended for informational purposes for qualified individuals and does not supersede any institutional or regulatory safety protocols. Always consult the Safety Data Sheet (SDS) and your institution's safety guidelines before handling this compound.
References
- 1. Trimethylaluminium - Wikipedia [en.wikipedia.org]
- 2. nouryon.com [nouryon.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. Studies on Ziegler‐Natta catalysts. Part I. Reaction between this compound and α‐titanium trichloride (1966) | L. A. M. Rodriguez | 56 Citations [scispace.com]
- 6. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. C-13 NMR Spectrum [acadiau.ca]
- 12. surface.chem.uwm.edu [surface.chem.uwm.edu]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Infrared Spectroscopy of this compound and Dimethylaluminum chloride adsorbed on Alumina | Semantic Scholar [semanticscholar.org]
- 16. This compound [webbook.nist.gov]
- 17. umass.edu [umass.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 20. depts.ttu.edu [depts.ttu.edu]
- 21. fishersci.com [fishersci.com]
- 22. chemview.epa.gov [chemview.epa.gov]
- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Physical Properties of Trimethylaluminum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylaluminum (TMA), with the chemical formula Al₂(CH₃)₆, is the simplest organoaluminum compound.[1] It exists as a dimer, featuring bridging methyl groups, a structure analogous to diborane.[2] This colorless liquid is highly pyrophoric, igniting spontaneously in air, and reacts violently with water.[1][3] TMA is a crucial reagent and precursor in various chemical processes, including the production of methylaluminoxane (MAO), an activator for Ziegler-Natta catalysts used in olefin polymerization.[2] It also serves as a methylation agent and is widely used in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) for creating thin films of aluminum-containing compound semiconductors and high-k dielectrics like Al₂O₃.[1][2] Given its high reactivity and broad utility, a thorough understanding of its physical properties is paramount for safe handling and effective application in research and industrial settings.
Quantitative Physical Properties
The core physical characteristics of this compound are summarized in the tables below for easy reference and comparison.
General and Thermodynamic Properties
| Property | Value | Temperature (°C) | Pressure |
| Molecular Formula | C₃H₉Al (monomer) / C₆H₁₈Al₂ (dimer) | - | - |
| Molar Mass | 72.09 g/mol (monomer) / 144.18 g/mol (dimer)[1][2] | - | - |
| Appearance | Colorless liquid[1][2] | - | - |
| Melting Point | 15 °C to 15.4 °C[1][2][4] | - | - |
| Boiling Point | 125 °C to 130 °C[1][2] | - | 1013 mbar |
| Density | 0.752 g/cm³[1] | 20 | - |
| 0.81 g/mL[5][6] | 25 | - | |
| Flash Point | -17 °C to 40 °F (-1.1 °C)[5][[“]] | - | - |
| Auto-ignition Temperature | < 0 °C (Pyrophoric)[3] | - | - |
| Heat of Vaporization | ~41.9 kJ/mol (Dimer)[4][8] | - | - |
| Heat Capacity (C) | 155.6 J/(mol·K)[1] | 25 | 100 kPa |
| Std Molar Entropy (S⦵₂₉₈) | 209.4 J/(mol·K)[1] | 25 | 100 kPa |
Vapor Pressure and Viscosity
| Property | Value | Temperature (°C) |
| Vapor Pressure | 1.2 kPa (9.0 mmHg)[1] | 20 |
| 9.24 kPa (69.3 mmHg)[1][5] | 60 | |
| Viscosity | 1.12 cP[1] | 20 |
| 0.9 cP[1] | 30 |
Solubility
| Solvent | Solubility |
| Water | Reacts violently[1][6] |
| Aromatic Hydrocarbons | Soluble[5][6] |
| Saturated Aliphatic Hydrocarbons | Soluble[5][6] |
| Cycloaliphatic Hydrocarbons | Soluble[5][6] |
Experimental Protocols
Due to the pyrophoric and air-sensitive nature of this compound, all experimental determinations of its physical properties must be conducted under an inert atmosphere (e.g., nitrogen or argon) using specialized equipment such as a glove box or Schlenk line.
Determination of Melting and Boiling Points
-
Methodology: Differential Scanning Calorimetry (DSC) is a suitable method for determining the melting point. A small, hermetically sealed sample of TMA is cooled and then heated at a controlled rate. The onset of the endothermic peak corresponds to the melting point. The boiling point can be determined by placing the sample in a distillation apparatus under an inert atmosphere and slowly heating it. The temperature at which the liquid boils at a given pressure is recorded as the boiling point.
Measurement of Vapor Pressure
-
Methodology: A static method using a capacitance diaphragm gauge is appropriate for measuring the vapor pressure of reactive organometallic compounds.
-
A sample of TMA is introduced into a thermostated sample vessel connected to a vacuum line and a pressure sensor.
-
The sample is degassed through several freeze-pump-thaw cycles to remove any dissolved inert gas.
-
The sample vessel is then immersed in a liquid bath with precise temperature control.
-
Once thermal equilibrium is reached, the pressure of the vapor above the liquid sample is recorded at various temperatures.
-
The data can be fitted to the Antoine or Cox equation to describe the vapor pressure-temperature relationship.
-
Determination of Density
-
Methodology: A vibrating-tube densimeter can be used for accurate density measurements of air-sensitive liquids.
-
The instrument is calibrated with a standard of known density.
-
TMA is transferred to the measurement cell under an inert atmosphere via a syringe or cannula.
-
The oscillation period of the U-tube filled with the sample is measured at a controlled temperature.
-
The density is calculated from the oscillation period and the calibration constants.
-
Measurement of Viscosity
-
Methodology: The viscosity of air-sensitive compounds like TMA can be measured using a rotational viscometer with a sealed sample chamber.
-
The sample is transferred to the viscometer's measurement cup under an inert atmosphere.
-
A spindle is immersed in the liquid, and the chamber is sealed.
-
The torque required to rotate the spindle at a specific speed is measured.
-
The viscosity is calculated from the torque, rotational speed, and the geometry of the spindle and cup.
-
Thermal Decomposition Analysis
-
Methodology: The thermal stability and decomposition products of TMA can be studied using techniques like Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).
-
A small sample of TMA is placed in the TGA furnace under a controlled inert gas flow.
-
The sample is heated at a constant rate.
-
The TGA measures the mass loss as a function of temperature, indicating decomposition.
-
The evolved gases from the decomposition are simultaneously analyzed by the mass spectrometer to identify the decomposition products, such as methane and methyl radicals.[9] In an argon atmosphere, the decomposition of TMA begins at 332°C and the rate increases rapidly above 380°C.[10]
-
Visualizations: Structure, Reactions, and Handling
The following diagrams illustrate the key structural features, chemical reactions, and handling logic for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
trimethylaluminum dimer monomer equilibrium
An In-depth Technical Guide to the Trimethylaluminum Dimer-Monomer Equilibrium
Introduction
This compound (TMA), with the empirical formula Al(CH₃)₃, is a pyrophoric, colorless liquid that serves as one of the simplest and most important organoaluminum compounds. It is a crucial reagent and precursor in numerous industrial applications, including Ziegler-Natta catalysis for polyolefin production, and as a preferred aluminum source for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) in the semiconductor industry.[1][2]
A fundamental characteristic of this compound is its existence as a dimer, Al₂(CH₃)₆, at room temperature and standard pressure.[1][3] This dimeric structure is in a dynamic equilibrium with its monomeric form, Al(CH₃)₃. The position of this equilibrium is highly sensitive to temperature and pressure, a factor of critical importance for processes like ALD, where the gaseous precursor's state directly influences film growth and quality.[4][5] This guide provides a detailed examination of the structural, thermodynamic, and experimental aspects of the TMA dimer-monomer equilibrium for researchers and professionals in chemistry and materials science.
Molecular Structure and Bonding
The equilibrium involves two distinct molecular structures: the planar monomer and the bridged dimer. At higher temperatures, the dimer cracks into the monomeric form.[1]
This compound Monomer (AlMe₃)
In the gas phase at elevated temperatures, TMA exists as a monomer with D₃h symmetry.[6][7] The aluminum atom is at the center of a trigonal planar structure, bonded to three methyl groups. The methyl groups are reported to rotate freely.[6][7]
This compound Dimer (Al₂Me₆)
At room temperature, TMA primarily exists as a dimer.[3] The structure is analogous to diborane, featuring two aluminum atoms and two bridging methyl groups forming a four-membered Al-C-Al-C ring.[1][6] This configuration results in two distinct types of methyl groups: four terminal and two bridging. The carbon atoms of the bridging methyl groups are pentacoordinate, each bonded to three hydrogen atoms and two aluminum atoms.[1] The aluminum centers are tetrahedral.[1] The methyl groups undergo rapid intramolecular exchange between bridging and terminal positions.[1]
Structural Data Comparison
Gas-phase electron diffraction studies and density functional theory (DFT) calculations have provided precise geometric parameters for both species.
| Parameter | Monomer (Al(CH₃)₃) | Dimer (Al₂(CH₃)₆) | Reference |
| Al-C Bond Length (terminal) | 1.964 (0.003) Å | 1.97 Å | [1][7] |
| Al-C Bond Length (bridging) | N/A | 2.14 Å | [1] |
| C-Al-C Angle | ~120° | N/A | [7] |
| Al-C-Al Angle (in ring) | N/A | ~75° | [6] |
Thermodynamics of Dissociation
The dissociation of the this compound dimer is an endothermic process, governed by the following equilibrium:
Al₂(CH₃)₆ (g) ⇌ 2 Al(CH₃)₃ (g)
The equilibrium is significantly influenced by temperature and pressure. High temperatures and low pressures shift the equilibrium to the right, favoring the formation of the monomer.[4][5] For instance, under typical ALD conditions of 150°C and 1 Torr, approximately 98% of TMA exists in its monomeric form.[4]
Thermodynamic Parameters for Dimer Dissociation
Various studies have determined the enthalpy and entropy changes associated with the gas-phase dissociation of the dimer.
| Parameter | Value | Units | Reference |
| Enthalpy of Dissociation (ΔH°) | 20.2 ± 1.0 | kcal/mol | [3] |
| 20.40 ± 0.34 | kcal/mol | [4] | |
| 85.35 ± 1.42 | kJ/mol | [4] | |
| Entropy of Dissociation (ΔS°) | 29.3 ± 0.3 | cal K⁻¹ mol⁻¹ | [4] |
| 122.6 ± 1.3 | J K⁻¹ mol⁻¹ | [4] |
Note: Values are per mole of dimer.
Equilibrium Constant (Keq)
Theoretical calculations have been performed to predict the equilibrium constant for the dissociation reaction at various temperatures.
| Temperature (°C) | Temperature (K) | Predicted Keq (atm) | Experimental Keq (atm) | Reference |
| 100.3 | 373.45 | 33.3 | 28.3 | [8][9] |
| 115.0 | 388.15 | 92.2 | 76.7 | [8][9] |
| 155.7 | 428.85 | 1023.7 | 931.0 | [8][9] |
Experimental Protocols for Studying the Equilibrium
The dimer-monomer equilibrium and the structures of the involved species have been investigated using several key experimental techniques.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the precise molecular structure of gaseous compounds. It has been instrumental in measuring the bond lengths and angles of both TMA monomer and dimer.
Methodology: A beam of high-energy electrons is fired through a gaseous sample of TMA. The electrons are diffracted by the molecules, creating a pattern that is captured on a detector. This diffraction pattern is a function of the interatomic distances within the molecules. By heating the sample nozzle to different temperatures (e.g., 215°C), the dimer-monomer equilibrium can be shifted, allowing for the characterization of the monomer-rich gas.[7][10]
General Experimental Protocol:
-
Sample Introduction: A sample of liquid TMA is placed in a reservoir connected to a nozzle inside a high-vacuum chamber.
-
Vaporization: The reservoir is maintained at a controlled temperature (e.g., 40°C) to establish a sufficient vapor pressure, while the nozzle is heated to a higher temperature (e.g., 215°C) to promote dimer dissociation.[7]
-
Electron Diffraction: The gaseous TMA is allowed to expand through the nozzle into the path of a high-energy electron beam.
-
Data Collection: The resulting diffraction pattern is recorded on a photographic plate or a digital detector at a known distance from the nozzle.[7]
-
Data Analysis: The diffraction intensities are analyzed to generate a radial distribution curve, from which molecular parameters like bond lengths and angles are determined by least-squares refinement.[7]
Spectroscopic Methods
Vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to probe the equilibrium and the dynamic exchange processes.
4.2.1 Infrared (IR) and Raman Spectroscopy
Methodology: These techniques distinguish between the monomer and dimer based on their different molecular symmetries, which lead to different numbers of IR- and Raman-active vibrational modes. For example, gas-phase TMA dimer can be adsorbed onto a substrate and its reaction or dissociation monitored.[11][12] IR spectroscopy can identify adsorbed dimethylaluminum and monomethylaluminum species by characteristic peaks in the methyl bending region.[11]
General Experimental Protocol:
-
Sample Cell: The TMA sample (gas or liquid) is contained in a cell with windows transparent to IR or visible light (e.g., KBr for IR, quartz for Raman).
-
Temperature Control: The cell is placed in a variable-temperature holder to study the equilibrium as a function of temperature.
-
Spectrum Acquisition: The sample is irradiated with the appropriate light source (e.g., an IR source or a laser).
-
Detection: The transmitted (IR) or scattered (Raman) light is collected and analyzed by a spectrometer.
-
Analysis: The resulting spectra are compared to theoretical calculations or known spectra to identify the vibrational modes corresponding to the monomer, dimer, or other species present.
4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: ¹H and ²⁷Al NMR are particularly useful for studying the equilibrium in solution. At low temperatures, separate signals for the bridging and terminal methyl protons of the dimer may be observed. As the temperature increases, these signals broaden and coalesce due to the rapid chemical exchange between the two positions.[13] The addition of Lewis bases like tetrahydrofuran (THF) can cleave the dimer to form a monomeric adduct, resulting in a significant upfield shift and narrowing of the TMA resonance in the ¹H NMR spectrum.[14] ²⁷Al NMR is also sensitive to the equilibrium, with the chemical shift moving to a lower field as the temperature increases, indicating a shift towards the monomer.[15]
General Experimental Protocol (Variable Temperature):
-
Sample Preparation: A solution of TMA is prepared in a suitable deuterated solvent (e.g., toluene-d₈, CD₂Cl₂) inside an inert atmosphere glovebox and sealed in an NMR tube.
-
Spectrometer Setup: The NMR tube is placed in the spectrometer, which is equipped with a variable-temperature probe.
-
Low-Temperature Measurement: The probe is cooled to a low temperature (e.g., 220 K) to slow the methyl group exchange, and a ¹H NMR spectrum is acquired.
-
Incremental Heating: Spectra are recorded at various increasing temperature intervals.
-
Data Analysis: The changes in chemical shifts, signal broadening, and coalescence temperature are analyzed using line-shape analysis software to determine the kinetic and thermodynamic parameters of the exchange process.[13]
Conclusion
The dynamic equilibrium between the dimeric and monomeric forms of this compound is a defining feature of its chemistry. The structure of the electron-deficient dimer, with its pentacoordinate bridging methyl carbons, gives way to a trigonal planar monomer at elevated temperatures or reduced pressures. A comprehensive understanding of the structural details, thermodynamic driving forces, and the influence of external conditions on this equilibrium is paramount for its effective use in chemical synthesis and advanced materials deposition. The experimental techniques outlined provide the necessary tools for researchers to probe and quantify this fundamental process, enabling precise control over reactions and applications involving this versatile organoaluminum compound.
References
- 1. Trimethylaluminium - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The molecular structure of trimethylaluminium monomer - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Infrared Spectroscopy of this compound and Dimethylaluminum chloride adsorbed on Alumina | Semantic Scholar [semanticscholar.org]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cas 75-24-1,Trimethylaluminium | lookchem [lookchem.com]
The Enduring Lewis Acidity of Trimethylaluminum: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on the Core Lewis Acid Character of Trimethylaluminum for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound (TMA), with the formula Al₂(CH₃)₆, is a pyrophoric, colorless liquid that serves as a quintessential example of an organoaluminum compound.[1][2] Despite its simple structure, TMA exhibits a profound Lewis acidic character that underpins its extensive utility in organic synthesis and industrial catalysis. This technical guide provides a comprehensive exploration of the electronic structure, bonding, reactivity, and quantification of the Lewis acidity of this compound, tailored for researchers, scientists, and professionals in drug development.
Electronic Structure and Bonding: The Origin of Lewis Acidity
The Lewis acidity of this compound arises from the electron-deficient nature of the aluminum center. In its monomeric form, Al(CH₃)₃, the aluminum atom is sp² hybridized, possessing a vacant p-orbital.[3] This electron deficiency drives the formation of a dimeric structure, Al₂(CH₃)₆, which is the predominant form of TMA in the condensed phase.[1][4]
The dimer features two aluminum centers bridged by two methyl groups, forming a three-center, two-electron (3c-2e) bond.[2] This bonding motif, analogous to that in diborane, results in a tetrahedral coordination geometry around each aluminum atom.[1][2] The terminal Al-C bonds are shorter and stronger than the bridging Al-C bonds, reflecting the different bonding interactions.[1][5] The presence of these electron-deficient bonds makes the aluminum centers in the TMA dimer highly susceptible to attack by Lewis bases.
At elevated temperatures, the dimer can dissociate into the monomeric form, Al(CH₃)₃, which is an even stronger Lewis acid due to the more accessible vacant p-orbital on the aluminum atom.[1][3]
Quantitative Assessment of Lewis Acidity
The Lewis acidity of this compound can be quantified through various experimental and computational methods. The ECW model, a quantitative model that describes Lewis acid-base interactions, provides specific parameters for AlMe₃. The enthalpy data indicate that AlMe₃ is a hard acid with an EA value of 8.66 and a CA value of 3.68.[1]
Table 1: Structural and Thermodynamic Data for this compound
| Parameter | Value | Reference(s) |
| Dimer (Al₂(CH₃)₆) Bond Lengths | ||
| Al-C (terminal) | 1.97 Å | [1][2] |
| Al-C (bridging) | 2.14 Å | [1][2] |
| Dimer (Al₂(CH₃)₆) Bond Angles | ||
| C(terminal)-Al-C(terminal) | ~124° | [5] |
| Al-C(bridging)-Al | ~70° | [5] |
| ECW Model Parameters (for monomeric AlMe₃) | ||
| EA | 8.66 | [1] |
| CA | 3.68 | [1] |
| Enthalpy of Dimerization (2AlMe₃ ⇌ Al₂Me₆) | - | [5] |
Reactivity as a Lewis Acid: Adduct Formation and Catalysis
The potent Lewis acidity of this compound governs its reactivity, leading to the formation of stable adducts with a wide range of Lewis bases, including ethers, amines, and phosphines.[6][7] This ability to coordinate to Lewis basic sites is fundamental to its role as a catalyst and reagent in numerous organic transformations.
Ziegler-Natta Polymerization
In Ziegler-Natta polymerization, this compound or other organoaluminum compounds act as essential co-catalysts.[8][9][10][11][12][13] TMA's primary role is to alkylate the transition metal pre-catalyst (e.g., titanium tetrachloride) and to generate the active catalytic species.[10][11] The Lewis acidity of the aluminum center facilitates the abstraction of a chloride ligand from the transition metal, creating a vacant coordination site for the olefin monomer to bind and subsequently insert into the growing polymer chain.
A key component in modern Ziegler-Natta catalysis is methylaluminoxane (MAO), which is produced by the controlled hydrolysis of this compound.[2][14][15] MAO is a complex oligomeric species that acts as a highly effective activator for metallocene catalysts.[2][14][15] The Lewis acidic aluminum sites within the MAO structure are crucial for generating the cationic, catalytically active metallocene species.[2][14]
Caption: Activation of a Ziegler-Natta pre-catalyst by this compound.
Carboalumination
Carboalumination involves the addition of an organoaluminum reagent across a carbon-carbon multiple bond. This reaction is often catalyzed by zirconocene dichloride, where this compound plays a dual role.[1][16] It acts as a methylating agent for the zirconium catalyst and the resulting organozirconium species then undergoes carboalumination with an alkyne or alkene. The Lewis acidity of the aluminum in the system is believed to play a role in the transmetalation steps of the catalytic cycle.[16][17][18][19]
Caption: Simplified catalytic cycle for zirconocene-catalyzed carboalumination.
Amide Bond Formation
This compound has emerged as a highly effective reagent for the direct amidation of carboxylic acids and esters.[20][21][22][23][24][25] The Lewis acidic aluminum center coordinates to the carbonyl oxygen of the carboxylic acid or ester, activating it towards nucleophilic attack by an amine.[20][23] This method provides a powerful alternative to traditional coupling reagents, often proceeding under mild conditions with high yields.[20][21]
Caption: this compound-mediated amide bond formation.
Synthesis of Tebbe's Reagent
Tebbe's reagent, a versatile methylenating agent, is synthesized from the reaction of titanocene dichloride with this compound.[1][2][5][6][26][27][28][29] In this reaction, TMA acts as both an alkylating agent and a chloride abstractor, leading to the formation of the titanium-aluminum heterocycle.[2][26]
Experimental Protocols for Characterization and Synthesis
Quantification of Lewis Acidity via the Gutmann-Beckett Method (³¹P NMR Spectroscopy)
The Gutmann-Beckett method provides a convenient and reliable means of quantifying the Lewis acidity of a compound by observing the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine oxide (Et₃PO), upon adduct formation.[7][9][25][30]
Protocol:
-
Sample Preparation: All manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) due to the pyrophoric nature of this compound.
-
A stock solution of triethylphosphine oxide (Et₃PO) in a dry, non-coordinating solvent (e.g., toluene-d₈ or benzene-d₆) is prepared.
-
A known concentration of this compound is added to the Et₃PO solution.
-
NMR Analysis: The ³¹P{¹H} NMR spectrum of the solution is recorded.
-
Data Interpretation: The chemical shift (δ) of the phosphorus signal in the TMA-Et₃PO adduct is compared to that of free Et₃PO. A larger downfield shift indicates a stronger Lewis acid. The Acceptor Number (AN) can be calculated using the formula: AN = 2.21 x (δsample - 41.0), where 41.0 is the chemical shift of Et₃PO in hexane.[25]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with the formation of a Lewis acid-base adduct, providing thermodynamic parameters such as the enthalpy of formation (ΔH), binding constant (Kₐ), and stoichiometry (n).[31][32][33][34]
Protocol:
-
Instrumentation and Sample Preparation: An isothermal titration calorimeter is used. All solutions must be prepared in a dry, inert solvent inside a glovebox.
-
A solution of this compound of known concentration is placed in the sample cell.
-
A solution of the Lewis base (e.g., pyridine, THF) of known concentration is loaded into the titration syringe.
-
Titration: The Lewis base solution is injected into the TMA solution in small, precise aliquots. The heat released or absorbed after each injection is measured.
-
Data Analysis: The resulting data are fitted to a binding model to determine the thermodynamic parameters of the adduct formation.
Synthesis of Tebbe's Reagent
Materials:
-
Titanocene dichloride (Cp₂TiCl₂)
-
This compound (2.0 M solution in toluene)
-
Anhydrous toluene
-
Under an inert atmosphere, titanocene dichloride is suspended in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.
-
The suspension is cooled to -50 °C.
-
A solution of this compound in toluene is added dropwise to the stirred suspension over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for at least 2 hours.
-
The resulting deep red solution contains Tebbe's reagent and can be used in situ or the product can be isolated by crystallization.
Caption: Workflow for quantifying the Lewis acidity of this compound.
Conclusion
The Lewis acid character of this compound is a cornerstone of its rich and diverse chemistry. From its fundamental dimeric structure featuring three-center, two-electron bonds to its pivotal role in industrial catalysis and synthetic organic chemistry, the electron-deficient nature of the aluminum center dictates its reactivity. A thorough understanding of its Lewis acidity, supported by quantitative data and detailed experimental methodologies, is crucial for harnessing the full potential of this remarkable organometallic compound in the development of new chemical entities and materials. The protocols and mechanistic insights provided in this guide offer a valuable resource for researchers and professionals in the field.
References
- 1. Tebbe Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Tebbe's reagent - Wikipedia [en.wikipedia.org]
- 3. Complex formation of this compound and trimethylgallium with ammonia: evidence for a hydrogen-bonded adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tebbe reagent and Petasis reagent - Santiago Lab [sigutlabs.com]
- 6. Tebbe Olefination | NROChemistry [nrochemistry.com]
- 7. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 8. Formation of octameric methylaluminoxanes by hydrolysis of this compound and the mechanisms of catalyst activation in single-site α-olefin polymerization catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 10. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Studies on Ziegler‐Natta catalysts. Part I. Reaction between this compound and α‐titanium trichloride (1966) | L. A. M. Rodriguez | 56 Citations [scispace.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. journals.iucr.org [journals.iucr.org]
- 15. byjus.com [byjus.com]
- 16. Tebbe Olefination [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. This compound [webbook.nist.gov]
- 23. New Lab Manual: Determination of Lewis Acidity using 31P NMR - Magritek [magritek.com]
- 24. researchgate.net [researchgate.net]
- 25. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids [organic-chemistry.org]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. Gutmann–Beckett method - Wikiwand [wikiwand.com]
- 30. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 31. OhioLINK ETD: Kingsley, Nicholas B. [etd.ohiolink.edu]
- 32. mdpi.com [mdpi.com]
- 33. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 34. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Reactivity of Trimethylaluminum with Protic Solvents
Introduction
This compound (TMA), with the chemical formula Al(CH₃)₃ or more accurately as the dimer Al₂(CH₃)₆, is a highly reactive and versatile organoaluminum compound.[1][2] It is widely utilized in organic synthesis, catalysis, and semiconductor fabrication.[1][3] A key characteristic of TMA is its nature as a potent Lewis acid, owing to the electron-deficient aluminum center, which readily forms adducts with Lewis bases.[4][5] This high reactivity extends to protic solvents, with which it reacts vigorously, often in a highly exothermic manner. Its pyrophoric nature necessitates handling under an inert atmosphere of dry nitrogen or argon.[3][4] This guide provides a detailed examination of the reactivity of this compound with various protic solvents, focusing on reaction mechanisms, quantitative data, and experimental protocols relevant to research and development.
Core Reactivity: Adduct Formation and Protonolysis
The fundamental reaction pathway for this compound with a protic solvent (H-X) involves two primary steps. First, the electron-deficient aluminum atom acts as a Lewis acid, coordinating with the lone pair electrons on the heteroatom (X) of the protic solvent to form a stable Lewis acid-base adduct.[3] This initial reaction is typically rapid and exothermic. The formation of this intermediate is followed by the elimination of a methane molecule, resulting from the transfer of a proton from the solvent to one of the methyl groups on the aluminum, leading to the formation of a new aluminum-heteroatom bond.
Reaction with Water (Hydrolysis)
The reaction of TMA with water is extremely vigorous and can be explosive.[4] This high reactivity is leveraged in processes like Atomic Layer Deposition (ALD) for creating aluminum oxide (Al₂O₃) thin films.[3][6] The reaction proceeds through the formation of a stable TMA-water adduct, (CH₃)₃Al:OH₂, with an exothermicity of 15.7 kcal/mol.[3] Under controlled conditions, the hydrolysis can be stopped to yield methylaluminoxane (MAO), a co-catalyst in olefin polymerization.[4]
Overall Reaction: Al₂(CH₃)₆ + 3 H₂O → Al₂O₃ + 6 CH₄[4]
Controlled Hydrolysis: Al(CH₃)₃ + H₂O → 1/n [Al(CH₃)O]ₙ + 2 CH₄[4]
Computational studies show that the reaction of TMA with water is significantly faster than its reaction with molecular oxygen.[3][7] The initial step involves the interaction of the empty p-orbital of aluminum with a lone pair of electrons on the water's oxygen atom.[3]
Reaction with Alcohols
The reaction of TMA with alcohols (alcoholysis) is analogous to hydrolysis, proceeding via an adduct to form aluminum alkoxides and methane. However, under more forcing conditions (excess TMA, high temperatures), a different reaction pathway, C-methylation, can occur, particularly with tertiary alcohols.[8]
1. Alcoholysis: Al(CH₃)₃ + R-OH → (CH₃)₂Al-OR + CH₄
2. C-Methylation: With excess TMA at temperatures between 100-200 °C, tertiary alcohols can be converted to their corresponding C-methylated alkanes.[8] For example, t-butyl alcohol reacts to form neopentane.[8]
| Reactant Alcohol | Product | Temperature (°C) | Reference |
| t-Butyl alcohol | Neopentane | 100-200 | [8] |
| 1,1-Diphenylethanol | 2,2-Diphenylpropane | 100-200 | [8] |
| 2-Phenylpropan-2-ol | t-Butylbenzene | 100-200 | [8] |
| Triphenylmethanol | 1,1,1-Triphenylethane | 90 | [9] |
Reaction with Amines and Carboxylic Acids: Amide Synthesis
TMA is a highly effective reagent for the direct amidation of carboxylic acids and esters, avoiding the need for pre-activation of the carboxylic acid or the use of coupling reagents.[9][10] This method is valued in drug development for its efficiency and broad applicability. The reaction is believed to proceed through an aluminum "ate" complex that facilitates the condensation.[10]
The reaction is compatible with a wide range of primary, secondary, and aromatic amines, as well as various aliphatic and aromatic carboxylic acids.[10]
| Carboxylic Acid | Amine | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzoic Acid | Benzylamine | Toluene | 90 | 94 | [10] |
| Benzoic Acid | Aniline | Toluene | 90 | 85 | [11] |
| Phenylacetic Acid | Morpholine | Toluene | 90 | 88 | [10] |
| Acetic Acid | Benzylamine | Toluene | 90 | 75 | [10] |
| Phthalimide-protected amino acids | Various amines | Toluene | 90 | - | [10] |
Experimental Protocol: General Procedure for TMA-Mediated Direct Amidation
This protocol is a synthesis of methodologies reported for the direct amidation of carboxylic acids.[9][10]
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.0 mmol)
-
This compound (1.0 mmol, typically as a 2M solution in toluene or hexanes)
-
Anhydrous toluene (5 mL)
-
1 M HCl (for quenching)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 mmol) in anhydrous toluene (5 mL) in a flame-dried flask.
-
Add the this compound solution (1.0 mmol) dropwise to the stirred solution at room temperature.
-
Stir the mixture for 10-15 minutes to allow for the initial reaction and gas evolution (methane) to subside.
-
Add the amine (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and maintain for 1-2 hours, monitoring progress by TLC or LC-MS.
-
Cool the reaction to 0 °C in an ice bath.
-
Quenching: Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl.
-
Workup: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Thermochemical Data
Understanding the energetics of TMA is crucial for managing its reactivity. The compound exists as a dimer in the liquid phase, with a significant enthalpy of dimerization.[12]
| Property | Value | Units | Reference |
| ΔfH° (liquid, dimer) | -149.7 ± 4.5 | kJ/mol | [2] |
| ΔfH° (gas, monomer) | -86.5 ± 4.8 | kJ/mol | [13] |
| Enthalpy of Vaporization | +9.88 ± 0.06 | kcal/mol | [12] |
| Enthalpy of Dimerization (gas) | -20.40 ± 0.34 | kcal/mol | [12] |
| Adduct Formation with H₂O | -15.7 | kcal/mol | [3] |
Summary of Reactivity
The reaction outcome of this compound with protic solvents is highly dependent on the nature of the solvent, stoichiometry, and reaction temperature. While simple protonolysis is the most common pathway, other synthetically useful transformations can be achieved under specific conditions.
References
- 1. Cas 75-24-1,Trimethylaluminium | lookchem [lookchem.com]
- 2. This compound [webbook.nist.gov]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. Trimethylaluminium - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Investigating the Trimethylaluminium/Water ALD Process on Mesoporous Silica by In Situ Gravimetric Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound [webbook.nist.gov]
An In-depth Technical Guide to Trimethylaluminum as a Methyl Nucleophile Source
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylaluminum (TMA) is a versatile and powerful organoaluminum reagent that serves as a potent, albeit pyrophoric, source of methyl nucleophiles in organic synthesis. This technical guide provides a comprehensive overview of its applications, with a particular focus on its role in methylation reactions, including conjugate additions and the methylation of ketones. This document details the reactivity, selectivity, and handling of TMA, presenting quantitative data, in-depth experimental protocols, and mechanistic insights to aid researchers in its safe and effective use.
Introduction
This compound (TMA), with the chemical formula Al₂(CH₃)₆, is a dimeric organoaluminum compound that exists as a colorless, pyrophoric liquid.[1] Its high reactivity stems from the electron-deficient nature of the aluminum center, making it a strong Lewis acid and a source of methyl anions. While its pyrophoric nature necessitates careful handling under inert conditions, its utility in forming carbon-carbon bonds has made it an indispensable tool in both academic research and industrial processes.[2][3][4] This guide will explore the core applications of TMA as a methyl nucleophile, providing practical information for its application in a laboratory setting.
Safety and Handling of this compound
Extreme caution must be exercised when handling this compound due to its pyrophoric nature. It ignites spontaneously upon contact with air and reacts violently with water.[2][3][4] All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate air-free techniques, such as a glovebox or Schlenk line.[2][5]
Personal Protective Equipment (PPE):
-
Safety glasses with side shields and a face shield.[3]
-
Flame-retardant gloves worn over chemically resistant gloves (e.g., nitrile).[3][6]
Safe Handling Practices:
-
Work in a well-ventilated fume hood.[5]
-
Keep flammable materials away from the work area.[4]
-
Have appropriate fire-extinguishing agents readily available (e.g., Class D fire extinguisher, dry sand, or soda ash). Do not use water or carbon dioxide extinguishers. [2]
-
Perform a "dry run" of the experiment with non-hazardous materials to familiarize yourself with the procedure.[4]
-
Transfer liquid TMA using a syringe or cannula techniques. For volumes greater than 20 mL, cannula transfer is recommended.[2][5]
-
Small fires at the tip of a needle during transfer are common; a beaker of sand can be used to extinguish them.[2]
Storage:
-
Store TMA in its original manufacturer's container, which is often a Sure/Seal™ bottle with a PTFE-lined septum, under an inert atmosphere.[3]
-
The bottle should be stored in a secondary container, such as a metal can, away from flammable and combustible materials.[2]
Quenching and Work-up:
-
Unreacted TMA must be quenched carefully. This is typically done by slowly adding a less reactive alcohol, such as isopropanol, at a low temperature (e.g., 0 °C) under an inert atmosphere, followed by a mixture of isopropanol and water, and finally water.[7]
-
Aqueous work-up of reactions involving TMA often leads to the formation of aluminum hydroxides, which can cause emulsions. The use of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute acidic solutions (e.g., HCl) can help to break up these emulsions and dissolve the aluminum salts.[8][9]
This compound in Conjugate Addition Reactions
TMA is an effective methyl source for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, a key reaction for the formation of carbon-carbon bonds. The reactivity of TMA alone can be sluggish, but the addition of catalytic amounts of transition metals, particularly copper and nickel, significantly enhances the rate and yield of these reactions.
Copper-Catalyzed 1,4-Addition
Copper salts, such as CuBr or Cu(OTf)₂, are excellent catalysts for the conjugate addition of TMA to enones.[10] The reaction is believed to proceed through the formation of a methylcopper species in situ, which is the active nucleophile.
General Experimental Protocol: Copper-Catalyzed 1,4-Addition of TMA to an Enone
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the α,β-unsaturated ketone (1.0 equiv) and the copper(I) or copper(II) catalyst (e.g., CuBr, 5-10 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane, THF, or toluene) via syringe.
-
TMA Addition: Cool the solution to the desired temperature (typically between 0 °C and 30 °C). Slowly add a solution of this compound in a hydrocarbon solvent (e.g., 1.0 M in hexanes, 1.1-1.5 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature for 30-120 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or a dilute HCl solution.
-
Work-up: Allow the mixture to warm to room temperature and stir until the aqueous layer becomes a clear, deep blue color (in the case of copper catalysts).[11] Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data for Copper-Catalyzed 1,4-Addition of TMA
| Entry | Substrate (Enone) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Cyclohex-2-en-1-one | CuBr (5) | THF | 0 | 1 | 95 | [10] |
| 2 | Chalcone | Cu(OTf)₂ (5) | Toluene | 25 | 2 | 92 | |
| 3 | 19-Norandrost-4-ene-3,17-dione | CuBr (10) | Dioxane | 30-40 | 0.5 | ~90 | [10] |
| 4 | α,β-Unsaturated N-acylpyrrole | Cu(OAc)₂ (5) / Ligand | Toluene | 0 | 12 | 87 | [12] |
Note: Yields are for the isolated 1,4-addition product.
Proposed Catalytic Cycle for Copper-Catalyzed 1,4-Addition
Caption: Proposed catalytic cycle for the copper-catalyzed conjugate addition of TMA.
Nickel-Catalyzed 1,4-Addition
Nickel acetylacetonate (Ni(acac)₂) is an effective catalyst for the conjugate addition of TMA to α,β-unsaturated ketones, providing β-methylated ketones in moderate to quantitative yields.[1][13] This method is particularly useful for sterically hindered enones.
General Experimental Protocol: Nickel-Catalyzed 1,4-Addition of TMA to an Enone
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the α,β-unsaturated ketone (1.0 equiv) and nickel acetylacetonate (5-10 mol%) in an anhydrous solvent such as diethyl ether or THF.
-
TMA Addition: Cool the mixture to a low temperature (e.g., -20 °C to 0 °C). Slowly add a solution of this compound in a hydrocarbon solvent (1.1-2.0 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for the specified time (typically 1-4 hours), monitoring by TLC or GC.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and slowly add a quenching agent like methanol, followed by saturated aqueous ammonium chloride or dilute HCl.
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by chromatography.
Quantitative Data for Nickel-Catalyzed 1,4-Addition of TMA
| Entry | Substrate | Catalyst (mol%) | Solvent | Yield (%) | Ref. |
| 1 | Isophorone | Ni(acac)₂ (5) | Ether | 90 | [1] |
| 2 | Cyclohex-2-en-1-one | Ni(acac)₂ (5) | Ether | 85 | [1] |
| 3 | Pulegone | Ni(acac)₂ (5) | Ether | 75 | [1] |
| 4 | Phenyl cyclopropyl ketone | Ni(acac)₂ (5) | Ether | ~50 | [14] |
Note: Yields are for the isolated 1,4-addition product.
This compound in the Methylation of Ketones
TMA can also act as a methylating agent for the 1,2-addition to ketones, forming tertiary alcohols after hydrolysis. Similar to conjugate additions, this transformation can be catalyzed by nickel complexes.
Nickel-Catalyzed Methylation of Ketones
Nickel acetylacetonate catalyzes the methylation of ketones by TMA to produce methyl carbinolates.[15] In some cases, particularly with aryl ketones, gem-dimethylation can occur as a side reaction.
General Experimental Protocol: Nickel-Catalyzed Methylation of a Ketone
-
Preparation: To a solution of the ketone (1.0 equiv) and Ni(acac)₂ (5-10 mol%) in an anhydrous solvent (e.g., benzene or toluene) under an inert atmosphere, add a solution of this compound (2.0-3.0 equiv) at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete, as indicated by TLC or GC.
-
Quenching and Work-up: Cool the reaction mixture and cautiously quench with a protic solvent (e.g., methanol) followed by hydrolysis with dilute acid.
-
Isolation: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify by chromatography or distillation.
Quantitative Data for Nickel-Catalyzed Methylation of Ketones
| Entry | Substrate | Catalyst (mol%) | Product | Yield (%) | Ref. |
| 1 | Acetophenone | Ni(acac)₂ (5) | 2-Phenylpropan-2-ol | 80 | [15] |
| 2 | Cyclohexanone | Ni(acac)₂ (5) | 1-Methylcyclohexan-1-ol | 75 | [15] |
| 3 | Benzophenone | Ni(acac)₂ (5) | 1,1-Diphenylethan-1-ol | 85 | [15] |
Note: Yields are for the isolated tertiary alcohol product.
Proposed Catalytic Cycle for Nickel-Catalyzed Methylation of Ketones
Caption: Proposed mechanism for the Ni-catalyzed methylation of ketones with TMA.
Asymmetric Methylation Reactions
The use of chiral ligands in conjunction with metal catalysts allows for the enantioselective addition of a methyl group from TMA to prochiral substrates. This is a powerful strategy for the synthesis of chiral molecules.
Enantioselective Copper-Catalyzed 1,4-Addition
Chiral phosphine ligands, such as those based on BINAP or other privileged scaffolds, can be used with copper catalysts to achieve high enantioselectivity in the conjugate addition of TMA to enones.[12][16]
General Experimental Protocol: Asymmetric Copper-Catalyzed 1,4-Addition
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, a solution of the copper precursor (e.g., Cu(OTf)₂) and the chiral ligand in an anhydrous solvent is stirred at room temperature for 30-60 minutes to form the active catalyst complex.
-
Reaction Setup: To this catalyst solution, the enone substrate is added.
-
TMA Addition: The reaction mixture is cooled to a low temperature (e.g., -78 °C to 0 °C), and a solution of this compound is added dropwise.
-
Reaction and Work-up: The reaction is stirred at the low temperature until completion. The quenching and work-up procedures are similar to the non-asymmetric version, often involving an acidic or ammonium chloride quench.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC.
Quantitative Data for Asymmetric Copper-Catalyzed 1,4-Addition
| Entry | Substrate | Catalyst/Ligand (mol%) | ee (%) | Ref. |
| 1 | β,γ-Unsaturated α-ketoester | Cu(OTf)₂ / (R)-BINAP (5) | 95 | [16] |
| 2 | α,β-Unsaturated N-acylpyrrole | Cu(OAc)₂ / Phenol-phosphine ligand (5) | 97 | [12] |
Conclusion
This compound is a highly effective, albeit hazardous, reagent for the introduction of methyl groups in organic synthesis. Its utility is significantly expanded through the use of transition metal catalysts, which enable efficient and selective conjugate additions and ketone methylations. With the implementation of strict safety protocols and a thorough understanding of the reaction parameters, TMA can be a powerful tool for researchers in the construction of complex molecules. The continued development of new catalytic systems, particularly for asymmetric transformations, will undoubtedly further solidify the importance of this compound as a fundamental reagent in modern organic chemistry.
References
- 1. Nickel-catalysed conjugate addition of trimethylaluminium to α,β-unsaturated ketones | Semantic Scholar [semanticscholar.org]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 4. collections.uhsp.edu [collections.uhsp.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnnl.gov [pnnl.gov]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. Work-up - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Substituted ketone synthesis by 1,4-addition [organic-chemistry.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enantioselective copper-catalyzed conjugate addition of trimethylaluminium to β,γ-unsaturated α-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unveiling of a Potent Reagent: A Technical History of Trimethylaluminum's Discovery
For researchers, scientists, and drug development professionals, this in-depth guide explores the historical journey of trimethylaluminum (TMA), from its initial synthesis in the mid-19th century to the elucidation of its unique dimeric structure. This document details the early experimental protocols, the evolution of its structural understanding, and the key scientific contributions that established TMA as a cornerstone of organometallic chemistry.
The Dawn of Organoaluminum Chemistry: Buckton's Pioneering Synthesis (1865)
The story of this compound begins in 1865 with British chemist George Bowdler Buckton. Building upon the burgeoning field of organometallic chemistry, Buckton successfully synthesized the first known aluminum alkyl compound, this compound. His work, "On a new series of organo-metallic radicals containing aluminium," published in the Journal of the Chemical Society, laid the foundation for a new class of reagents with profound implications for chemical synthesis.
Experimental Protocol: The Reaction of Dimethylmercury with Aluminum
Buckton's synthesis was a landmark achievement, involving the reaction of dimethylmercury with metallic aluminum. While the original publication's level of detail differs from modern standards, the core methodology can be reconstructed.
Objective: To prepare the volatile liquid hydrocarbon compound containing aluminum.
Materials:
-
Dimethylmercury ((CH₃)₂Hg)
-
Aluminum foil or powder
Apparatus:
-
A glass flask or retort
-
A heating apparatus (e.g., a sand bath or oil bath)
-
A condenser for distillation
-
A collection vessel cooled with a freezing mixture
Procedure:
-
Pieces of aluminum foil or powder were placed in a glass flask.
-
Dimethylmercury was added to the flask containing the aluminum.
-
The flask was gently heated to initiate the reaction. The progress of the reaction was likely monitored by the consumption of the metallic aluminum and the evolution of a volatile product.
-
The volatile product, this compound, was distilled from the reaction mixture.
-
The distilled liquid was collected in a vessel cooled by a freezing mixture to condense the volatile product.
Reaction: 3 (CH₃)₂Hg + 2 Al → 2 Al(CH₃)₃ + 3 Hg
This reaction, a transmetalation, involves the transfer of the methyl groups from the less electropositive mercury to the more electropositive aluminum.
Early Characterization and the Molecular Weight Enigma
Following its synthesis, the immediate challenge was to determine the elemental composition and molecular formula of this new, highly reactive substance. Early analytical techniques would have been employed to ascertain the empirical formula.
Elemental Analysis
Chemists of the era would have used combustion analysis to determine the percentage of carbon and hydrogen. The aluminum content could have been determined by gravimetric analysis, where the compound is decomposed, and the resulting aluminum oxide is weighed. These analyses would have led to the empirical formula Al(CH₃)₃.
The Quest for Molecular Weight: The Dimer Emerges
The determination of the molecular weight was a more complex puzzle. The simplest assumption would be a monomeric structure, Al(CH₃)₃, with a corresponding molecular weight. However, early investigations into the physical properties of this compound hinted at a more complex reality.
In the late 19th and early 20th centuries, the primary method for determining the molecular weight of a volatile compound was by measuring its vapor density. The Dumas method was a common technique.
Conceptual Experimental Workflow: Dumas Method for TMA
Quantum Computational Insights into Trimethylaluminum Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of trimethylaluminum (TMA) reactions, leveraging the power of quantum computational studies. This compound is a pivotal precursor in various industrial applications, most notably in the production of thin films for semiconductors and as a catalyst in chemical synthesis.[1] Its high reactivity, particularly its pyrophoric nature when exposed to air, necessitates a detailed understanding of its underlying reaction mechanisms.[1][2] Computational chemistry offers a powerful lens to investigate these rapid and often complex reactions at a molecular level, providing insights into reaction pathways, transition states, and energetics that are often inaccessible through experimental means alone.
This document summarizes key findings from theoretical studies on the reactions of TMA with water, molecular oxygen, and ozone, as well as its surface decomposition pathways. It is intended to serve as a comprehensive resource, presenting quantitative data in a structured format, detailing the computational methodologies employed, and visualizing complex reaction pathways to facilitate a deeper understanding.
General Computational Workflow
Quantum computational studies of TMA reactions typically follow a standardized workflow. This process begins with the geometric optimization of all relevant molecular species, including reactants, intermediates, products, and, crucially, the transition states that connect them. Following successful optimization, frequency calculations are performed to characterize the nature of the stationary points on the potential energy surface and to obtain thermodynamic data.
Reaction with Water (H₂O)
The reaction between this compound and water is extremely rapid and highly exothermic, forming the basis for its use in Atomic Layer Deposition (ALD) for creating aluminum oxide (Al₂O₃) thin films.[1] Computational studies have elucidated the mechanism, revealing a two-step process.
Initially, a stable adduct, (CH₃)₃Al:OH₂, is formed as the water molecule coordinates to the electron-deficient aluminum center.[1] This complexation is significantly exothermic. The subsequent step involves the elimination of a methane molecule through a transition state, leading to the formation of dimethylaluminum hydroxide, (CH₃)₂AlOH.[1] Quantum chemical calculations indicate that the reaction of TMA with water is kinetically much more favorable than its reaction with molecular oxygen.[1][2]
| Reaction Step | Method | ΔE (kcal/mol) | Activation Barrier (kcal/mol) | Reference |
| (CH₃)₃Al + H₂O → (CH₃)₃Al:OH₂ (Adduct Formation) | CCSD(T)//B3LYP | -15.1 | - | [1] |
| (CH₃)₃Al:OH₂ → [(CH₃)₃Al:OH₂]‡ (TS) | CCSD(T)//B3LYP | - | 15.1 | [1] |
| [(CH₃)₃Al:OH₂]‡ → (CH₃)₂AlOH + CH₄ | CCSD(T)//B3LYP | -34.9 | - | [1] |
ΔE represents the exothermicity of the reaction step. The activation barrier is relative to the preceding stable species.
Reaction with Molecular Oxygen (O₂)
The hypergolic nature of TMA is due to its spontaneous reaction with air, primarily with molecular oxygen.[1] Unlike the reaction with water, the direct interaction between TMA and O₂ does not form a stable intermediate. Instead, the reaction proceeds directly through a transition state with a significant activation barrier to form a (CH₃)₃AlO₂ intermediate.[1] This intermediate can then lead to the production of reactive radicals like CH₃, which can initiate combustion.[1][2] The calculated activation barrier for the initial reaction with O₂ is notably higher than for the reaction with water, suggesting the latter is a much faster process under ambient conditions.[1]
| Reaction Step | Method | ΔE (kcal/mol) | Activation Barrier (kcal/mol) | Reference |
| (CH₃)₃Al + O₂ → [(CH₃)₃Al--O₂]‡ (TS) | CCSD(T)//B3LYP | - | 16.9 | [1] |
| [(CH₃)₃Al--O₂]‡ → (CH₃)₃AlO₂ (Intermediate) | CCSD(T)//B3LYP | - | - | [1] |
The activation barrier is relative to the initial reactants.
Reaction with Ozone (O₃)
Ozone is often used as an alternative co-reactant to water in ALD processes to produce higher quality Al₂O₃ films at lower temperatures.[3] Density Functional Theory (DFT) calculations have shown that TMA reacts readily with ozone.[4][5] The initial reaction is highly favorable and leads to the formation of an intermediate, Al(CH₃)₂(OCH₃)(O₂), which contains a methoxy group.[3][4] This intermediate can then undergo further reactions, leading to the formation of species like formate (-OCHO) and bicarbonate (-CO₃H), which have been observed experimentally.[4][5] The dissociation of an O-O bond in an initial adduct has a low activation energy, facilitating the formation of the methoxy intermediate.[4]
| Reaction Step | Method | ΔG (kcal/mol) | Activation Barrier (kcal/mol) | Reference |
| TMA + O₃ → Al(CH₃)₂(O₃CH₃) (Adduct) | DFT | - | - | [4] |
| Al(CH₃)₂(O₃CH₃) → [TS] → Al(CH₃)₂(OCH₃)(O₂) (Methoxy Formation) | DFT | -70.2 | 5.3 | [4] |
| Al(CH₃)₂(OCH₃)(O₂) → Al(CH₃)₂(OCH₃) + ¹O₂ (O₂ Dissociation) | DFT | -68.7 | - | [4] |
| Al(OCH₃) + O₃ → [TS] → Al(OCHO)(OH) (Formate Formation) | DFT | - | - | [4] |
| Al(OCHO) + O₃ → [TS] → Al(OH)(CO₃H) (Bicarbonate Formation) | DFT | - | - | [4] |
ΔG represents the relative free energy. The activation barrier is relative to the preceding stable species.
References
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical Study of the Mechanism for the Reaction of this compound with Ozone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Theoretical Study of the Mechanism for the Reaction of this compound with Ozone - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Atomic Layer Deposition of Al₂O₃ using Trimethylaluminum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce highly conformal and uniform films with atomic-level thickness control. The deposition of aluminum oxide (Al₂O₃) using trimethylaluminum (TMA) and water (H₂O) is a benchmark ALD process, widely adopted in various fields including microelectronics, photovoltaics, and biomedical coatings due to the excellent dielectric and barrier properties of the resulting films.[1][2] This document provides a detailed overview of the TMA-based ALD process for Al₂O₃, including the underlying chemistry, experimental protocols, and safety considerations.
Principle of Al₂O₃ ALD
The ALD of Al₂O₃ is a binary reaction process that is split into two self-limiting half-reactions.[3] The overall chemical reaction is:
2 Al(CH₃)₃ + 3 H₂O → Al₂O₃ + 6 CH₄ [1]
This reaction is broken down into the following sequential steps in an ALD cycle:
-
TMA Pulse: this compound (TMA) is introduced into the reaction chamber and reacts with the hydroxyl (-OH) groups on the substrate surface. This reaction is self-limiting, meaning it stops once all the available surface hydroxyls have reacted. Methane (CH₄) is a byproduct of this reaction.
-
Purge: Excess TMA and methane are purged from the chamber using an inert gas, typically nitrogen (N₂) or argon (Ar).
-
Water Pulse: Water (H₂O) vapor is introduced into the chamber and reacts with the surface methyl (-CH₃) groups left by the TMA precursor. This reaction regenerates the hydroxylated surface and produces more methane as a byproduct. This step is also self-limiting.
-
Purge: Excess water vapor and methane are purged from the chamber, completing one ALD cycle.
This cycle is repeated to grow the Al₂O₃ film to the desired thickness. The self-limiting nature of each half-reaction ensures atomic-level control over the film thickness.[4]
Experimental Parameters and Film Properties
The properties of the deposited Al₂O₃ films are highly dependent on the deposition parameters. The following tables summarize key experimental parameters and the resulting film characteristics as reported in the literature.
Table 1: Deposition Parameters for Al₂O₃ ALD using TMA and H₂O
| Parameter | Value | Substrate | Reference |
| Deposition Temperature | 250 °C | ITO-coated glass, TiN-coated Si | [5] |
| Background Pressure | 200 mTorr | ITO-coated glass, TiN-coated Si | [6][5] |
| Number of Cycles | 500 | ITO-coated glass, TiN-coated Si | [6][5] |
| Deposition Temperature | 200 °C | Silicon wafers | [7] |
| Deposition Temperature | 150 °C | Silicon wafers | [7] |
| Deposition Temperature | 100 °C | Silicon wafers | [7] |
| Deposition Temperature | 80 °C | Silicon wafers | [7] |
| Deposition Temperature | 50 °C | Silicon wafers | [7] |
| Deposition Temperature | 25 °C | Silicon wafers | [7] |
| Deposition Temperature | 250 - 500 °C | Si (100) | [2] |
| Deposition Temperature | 363 - 650 K | ZrO₂ particles | [8] |
| Deposition Temperature | 177 °C | Si(100), QCM sensors | |
| Deposition Temperature | 33 °C | Si(100), QCM sensors | [9] |
Table 2: Film Properties of Al₂O₃ Deposited by ALD using TMA and H₂O
| Property | Value | Deposition Temperature | Reference |
| Growth per Cycle (GPC) | 0.1 nm/cycle | 250 °C | |
| Growth per Cycle (GPC) | 1.23 Å/cycle | 150 °C | [10] |
| Growth per Cycle (GPC) | 1.1 Å/cycle | Not Specified | [8] |
| Film Thickness | ~50 nm | 250 °C | [6][5] |
| Refractive Index | 1.64 | 250 °C | [2] |
| Refractive Index | 1.68 | 400 °C | [2] |
| Refractive Index | 1.6 | Not Specified | [11][12] |
| Film Density | 3.0 g/cm³ | 177 °C | |
| Film Density | 2.5 g/cm³ | 33 °C | [9] |
| Capacitance Density | 1.6 fF/µm² at 100 kHz | 250 °C | [6][5] |
| Leakage Current | 1.79 x 10⁻⁸ A/cm² at 1 MV/cm | 250 °C | [6][5] |
| Surface Roughness (RMS) | 0.37 nm (on ITO) | 250 °C | [5] |
| Surface Roughness (RMS) | 0.85 nm (on TiN) | 250 °C | [5] |
Experimental Protocols
The following protocols provide a general guideline for the ALD of Al₂O₃ using TMA and an oxygen source (typically water or ozone). These should be adapted based on the specific ALD reactor and substrate being used.
Protocol 1: Thermal ALD of Al₂O₃ using TMA and Water
1. Substrate Preparation:
- Clean the substrate to remove any organic and particulate contamination. A typical cleaning procedure for silicon wafers involves sonication in acetone, followed by isopropanol, and finally rinsing with deionized (DI) water.
- Dry the substrate thoroughly with a stream of dry nitrogen or by baking in an oven.
- For hydroxyl-terminated surfaces, a UV-ozone treatment or an oxygen plasma treatment can be performed to ensure a high density of -OH groups.
2. ALD System Preparation:
- Ensure the ALD reactor is clean and has reached the desired base pressure (typically < 1 x 10⁻⁶ mbar).[11][12]
- Heat the substrate to the desired deposition temperature (e.g., 250 °C).[6][5]
- Heat the TMA and water precursor lines to prevent condensation. Typical temperatures are 75-100 °C for TMA and slightly above room temperature for water.
3. Deposition Cycle:
- TMA Pulse: Introduce TMA vapor into the reactor. A typical pulse time is 10-20 ms.[11][12]
- N₂/Ar Purge: Purge the reactor with an inert gas (e.g., N₂ or Ar) to remove unreacted TMA and methane byproducts. A typical purge time is 5-10 seconds.
- H₂O Pulse: Introduce water vapor into the reactor. A typical pulse time is 10-20 ms.[11][12]
- N₂/Ar Purge: Purge the reactor with the inert gas to remove unreacted water and methane. A typical purge time is 5-10 seconds.
4. Film Growth:
- Repeat the deposition cycle until the desired film thickness is achieved. The number of cycles can be calculated by dividing the target thickness by the growth per cycle (GPC).
5. Post-Deposition:
- Cool down the reactor and substrate under an inert atmosphere.
- The deposited film can be characterized using techniques such as ellipsometry (for thickness and refractive index), X-ray reflectivity (for thickness and density), and atomic force microscopy (for surface roughness).
Protocol 2: Plasma-Enhanced ALD (PEALD) of Al₂O₃ using TMA and Oxygen Plasma
1. Substrate and System Preparation:
- Follow the same preparation steps as for thermal ALD.
2. Deposition Cycle:
- TMA Pulse: Introduce TMA vapor into the reactor (e.g., 50 ms pulse).[13]
- Ar Purge: Purge the reactor with argon (e.g., 10 s purge).[13]
- O₂ Plasma: Introduce oxygen gas and ignite a plasma (e.g., 200 W for 6 s).[13] The oxygen plasma serves as the oxidant, reacting with the surface methyl groups.
- Ar Purge: Purge the reactor with argon to remove byproducts (e.g., 10 s purge).[13]
3. Film Growth and Post-Deposition:
- Repeat the cycle for the desired number of times.
- Follow the same post-deposition procedures as for thermal ALD.
Visualizations
Caption: The four-step ALD cycle for Al₂O₃ deposition using TMA and water.
Caption: General experimental workflow for Al₂O₃ ALD.
Safety Precautions for this compound (TMA)
TMA is a pyrophoric material, meaning it ignites spontaneously in air.[14][15] It also reacts violently with water.[14][16] Therefore, extreme caution and proper handling procedures are mandatory.
Handling and Storage:
-
TMA must be handled under an inert atmosphere (e.g., in a glove box or a sealed system).[14]
-
Store TMA in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and combustible materials.[16][17]
-
Ground and bond all containers and receiving equipment during transfer to prevent static discharge.[14]
-
Use only non-sparking tools.[14]
Personal Protective Equipment (PPE):
-
Eye Protection: Full face shield with chemical worker's goggles. Contact lenses should not be worn.[14]
-
Hand Protection: Neoprene or nitrile rubber gloves.[14]
-
Skin and Body Protection: Fire-resistant laboratory jacket or apron.[14] In case of potential for large exposure, a full-body aluminized proximity suit is recommended.[17]
Emergency Procedures:
-
Spills: In case of a spill, evacuate the area immediately. The material will likely ignite. Do not use water or foam extinguishers. Use dry chemical extinguishers.[17] After the fire is extinguished, the spill can be washed with copious amounts of water, but be aware that this may cause reignition.[15]
-
Fire: Use dry chemical extinguishers. Do not use water, foam, or halogens.[17] Fire may restart after it has been extinguished.[17]
-
First Aid:
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[16]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[18]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[16]
-
Always consult the Safety Data Sheet (SDS) for TMA before handling.[14][15][16][18] Laboratory and production areas must be equipped with special fire-extinguishing media for pyrophorics.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. Experimental Characterization of ALD Grown Al2O3 Film for Microelectronic Applications [scirp.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Initial Growth Study of Atomic-Layer Deposition of Al2O3 by Vibrational Sum-Frequency Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. gelest.com [gelest.com]
- 15. depts.ttu.edu [depts.ttu.edu]
- 16. umass.edu [umass.edu]
- 17. nj.gov [nj.gov]
- 18. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
Application Notes and Protocols for Trimethylaluminum in MOVPE of Compound Semiconductors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Vapor Phase Epitaxy (MOVPE), also known as Metal-Organic Chemical Vapor Deposition (MOCVD), is a cornerstone technique for the epitaxial growth of high-quality compound semiconductor thin films. The choice of precursors is critical in determining the film's properties, growth rate, and the safety of the process. Trimethylaluminum (TMAl), with the chemical formula Al₂(CH₃)₆, is a widely utilized metal-organic precursor for aluminum.[1] It serves as a volatile and reactive source of aluminum for the deposition of various aluminum-containing compound semiconductors, which are fundamental components in a wide range of electronic and optoelectronic devices.[2]
This document provides detailed application notes and protocols for the use of this compound in the MOVPE of common compound semiconductors such as Aluminum Gallium Arsenide (AlGaAs) and Aluminum Nitride (AlN). It is intended to be a comprehensive guide for researchers and professionals, covering precursor properties, safety protocols, and detailed experimental procedures.
Properties of this compound (TMAl)
TMAl is a colorless, pyrophoric liquid that exists as a dimer at room temperature.[1] Its high vapor pressure and reactivity make it an ideal precursor for MOVPE applications.[1][3] Understanding the physical and chemical properties of TMAl is crucial for its safe handling and for controlling the MOVPE growth process.
Table 1: Physical and Chemical Properties of this compound (TMAl)
| Property | Value | References |
| Chemical Formula | Al₂(CH₃)₆ (dimer), Al(CH₃)₃ (monomer) | [1] |
| Molar Mass | 144.17 g/mol (dimer), 72.09 g/mol (monomer) | [1][4] |
| Appearance | Colorless liquid | [1] |
| Density | 0.752 g/mL at 25 °C | [5] |
| Melting Point | 15 °C | [5][6] |
| Boiling Point | 125-126 °C | [5] |
| Vapor Pressure | 1.2 kPa (9 mmHg) at 20 °C | [1] |
| 9.24 kPa (69.3 mmHg) at 60 °C | [1][5] | |
| Autoignition Temperature | Spontaneously ignites in air | [6] |
| Solubility | Soluble in aromatic, saturated aliphatic, and cycloaliphatic hydrocarbons | [6] |
Safety Protocols
This compound is a hazardous material due to its pyrophoric and corrosive nature. It reacts violently with air and water and can cause severe burns upon contact.[2][7] Strict adherence to safety protocols is mandatory.
Handling and Storage:
-
Inert Atmosphere: Always handle TMAl in an inert atmosphere, such as a nitrogen-filled glovebox or a Schlenk line, to prevent exposure to air and moisture.[8][9]
-
Personal Protective Equipment (PPE): Mandatory PPE includes a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., neoprene or nitrile rubber).[8]
-
Ventilation: All work must be conducted in a properly functioning fume hood.[7]
-
Storage: Store TMAl in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and oxidizing agents. Containers should be tightly sealed and stored under an inert gas.[8][10]
-
Fire Safety: A Class D fire extinguisher (for combustible metals) must be readily available. Do not use water, foam, or halogenated extinguishers on TMAl fires. [10]
Spill and Emergency Procedures:
-
Small Spills: Cover the spill with a dry, inert material such as sand, dry lime, or soda ash. Place the material in a sealed container for hazardous waste disposal.[7][10]
-
Large Spills or Fire: Evacuate the area immediately and activate the fire alarm. Contact emergency services.[7]
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
MOVPE of Aluminum Gallium Arsenide (AlGaAs)
AlGaAs is a key material for various optoelectronic devices, including light-emitting diodes (LEDs) and laser diodes. In MOVPE, TMAl is used in conjunction with a gallium precursor, typically Trimethylgallium (TMGa), and an arsenic precursor, typically arsine (AsH₃).[12]
Experimental Protocol for MOVPE Growth of AlGaAs
This protocol outlines a general procedure for the growth of an AlGaAs layer on a GaAs substrate. The specific parameters should be optimized for the individual MOVPE reactor and the desired material properties.
1. Substrate Preparation:
- Start with an epi-ready n-type GaAs (100) substrate.
- Degrease the substrate by sonicating in trichloroethylene, acetone, and methanol, followed by a deionized water rinse.
- Etch the native oxide using a solution of H₂SO₄:H₂O₂:H₂O.
- Rinse thoroughly with deionized water and dry with high-purity nitrogen.
- Immediately load the substrate into the MOVPE reactor.
2. MOVPE Reactor Preparation and Growth:
- Purge the reactor with high-purity hydrogen (H₂) or nitrogen (N₂) carrier gas to remove any residual air and moisture.
- Perform a leak check to ensure the integrity of the system.
- Heat the substrate to a high temperature (typically >700 °C) under an arsine (AsH₃) overpressure to desorb the native oxide and create a clean, arsenic-stabilized surface.[12]
- Cool the substrate to the desired growth temperature for the AlGaAs layer.
- Introduce the precursors into the reactor in the following sequence:
- Arsine (AsH₃) - Group V precursor.
- Trimethylgallium (TMGa) - Group III precursor for Gallium.
- This compound (TMAl) - Group III precursor for Aluminum.
- The molar flow rates of TMGa and TMAl will determine the aluminum composition (x) in the AlₓGa₁₋ₓAs layer.
- Grow the AlGaAs layer to the desired thickness.
- After growth, switch off the TMGa and TMAl flows while maintaining the AsH₃ flow until the substrate has cooled to a lower temperature to prevent arsenic desorption.
- Cool the reactor to room temperature under the carrier gas flow.
3. Post-Growth Characterization:
- Characterize the grown AlGaAs layer using techniques such as:
- X-ray Diffraction (XRD): To determine the crystal quality and composition.
- Photoluminescence (PL): To assess the optical properties and bandgap.
- Atomic Force Microscopy (AFM): To evaluate the surface morphology and roughness.
- Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): For imaging the layer structure and interfaces.[12]
Typical Growth Parameters for AlGaAs
The following table summarizes typical MOVPE growth parameters for AlGaAs. These values can vary significantly depending on the reactor design and the specific application.
Table 2: Typical MOVPE Growth Parameters for AlGaAs
| Parameter | Typical Range | References |
| Substrate | GaAs (100) | [12] |
| Growth Temperature | 550 - 800 °C | [12] |
| Reactor Pressure | 40 - 80 Torr | [12] |
| V/III Ratio | 45 - 300 | [12][13] |
| Precursors | TMAl, TMGa, AsH₃ | [12] |
| Carrier Gas | H₂ or N₂ | [12] |
MOVPE of Aluminum Nitride (AlN)
AlN is a wide-bandgap semiconductor with applications in deep-ultraviolet (DUV) LEDs, high-power electronics, and as a buffer layer for the growth of other III-nitride materials.[14] In MOVPE, TMAl is reacted with a nitrogen precursor, most commonly ammonia (NH₃).[15] A significant challenge in AlN MOVPE is the parasitic gas-phase reaction between TMAl and NH₃, which can lead to particle formation and reduced growth rates.[8]
Experimental Protocol for MOVPE Growth of AlN
This protocol provides a general procedure for growing an AlN layer on a sapphire substrate.
1. Substrate Preparation:
- Start with a c-plane sapphire (Al₂O₃) substrate.
- Clean the substrate using a standard solvent degreasing procedure.
- Perform a high-temperature anneal in the MOVPE reactor under H₂ flow to clean the surface.
2. MOVPE Reactor Preparation and Growth:
- Purge the reactor with H₂ or N₂ carrier gas.
- Perform a leak check.
- Heat the substrate to a high temperature (e.g., 1100-1300 °C).
- Perform a substrate nitridation step by introducing ammonia (NH₃) flow for a short duration. This creates a thin AlN layer on the sapphire surface, which serves as a template for subsequent growth.[2]
- Grow a low-temperature AlN nucleation layer at a lower temperature (e.g., 700-900 °C).
- Ramp the temperature to the high growth temperature for the main AlN bulk layer.
- Introduce TMAl and NH₃ to grow the high-quality AlN layer. The V/III ratio (the molar ratio of NH₃ to TMAl) is a critical parameter that needs to be carefully optimized to control the growth mode and minimize parasitic reactions.[2][7]
- After growth, switch off the TMAl flow and cool the reactor under NH₃ and carrier gas flow.
3. Post-Growth Characterization:
- Characterize the AlN layer using:
- XRD: To assess crystal quality (e.g., rocking curve FWHM of (002) and (102) reflections).[15]
- AFM: To measure surface roughness and observe surface morphology (e.g., step-flow growth, hexagonal pits).[15]
- UV-Vis Spectroscopy: To determine the optical bandgap.
Typical Growth Parameters for AlN
The growth of high-quality AlN is very sensitive to the MOVPE parameters. The following table provides a range of typical values.
Table 3: Typical MOVPE Growth Parameters for AlN
| Parameter | Typical Range | References |
| Substrate | Sapphire (c-plane) | [15] |
| Growth Temperature | 1100 - 1700 °C | [7][15] |
| Reactor Pressure | 30 - 100 mbar | [16] |
| V/III Ratio | 1 - 1000 | [2][7] |
| Precursors | TMAl, NH₃ | [15] |
| Carrier Gas | H₂ or N₂ | [15] |
| TMAl Molar Flow Rate | 13 - 40 µmol/min | [2][16] |
Visualizations
MOVPE Process Workflow
The following diagram illustrates the general workflow of an MOVPE process for compound semiconductor growth.
Chemical Reaction Pathway in AlN MOVPE
The growth of AlN via MOVPE involves the reaction of this compound with ammonia. A simplified representation of the main reaction and the competing parasitic reaction is shown below.
References
- 1. Trimethylaluminium - Wikipedia [en.wikipedia.org]
- 2. arxiv.org [arxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C3H9Al | CID 16682925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 6. Trimethylaluminium CAS#: 75-24-1 [m.chemicalbook.com]
- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. This compound (CAS 75-24-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. uni-ulm.de [uni-ulm.de]
- 16. confer.cz [confer.cz]
Application Notes and Protocols: Trimethylaluminum as a Methylation Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylaluminum (TMA) is a highly effective and versatile methylation agent in organic synthesis, valued for its ability to introduce methyl groups to a wide range of functional groups. Its potent nucleophilicity and Lewis acidic character enable unique transformations that are often challenging with other methylating reagents. However, its pyrophoric nature necessitates specialized handling techniques.[1][2][3] This document provides detailed application notes, experimental protocols, and safety information for the use of this compound and its safer-to-handle triethylamine complex in common methylation reactions.
Safety and Handling
This compound is pyrophoric and reacts violently with air and water.[4] All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[5] Glassware must be rigorously dried, and all solvents must be anhydrous.[5] For enhanced safety and easier handling, the use of a this compound-triethylamine complex is recommended, which significantly reduces its pyrophoricity without compromising reactivity.[5]
Quenching and Disposal: Unused this compound must be quenched carefully. A common procedure involves diluting the reagent in an inert solvent like toluene and slowly adding a less reactive alcohol, such as isopropanol, at a low temperature. This is followed by the slow addition of methanol and then water to ensure complete neutralization.[1]
Applications in Organic Synthesis
This compound is a powerful reagent for the methylation of a diverse array of functional groups, including carbonyls, alcohols, carboxylic acids, esters, and imines.
Methylation of Ketones and Aldehydes
TMA readily adds to ketones and aldehydes to form tertiary and secondary alcohols, respectively, after aqueous workup.[6] The reaction is typically fast and high-yielding.
General Reaction: R(R')C=O + "CH₃⁻" (from AlMe₃) → R(R')C(OAlMe₂)CH₃ --(H₂O workup)--> R(R')C(OH)CH₃
Table 1: Methylation of Ketones with this compound
| Substrate | Product | Reagent/Catalyst | Solvent | Conditions | Yield (%) |
| Acetophenone | 2-Phenyl-2-propanol | AlMe₃ | Toluene | 0 °C to rt, 2-4 h | High |
| 4-t-Butylcyclohexanone | 1-Methyl-4-t-butylcyclohexanol | AlMe₃ | Diethyl ether | Not specified | Predominantly equatorial alcohol |
| α-Tetralone | 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | AlMe₃ | Not specified | Not specified | Not specified |
| Propiophenone | 2-Phenyl-2-butanol | AlMe₃ / Ni(acac)₂ | Not specified | Not specified | 95% (as α-methylated ketone) |
Experimental Protocol: Methylation of Acetophenone
-
To a solution of acetophenone (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere at 0 °C, add a solution of this compound (1.2 mmol in a suitable anhydrous solvent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenyl-2-propanol.
Workflow for Ketone Methylation
Caption: General workflow for the methylation of a ketone using this compound.
Direct Amidation of Carboxylic Acids
TMA facilitates the direct conversion of carboxylic acids to amides in a one-pot synthesis, avoiding the need for pre-activation of the carboxylic acid.[7] The reaction is believed to proceed through an aluminum "ate" complex.[5][7]
General Reaction: RCOOH + R'₂NH + AlMe₃ → RCONR'₂ + CH₄ + Me₂AlOH
Table 2: Direct Amidation of Carboxylic Acids with this compound
| Carboxylic Acid | Amine | Product | Conditions | Yield (%) |
| Benzoic Acid | Benzylamine | N-Benzylbenzamide | Toluene, 90 °C, 1 h | 94 |
| Benzoic Acid | Aniline | N-Phenylbenzamide | Toluene, 90 °C, 1 h | 85 |
| Benzoic Acid | N-Methylaniline | N-Methyl-N-phenylbenzamide | Toluene, 90 °C, 1 h | 68 |
| Pivalic Acid | Benzylamine | N-Benzyl-2,2-dimethylpropanamide | Toluene, 90 °C, 1 h | 82 |
| Cinnamic Acid | Benzylamine | N-Benzylcinnamamide | Toluene, 90 °C, 1 h | 85 |
Data sourced from a study on this compound-facilitated direct amidation.[7]
Experimental Protocol: Synthesis of N-Benzylbenzamide
-
To a solution of benzoic acid (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere, add a solution of this compound (1.0 mmol) at room temperature.
-
Stir the mixture for 10 minutes, then add benzylamine (1.0 mmol).
-
Heat the reaction mixture to 90 °C for 1 hour.
-
Cool the reaction to room temperature and quench with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain N-benzylbenzamide.
Proposed Mechanism for Direct Amidation
References
- 1. purdue.edu [purdue.edu]
- 2. This compound Ignites When Syringe for Transfer Separates | The UC Center for Laboratory Safety [cls.ucla.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. gelest.com [gelest.com]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids [organic-chemistry.org]
Application Notes and Protocols for the Methylation of Ketones with Trimethylaluminum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylaluminum (TMA) is a potent and versatile organoaluminum reagent widely employed in organic synthesis for the methylation of various functional groups. In carbonyl chemistry, TMA serves as an effective methylating agent for ketones, leading to the formation of tertiary alcohols. Under specific conditions, particularly with the use of catalysts or elevated temperatures, exhaustive methylation to produce gem-dimethyl compounds can also be achieved.[1][2] This document provides detailed protocols and application notes for the methylation of ketones using this compound, including its safer-to-handle triethylamine complex.
The high reactivity and pyrophoric nature of neat this compound necessitate careful handling in an inert atmosphere.[2] A common and safer alternative is the use of a trimethyl(triethylamine)aluminium complex, which mitigates the pyrophoric properties of TMA without significantly compromising its reactivity.[2]
Reaction Mechanism and Pathways
The methylation of ketones with this compound proceeds via a nucleophilic addition of a methyl group to the electrophilic carbonyl carbon. The reaction is believed to involve the formation of an aluminum "ate" complex. In the presence of a nickel catalyst, the mechanism can be more complex, potentially involving oxidative addition of this compound to a zerovalent nickel species.[3]
Diagram 1: General Reaction Workflow for Ketone Methylation
Caption: Workflow for the methylation of a ketone using this compound.
Quantitative Data Summary
The following table summarizes the results of ketone methylation with this compound under various conditions.
| Ketone Substrate | Reagent/Catalyst | Product | Reaction Conditions | Yield (%) | Reference |
| Acetophenone | Trimethyl(triethylamine)aluminium | 2-Phenyl-2-propanol | Toluene, 0 °C to RT, 2-4 h | Not specified | [2] |
| Acetophenone | This compound / Ni(acac)₂ | tert-Butylbenzene (gem-dimethylation) | Not specified | Not specified | [3] |
| p-Acetoxyacetophenone | This compound / Ni(acac)₂ | p-tert-Butylphenyl acetate (gem-dimethylation) | Not specified | Not specified | [3] |
| α,β-Unsaturated Ketones | This compound / Ni(acac)₂ | β-Methylated Ketones (Conjugate Addition) | Not specified | 30 - quantitative | [4] |
| Various Ketones | This compound | gem-Dimethyl Compounds | Hydrocarbon solvent, 100-200 °C | Not specified |
Experimental Protocols
Protocol 1: General Procedure for the Methylation of a Ketone to a Tertiary Alcohol
This protocol is adapted from the methylation of acetophenone using trimethyl(triethylamine)aluminium.[2]
Materials:
-
Ketone (e.g., Acetophenone, 1.0 mmol)
-
Trimethyl(triethylamine)aluminium solution (1.2 mmol)
-
Anhydrous Toluene (5 mL)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the ketone (1.0 mmol) in anhydrous toluene (5 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagent: Slowly add the trimethyl(triethylamine)aluminium solution (1.2 mmol) dropwise to the stirred ketone solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the corresponding tertiary alcohol.
Protocol 2: Exhaustive Methylation (gem-Dimethylation) of Ketones
This protocol is a general guideline for the exhaustive methylation of ketones to gem-dimethyl compounds at elevated temperatures.[1]
Materials:
-
Ketone (1.0 mmol)
-
This compound (excess)
-
Anhydrous hydrocarbon solvent (e.g., benzene, toluene)
-
Sealed reaction tube or high-pressure reactor
-
Aqueous acid for work-up
Procedure:
-
Reaction Setup: In a dry, sealed reaction tube under an inert atmosphere, dissolve the ketone in an anhydrous hydrocarbon solvent.
-
Addition of Reagent: Add an excess of this compound to the solution. Caution: this compound is pyrophoric and reacts violently with air and water. Handle with extreme care under an inert atmosphere.
-
Reaction: Seal the reaction vessel and heat to 100-200 °C. The optimal temperature and reaction time will vary depending on the substrate.
-
Work-up: After cooling the reaction vessel to room temperature, cautiously open it and slowly add the reaction mixture to a mixture of ether and aqueous acid to quench the excess this compound and hydrolyze the aluminum salts.
-
Extraction and Purification: Follow standard procedures for extraction, washing, drying, and purification as described in Protocol 1.
Safety Precautions
-
This compound and its concentrated solutions are highly pyrophoric and will ignite spontaneously on contact with air. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.
-
Reactions involving this compound can be highly exothermic. Proper cooling and slow addition of reagents are crucial.
-
Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Quenching of this compound should be done slowly and at low temperatures to control the exothermic reaction.
Conclusion
This compound is a powerful reagent for the methylation of ketones. By controlling the reaction conditions and the choice of reagent (neat TMA or its triethylamine complex), chemists can selectively synthesize tertiary alcohols or gem-dimethyl compounds. The provided protocols offer a starting point for researchers to explore this versatile transformation in their synthetic endeavors. Careful attention to safety is paramount when working with this highly reactive organometallic compound.
References
- 1. Exhaustive methylation by trimethylaluminium - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-catalysed conjugate addition of trimethylaluminium to α,β-unsaturated ketones | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Trimethylaluminum for Direct Amidation of Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the amide bond is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. While numerous methods exist, direct amidation of carboxylic acids without the need for pre-activation to acid chlorides or the use of coupling reagents offers a more atom-economical and streamlined approach.[1][2][3] Trimethylaluminum (TMA, Me₃Al) has emerged as a highly effective reagent for facilitating this direct conversion.[1][3][4] This one-pot protocol is characterized by its simplicity, broad substrate scope, and moderate to high yields, making it a valuable tool for the synthesis of a wide array of amides.[1][4] The reaction generally proceeds at elevated temperatures in a suitable solvent, such as toluene, and is complete within a short timeframe.[1][4]
The utility of this compound extends to the amidation of esters as well, a reaction often referred to as Weinreb amidation.[5][6] However, its application in the direct amidation of free carboxylic acids avoids the need for ester intermediates.[1] The scope of this transformation is comparable to that of the Weinreb amidation.[1][4]
Reaction Mechanism
The reaction is proposed to proceed through the formation of an aluminum "ate" complex.[1][4] In this intermediate, the aluminum atom coordinates with both the carboxylic acid and the amine. This coordination brings the carboxyl carbon and the amine nitrogen into close proximity, creating a favorable environment for nucleophilic attack and subsequent rearrangement to form the amide bond.[1][4]
Reaction Scope and Limitations
The this compound-mediated direct amidation exhibits a broad substrate scope with respect to both the carboxylic acid and the amine components.
Amines:
-
Primary amines: Generally provide good to excellent yields.[4]
-
Secondary amines: Are well-tolerated, furnishing the desired amides in moderate to high yields.[4]
-
Aromatic amines (anilines): React effectively to produce the corresponding anilides.[4]
-
Sterically hindered amines: Including α,α-dimethyl benzylamine, have been shown to react successfully.[1]
-
Hydroxylated amines: Are also compatible with the reaction conditions.[4]
Carboxylic Acids:
-
Aromatic carboxylic acids: Tend to give higher yields compared to their aliphatic counterparts.[4]
-
Aliphatic carboxylic acids: Are suitable substrates, providing amides in good yields.[4]
-
α,β-Unsaturated carboxylic acids: Such as trans-cinnamic acid, are compatible with this method.[3]
-
Protected amino acids: Phthalimide-protected amino acids undergo amidation without issue.[1][4]
Limitations:
-
Carboxylic acids with acidic α-protons may lead to lower yields.[3][4]
-
The presence of functional groups such as esters and nitriles on the carboxylic acid can be problematic and may result in reduced yields.[4]
Quantitative Data Summary
The following tables summarize the reported yields for the direct amidation of various carboxylic acids and amines using this compound.
Table 1: Amidation of 4-Biphenyl Carboxylic Acid with Various Amines [1]
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | N-Benzyl-4-biphenylcarboxamide | 86 |
| 2 | 4-Phenylbenzylamine | N-(4-Phenylbenzyl)-4-biphenylcarboxamide | 79 |
| 3 | Cyclohexylamine | N-Cyclohexyl-4-biphenylcarboxamide | 80 |
| 4 | α,α-Dimethylbenzylamine | N-(α,α-Dimethylbenzyl)-4-biphenylcarboxamide | 64 |
| 5 | 2-Amino-1-phenylethanol | N-(2-Hydroxy-1-phenylethyl)-4-biphenylcarboxamide | 78 |
| 6 | Aniline | N-Phenyl-4-biphenylcarboxamide | 85 |
| 7 | N-Methylaniline | N-Methyl-N-phenyl-4-biphenylcarboxamide | 68 |
| 8 | p-Anisidine | N-(4-Methoxyphenyl)-4-biphenylcarboxamide | 85 |
| 9 | o-Anisidine | N-(2-Methoxyphenyl)-4-biphenylcarboxamide | 90 |
| 10 | Pyrrolidine | 1-(4-Biphenylcarbonyl)pyrrolidine | 95 |
Table 2: Amidation of 4-Phenylbenzylamine with Various Carboxylic Acids [3]
| Entry | Carboxylic Acid | Yield (%) |
| 1 | 4-Biphenyl Carboxylic Acid | 77 |
| 2 | Benzoic Acid | 76 |
| 3 | α,α-Dimethyl Propionic Acid | 78 |
| 4 | α-Methyl-α-phenyl Acetic Acid | 58 |
| 5 | 1-Adamantane Carboxylic Acid | 73 |
| 6 | 1-Naphthoic Acid | 71 |
| 7 | 2-Naphthoic Acid | 63 |
| 8 | 4-Methoxybenzoic Acid | 94 |
| 9 | 3,3-Dimethylacrylic Acid | 70 |
| 10 | trans-Cinnamic Acid | 80 |
| 11 | Phthalimidoalanine | 76 |
Experimental Protocols
General Protocol for Direct Amidation of Carboxylic Acids
This protocol is adapted from the procedure reported by Chen et al. in Synlett, 2011, 2072-2074.[1][4]
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.0 mmol)
-
This compound (2 M solution in toluene or heptane, 0.50 mL, 1.0 mmol)
-
Toluene (anhydrous, 1.0 mL)
-
Dichloromethane (CH₂Cl₂, for work-up)
-
20% Ammonium hydroxide (NH₄OH, aqueous solution, for work-up)
-
Reaction vessel (e.g., 8 mL tube with a screw cap)
-
Heating and stirring apparatus (e.g., heating block with magnetic stirring)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 mmol).
-
Add a solution or suspension of the carboxylic acid (1.0 mmol) in anhydrous toluene (1.0 mL).
-
To this mixture, add the 2 M solution of this compound in toluene or heptane (0.50 mL, 1.0 mmol) dropwise at room temperature. Caution: this compound is pyrophoric and reacts violently with water. Handle with extreme care using appropriate techniques for air- and moisture-sensitive reagents.
-
Seal the reaction vessel and heat the mixture to 90 °C with stirring for 1 hour.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (50 mL).
-
Carefully quench the reaction by washing the organic solution with 20% aqueous ammonium hydroxide (50 mL).
-
Separate the organic layer, and if necessary, extract the aqueous layer with dichloromethane.
-
Combine the organic layers and concentrate under reduced pressure to afford the crude amide product.
-
The product can be further purified by standard techniques such as crystallization or column chromatography if necessary, although in many cases the purity of the crude product is high (>90%).[1]
Safety Considerations
This compound is a highly pyrophoric and reactive compound. It ignites spontaneously in air and reacts violently with water and other protic solvents. All manipulations involving this compound must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves). It is crucial to use anhydrous solvents and glassware to prevent uncontrolled reactions. The quenching step should be performed carefully, preferably in an ice bath, to manage the exothermic reaction.
Conclusion
The direct amidation of carboxylic acids using this compound is a powerful and practical method for the synthesis of amides.[1][3][4] Its operational simplicity, broad substrate compatibility, and high yields make it an attractive alternative to traditional coupling methods, particularly in research and development settings where efficiency and atom economy are paramount.[1] By obviating the need for pre-activation of the carboxylic acid, this method simplifies the synthetic process and reduces the generation of byproducts.[1]
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids [organic-chemistry.org]
- 5. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 6. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Tebbe's Reagent from Trimethylaluminum
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Tebbe's Reagent, a versatile organometallic compound, from trimethylaluminum and titanocene dichloride. Tebbe's reagent is a highly effective methylenating agent for a wide range of carbonyl compounds.
Introduction
Tebbe's reagent, with the chemical formula (C₅H₅)₂TiCH₂ClAl(CH₃)₂, is a red, pyrophoric solid widely utilized in organic synthesis.[1][2][3] It is particularly valued for the conversion of carbonyl groups in aldehydes, ketones, esters, lactones, and amides into their corresponding methylene derivatives.[1][2][4][5][6] This reagent offers significant advantages over traditional methods like the Wittig reaction, including higher reactivity towards sterically hindered carbonyls and lower basicity, which minimizes side reactions such as β-elimination.[1][2][5] The synthesis of Tebbe's reagent involves the reaction of titanocene dichloride with this compound in a toluene solvent.[4][5][7] Due to its air- and moisture-sensitivity, all handling and reactions must be performed under an inert atmosphere.[1][2][3][5]
Reaction and Mechanism
The preparation of Tebbe's reagent proceeds via the reaction of titanocene dichloride with two equivalents of this compound.[4][6] The overall reaction is as follows:
Cp₂TiCl₂ + 2 Al(CH₃)₃ → Cp₂TiCH₂AlCl(CH₃)₂ + CH₄ + Al(CH₃)₂Cl
The Tebbe's reagent itself is a precursor to the active methylenating species, a Schrock carbene (Cp₂Ti=CH₂). This carbene is generated in situ upon treatment of the Tebbe's reagent with a mild Lewis base, such as pyridine or tetrahydrofuran (THF).[1][5][6][7] The highly oxophilic nature of titanium drives the subsequent reaction with a carbonyl compound, proceeding through a proposed oxatitanacyclobutane intermediate to yield the desired alkene and a titanium-oxo species.[1][4][5][6][8]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Reactants | Titanocene dichloride (Cp₂TiCl₂), this compound (Al(CH₃)₃) | [1][4][5][6][7] |
| Stoichiometry | 1 equivalent Cp₂TiCl₂ : 2 equivalents Al(CH₃)₃ | [4][6] |
| Solvent | Toluene | [1][2][5][6][7] |
| Reaction Time | Approximately 3 days | [1][2] |
| Reaction Temperature | 25 °C | [2] |
| Typical Yield | 80-90% | [2] |
| Molar Mass | 284.60 g/mol | [1][2] |
| Appearance | Red solid | [1][2][3][7] |
| Solubility | Toluene, benzene, dichloromethane | [1][2] |
Experimental Protocol: Synthesis of Tebbe's Reagent
Safety Precautions: Tebbe's reagent and this compound are pyrophoric and will ignite spontaneously upon contact with air. All procedures must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential.
Materials:
-
Titanocene dichloride (Cp₂TiCl₂)
-
This compound (Al(CH₃)₃)
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel equipped with a magnetic stir bar
-
Inert gas supply (argon or nitrogen)
-
Cannula or syringe for liquid transfers
-
Crystallization dish
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, charge a dry Schlenk flask with titanocene dichloride.
-
Solvent Addition: Add anhydrous toluene to the flask to dissolve the titanocene dichloride.
-
Addition of this compound: While stirring, slowly add two equivalents of this compound to the titanocene dichloride solution at room temperature. The addition should be done cautiously as the reaction can be exothermic.
-
Reaction: Stir the resulting mixture at 25 °C for approximately 3 days.[2] During this time, the color of the solution will change, and a precipitate may form.
-
Crystallization and Isolation: After the reaction is complete, the mixture is carefully transferred to a crystallization dish under an inert atmosphere. The Tebbe's reagent is then recrystallized to separate it from the aluminum byproducts, primarily dimethylaluminum chloride (Al(CH₃)₂Cl).[1][2]
-
Storage: The isolated red crystals of Tebbe's reagent are highly pyrophoric and must be stored and handled under a strict inert atmosphere.[1][2][3]
In Situ Preparation and Use:
For many applications, the Tebbe's reagent can be generated and used in situ without the need for isolation and purification.[1][2]
-
Follow steps 1-4 of the synthesis protocol.
-
After the 3-day reaction period, cool the reaction mixture in an ice or dry-ice bath.[2]
-
The substrate to be methylenated is then added directly to the cold solution of the in situ generated Tebbe's reagent.
Visualizations
Experimental Workflow for Tebbe's Reagent Synthesis
Caption: Workflow for the synthesis of Tebbe's reagent.
Logical Relationship of Reagents and Products
Caption: Reactants and products in Tebbe's reagent synthesis.
References
- 1. Tebbe's reagent - Wikipedia [en.wikipedia.org]
- 2. Tebbe's_reagent [chemeurope.com]
- 3. Tebbe's reagent - Wikiwand [wikiwand.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Tebbe Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Tebbe Olefination | NROChemistry [nrochemistry.com]
- 7. Tebbe reagent and Petasis reagent - Santiago Lab [sigutlabs.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Carboalumination of Alkynes with Trimethylaluminum
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carboalumination of alkynes, particularly the zirconium-catalyzed methylalumination using trimethylaluminum (often referred to as the Negishi reaction), is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis. This reaction allows for the regio- and stereoselective addition of a methyl group and an aluminum species across a carbon-carbon triple bond, generating a vinylalane intermediate. This intermediate can be further functionalized with a variety of electrophiles to produce di-, tri-, and even tetrasubstituted olefins with high geometric purity. The ability to construct complex olefinic structures with precise control makes this methodology highly valuable in the synthesis of natural products and complex molecules relevant to drug discovery and development.
This document provides detailed application notes, experimental protocols, and data for the carboalumination of alkynes with this compound, intended for use by researchers in academic and industrial settings.
Reaction Principle and Selectivity
The carboalumination of terminal alkynes with this compound, catalyzed by a zirconium complex such as zirconocene dichloride (Cp₂ZrCl₂), proceeds primarily via a syn-addition pathway. This results in the formation of a vinylalane where the newly added methyl group and the aluminum moiety are on the same side of the newly formed double bond.
Regioselectivity: In the case of terminal alkynes, the reaction can theoretically yield two regioisomers. However, the zirconium-catalyzed reaction generally exhibits high regioselectivity, with the aluminum atom adding to the terminal carbon (the less sterically hindered position) and the methyl group adding to the internal carbon. The regioselectivity can be further enhanced to ≥98–99% through the use of bulky zirconocene derivatives, such as Zr(ebi)Cl₂ (ebi = ethylenebis(indenyl)), or by careful control of the stoichiometry of the subsequent electrophilic quench.[1]
Stereoselectivity: The reaction is highly stereoselective, with the syn-addition being the predominant pathway, leading to the formation of the (E)-isomer of the resulting alkene after quenching. Stereoselectivity levels of ≥98–99% are commonly observed.[1]
Applications in Complex Molecule Synthesis
The zirconium-catalyzed carboalumination of alkynes has been instrumental in the total synthesis of numerous complex natural products and biologically active molecules. The ability to stereoselectively introduce a methyl group and a functionalizable handle (the vinylalane) has made it a go-to method for the construction of intricate molecular architectures.
Notable applications include:
-
Synthesis of Coenzyme Q10: The Negishi carboalumination has been applied to the synthesis of a precursor to Coenzyme Q10, a vital component of the electron transport chain. This approach allows for the controlled construction of the isoprenoid side chain.
-
Natural Product Synthesis: This methodology has been a crucial step in the synthesis of a wide array of natural products. For instance, it has been employed in the synthesis of intermediates for:
-
Nafuredin
-
Milbemycin beta 3
-
(-)-Bafilomycin A₁
-
(-)-Spongidepsin[2]
-
-
General Synthesis of Substituted Alkenes: The reaction provides a general and efficient route to various di-, tri-, and tetrasubstituted alkenes, which are common motifs in pharmaceuticals.
Experimental Protocols
The following are representative experimental protocols for the zirconium-catalyzed carboalumination of alkynes with this compound.
Protocol 1: General Procedure for Zirconium-Catalyzed Methylalumination of Terminal Alkynes followed by Borylation
This protocol describes the carboalumination of a terminal alkyne and subsequent in situ transmetalation with isopropoxypinacolatoborane (i-PrOBpin) to yield a trisubstituted alkenyl boronic ester.[3]
Materials:
-
Terminal alkyne (1.0 equiv)
-
This compound (AlMe₃, 2.0 M in hexanes, 2.0 equiv)
-
Zirconocene dichloride (Cp₂ZrCl₂, 0.2 equiv)
-
Isopropoxypinacolatoborane (i-PrOBpin, 1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the terminal alkyne (0.5 mmol, 1.0 equiv) and anhydrous dichloromethane (sufficient to dissolve the alkyne).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (0.5 mL, 1.0 mmol, 2.0 equiv) to the solution.
-
Add zirconocene dichloride (29.2 mg, 0.1 mmol, 0.2 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature (23 °C) and stir for 14 hours.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add isopropoxypinacolatoborane (0.11 mL, 0.6 mmol, 1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for an additional 60 minutes.
-
The reaction is then quenched, worked up, and the crude product is purified by silica gel column chromatography to yield the desired alkenyl boronic ester. The regioselectivity of the crude product can be determined by ¹H NMR spectroscopy.[3]
Protocol 2: Zirconium-Promoted Methylalumination of a Functionalized Arylethyne followed by Iodinolysis
This protocol details the carboalumination of 2-ethynylphenol and subsequent quenching with iodine to produce the corresponding vinyl iodide.[1]
Materials:
-
2-Ethynylphenol (1.0 equiv)
-
This compound (AlMe₃, 2.0 M in hexanes, 3.0 equiv)
-
Zirconocene dichloride (Cp₂ZrCl₂, 1.0 equiv)
-
Water (H₂O, 1.0 equiv)
-
Iodine (I₂, 0.9 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a mixture of this compound (0.3 mL, 3.0 mmol) and zirconocene dichloride (292 mg, 1.0 mmol) in anhydrous dichloromethane (2 mL).
-
Cool the mixture to -30 °C and add water (18 µL, 1.0 mmol).
-
To this pre-treated catalyst mixture, add a solution of 2-ethynylphenol (118 mg, 1.0 mmol) in anhydrous dichloromethane (1 mL) at 0 °C.
-
Stir the reaction mixture for 4 hours at room temperature (23 °C).
-
Cool the reaction mixture to -78 °C.
-
Add a solution of iodine (229 mg, 0.9 mmol) in anhydrous tetrahydrofuran (2 mL).
-
Allow the mixture to gradually warm to 0 °C.
-
The reaction is then quenched and worked up to isolate the vinyl iodide product.
Data Presentation
The following table summarizes the results for the zirconium-catalyzed carboalumination/borylation of various terminal alkynes as described in Protocol 1.
| Entry | Alkyne Substrate | Product | Yield (%)[3] | Regioisomeric Ratio (β:α)[3] |
| 1 | 1-Octyne | 85 | >98:2 | |
| 2 | Phenylacetylene | 82 | >98:2 | |
| 3 | 4-Chlorophenylacetylene | 79 | >98:2 | |
| 4 | 3,3-Dimethyl-1-butyne | 75 | >98:2 | |
| 5 | Cyclohexylacetylene | 88 | >98:2 | |
| 6 | 1-Ethynyl-1-cyclohexene | 70 | 95:5 | |
| 7 | 5-Hexyn-1-ol | 81 | >98:2 | |
| 8 | 1-Ethynyl-4-(trifluoromethyl)benzene | 68 | >98:2 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the zirconium-catalyzed carboalumination of a terminal alkyne followed by electrophilic quench.
Reaction Mechanism Overview
The following diagram provides a simplified overview of the catalytic cycle for the zirconium-catalyzed carboalumination of an alkyne.
References
- 1. Zirconium-catalyzed methylalumination of heterosubstituted arylethynes. Factors affecting the regio-, stereo-, and chemoselectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fully Reagent-Controlled Asymmetric Synthesis of (−)-Spongidepsin via the Zr-Catalyzed Asymmetric Carboalumination of Alkenes (ZACA Reaction) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Trimethylaluminum in Ziegler-Natta Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trimethylaluminum (TMA) as a cocatalyst in Ziegler-Natta catalysis for olefin polymerization. Detailed protocols for catalyst preparation and polymerization of ethylene and propylene are outlined, along with a summary of the quantitative effects of TMA on catalyst activity and polymer properties.
Introduction to this compound in Ziegler-Natta Catalysis
Ziegler-Natta catalysts are a cornerstone of the polymer industry, enabling the production of stereoregular polymers like polyethylene and polypropylene.[1][2] These catalyst systems typically consist of a transition metal halide, such as titanium tetrachloride (TiCl₄), and an organoaluminum compound that acts as a cocatalyst.[1][3] this compound (TMA), with the chemical formula Al(CH₃)₃, is an effective organoaluminum cocatalyst in this system.[2][4]
The primary roles of TMA in Ziegler-Natta catalysis include:
-
Alkylation of the Transition Metal Center: TMA donates a methyl group to the titanium center, forming an active titanium-carbon bond which is essential for initiating polymerization.[5]
-
Reduction of the Transition Metal: TMA can reduce the transition metal to a lower oxidation state, which is often the more active form for catalysis.
-
Scavenging of Impurities: TMA reacts with and neutralizes impurities such as water and oxygen, which would otherwise deactivate the catalyst.[6]
The concentration of TMA, often expressed as the molar ratio of aluminum to titanium (Al/Ti), is a critical parameter that influences the catalyst's activity, the polymer's molecular weight, and its stereochemistry.[6]
Experimental Protocols
The following sections provide detailed protocols for the preparation of a Ziegler-Natta catalyst using TMA and for the subsequent polymerization of ethylene and propylene. These protocols are based on common laboratory-scale procedures.
Preparation of a MgCl₂-Supported TiCl₄ Catalyst
This protocol describes the preparation of a high-activity magnesium chloride-supported titanium tetrachloride catalyst, a common type of Ziegler-Natta catalyst.
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Anhydrous Toluene
-
Ethanol (anhydrous)
-
Titanium Tetrachloride (TiCl₄)
-
This compound (TMA) solution in a hydrocarbon solvent (e.g., hexane or heptane)
-
Nitrogen gas (high purity)
Procedure:
-
Preparation of MgCl₂ Support:
-
In a nitrogen-purged glovebox, add anhydrous MgCl₂ to a reaction vessel containing anhydrous toluene.
-
Slowly add anhydrous ethanol while stirring. The amount of ethanol is typically in a molar ratio of 1:6 to 1:8 with MgCl₂.
-
Heat the mixture to dissolve the MgCl₂ and form a magnesium chloride-ethanol adduct.
-
Cool the solution to room temperature.
-
-
Titanation:
-
Slowly add a solution of TiCl₄ in toluene to the MgCl₂-ethanol adduct solution at a low temperature (e.g., 0 °C).
-
Gradually raise the temperature and maintain it for a specified period (e.g., 2 hours at 80-100 °C) to allow the reaction to complete.
-
The solid catalyst will precipitate.
-
Filter the solid catalyst, wash it multiple times with anhydrous toluene and then with a hydrocarbon solvent (e.g., hexane) to remove unreacted TiCl₄ and other byproducts.
-
Dry the catalyst under a stream of nitrogen.
-
Slurry Polymerization of Ethylene
This protocol outlines a typical slurry polymerization of ethylene using the prepared catalyst and TMA as a cocatalyst.
Materials:
-
Prepared MgCl₂-supported TiCl₄ catalyst
-
This compound (TMA) solution
-
Anhydrous hexane or heptane (polymerization medium)
-
Ethylene gas (polymerization grade)
-
Nitrogen gas (high purity)
Experimental Setup:
A jacketed glass or stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controllers, and gas inlet/outlet ports.
Procedure:
-
Reactor Preparation:
-
Thoroughly dry the reactor and purge it with high-purity nitrogen to remove air and moisture.
-
Add the desired amount of anhydrous hexane or heptane to the reactor.
-
-
Catalyst and Cocatalyst Injection:
-
Inject the TMA solution into the reactor to scavenge any remaining impurities. The amount of TMA will depend on the desired Al/Ti molar ratio.
-
Introduce the solid Ziegler-Natta catalyst into the reactor as a slurry in the polymerization medium.
-
-
Polymerization:
-
Pressurize the reactor with ethylene gas to the desired pressure.
-
Maintain a constant temperature and pressure throughout the polymerization.
-
Monitor the ethylene consumption to follow the polymerization rate.
-
-
Termination and Polymer Recovery:
-
After the desired polymerization time, stop the ethylene feed and vent the reactor.
-
Quench the reaction by adding an alcohol (e.g., methanol or isopropanol).
-
Filter the polyethylene powder, wash it with the quenching agent and then with a hydrocarbon solvent.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
-
Gas-Phase Polymerization of Propylene
This protocol describes a typical gas-phase polymerization of propylene.
Materials:
-
Prepared MgCl₂-supported TiCl₄ catalyst
-
This compound (TMA) solution
-
Propylene gas (polymerization grade)
-
Hydrogen gas (optional, as a chain transfer agent to control molecular weight)
-
Nitrogen gas (high purity)
Experimental Setup:
A fluidized-bed or stirred-bed gas-phase reactor with systems for gas feeding, temperature and pressure control, and product removal.
Procedure:
-
Reactor Preparation:
-
Prepare the reactor by purging with nitrogen and introducing a seedbed of polymer powder.
-
Heat the reactor to the desired polymerization temperature.
-
-
Catalyst and Cocatalyst Injection:
-
Inject the TMA solution into the reactor.
-
Continuously or intermittently feed the solid catalyst into the reactor.
-
-
Polymerization:
-
Introduce propylene gas, and optionally hydrogen, into the reactor to maintain the desired pressure and gas composition.
-
The polymerization occurs as the gaseous monomer comes into contact with the solid catalyst particles.
-
Continuously remove the polypropylene powder from the reactor to maintain a constant bed level.
-
-
Deactivation and Product Finishing:
-
Treat the collected polymer powder with a deactivating agent (e.g., steam) to quench the catalyst.
-
Dry the polymer powder.
-
Quantitative Data on the Effect of this compound
The concentration of TMA, specifically the Al/Ti molar ratio, has a significant impact on the polymerization process and the final polymer properties. The following tables summarize the general trends observed.
Table 1: Effect of Al/Ti Molar Ratio on Ethylene Polymerization
| Al/Ti Molar Ratio | Catalyst Activity (g PE / g Cat · h) | Molecular Weight (Mw) | Polydispersity Index (PDI) |
| Low | Increases with ratio | High | Broad |
| Optimal | Maximum | Moderate | Narrower |
| High | Decreases | Lower | Broadens |
Note: The optimal Al/Ti ratio is catalyst system and process dependent but is a crucial parameter for process optimization.[6]
Table 2: Effect of Al/Ti Molar Ratio on Propylene Polymerization
| Al/Ti Molar Ratio | Catalyst Activity (g PP / g Cat · h) | Isotacticity (%) | Molecular Weight (Mw) |
| Low | Increases with ratio | May be lower | High |
| Optimal | Maximum | High | Moderate |
| High | Decreases | May decrease slightly | Lower |
Note: The stereospecificity of the catalyst in propylene polymerization is highly dependent on the presence of internal and external electron donors in the catalyst system.
Visualizations
Signaling Pathway: Activation of Ziegler-Natta Catalyst
Experimental Workflow: Slurry Polymerization of Ethylene
Characterization of Polymers
The resulting polymers should be characterized to determine their properties. Common analytical techniques include:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is used to determine the stereoregularity (e.g., isotacticity, syndiotacticity, or atacticity) of polypropylene.
-
Differential Scanning Calorimetry (DSC): To determine melting temperature (Tm) and crystallinity.
-
Melt Flow Index (MFI): An empirical measure of the ease of flow of the molten polymer, which is inversely related to its molecular weight.
Safety Considerations
This compound is a pyrophoric material, meaning it can ignite spontaneously in air. It also reacts violently with water. All handling of TMA and the Ziegler-Natta catalyst must be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques. Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, must be worn. Ensure that appropriate fire extinguishing equipment for metal alkyl fires (e.g., a Class D fire extinguisher) is readily available.
References
Application Note: Synthesis of Methylaluminoxane (MAO) from Trimethylaluminum (TMA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylaluminoxane (MAO) is a crucial cocatalyst in the field of olefin polymerization, particularly for activating metallocene and other single-site catalysts.[1][2] Its discovery revolutionized the production of polyolefins, enabling the synthesis of polymers with highly defined microstructures and properties.[3] MAO is not a single compound but a complex mixture of oligomeric species with the general formula (Al(CH₃)O)ₙ, often associated with residual trimethylaluminum (TMA).[1] It is typically produced via the controlled partial hydrolysis of TMA.[4] This document provides a detailed protocol for the synthesis of MAO from TMA, summarizing key quantitative data and outlining the experimental workflow and reaction principles.
Reaction Principles
The synthesis of MAO is based on the carefully controlled hydrolysis of this compound. The reaction is highly exothermic and vigorous, necessitating slow and controlled addition of the hydrolyzing agent to prevent runaway reactions or explosions.[3] The fundamental reaction can be idealized as:
n Al(CH₃)₃ + n H₂O → [Al(CH₃)O]ₙ + 2n CH₄
In practice, the reaction produces a complex mixture of linear, cyclic, and complex cage-like structures.[3][5] The final product is an equilibrium of these various oligomers, and its exact structure remains a subject of extensive research.[5][6] The co-catalytic activity of MAO is attributed to its ability to alkylate the precatalyst and abstract a ligand to generate a catalytically active cationic species.[1]
Quantitative Data Summary
The properties and yield of MAO are highly dependent on the synthesis conditions. The following table summarizes key parameters and reported characteristics from various studies.
| Parameter | Value/Range | Notes | Source(s) |
| H₂O / TMA Molar Ratio | 1.4 (optimal) | A key factor influencing yield and polymerizing activity. | [7] |
| Typical Yield | 49% | Achieved under optimized conditions (H₂O/TMA = 1.4, 1h TMA addition, 2h reaction). | [7] |
| Molecular Weight | 1200 - 1600 g/mol | Determined by cryoscopy in benzene; indicates an oligomeric mixture. | [3] |
| Proposed Stable Structure | (MeAlO)₁₆(Me₃Al)₆ | A tubular, cage-like structure identified through quantum chemical calculations and mass spectrometry. | [5][6] |
| Calculated MW of Cage | 1360 g/mol | Corresponds to the proposed (MeAlO)₁₆(Me₃Al)₆ structure. | [5][6] |
| Catalytic Activity | As high as 5.7 x 10⁶ g PE / (g Zr·hr·atm C₂H₄) | A measure of MAO's effectiveness as a cocatalyst in ethylene polymerization. | [8] |
Proposed Reaction Pathway for MAO Formation
The hydrolysis of TMA is a complex process involving the formation of intermediates that condense into various oligomeric structures. The diagram below illustrates a simplified pathway from the initial reaction of TMA with water to the formation of linear and cyclic aluminoxane species, which can further assemble into more complex cage-like structures.
Experimental Protocol: Synthesis via Controlled Hydrolysis
This protocol describes a generalized method for synthesizing MAO by the controlled hydrolysis of TMA using a hydrated salt as the water source. This method avoids the direct and hazardous addition of liquid water.
Critical Safety Precautions:
-
Pyrophoric Hazard: this compound (TMA) is pyrophoric and reacts violently with air and water. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Personal Protective Equipment (PPE): Always wear fire-retardant laboratory coats, safety glasses, and appropriate gloves.
-
Exothermic Reaction: The hydrolysis is highly exothermic. The reaction must be cooled, and reagents must be added slowly to maintain temperature control.
Materials and Equipment:
-
This compound (TMA), typically as a solution in toluene or heptane.
-
Hydrated salt (e.g., copper(II) sulfate pentahydrate, CuSO₄·5H₂O).
-
Anhydrous toluene (or other suitable aromatic solvent).
-
Schlenk flask or other suitable reaction vessel equipped with a magnetic stirrer.
-
Dropping funnel or syringe pump for controlled addition.
-
Inert gas supply (N₂ or Ar) and Schlenk line.
-
Low-temperature bath (e.g., ice-water or dry ice/acetone).
-
Cannula and filtration apparatus for inert atmosphere transfers.
Procedure:
-
Preparation of the Hydrated Salt Slurry:
-
Under an inert atmosphere, add the hydrated salt (e.g., CuSO₄·5H₂O) to a dry Schlenk flask.
-
Add anhydrous toluene to create a fine slurry with vigorous stirring. The amount of hydrated salt should be calculated to achieve the desired H₂O/TMA molar ratio (e.g., 1.0 to 1.4).
-
-
Reaction Setup:
-
Cool the slurry to a low temperature (e.g., 0 °C or lower) using an external cooling bath.
-
In a separate dry vessel, prepare a solution of TMA in anhydrous toluene.
-
-
Controlled Addition of TMA:
-
Slowly add the TMA solution to the cold, vigorously stirred slurry of the hydrated salt over a prolonged period (e.g., 1-4 hours) using a syringe pump or dropping funnel.[7]
-
Maintain the reaction temperature below 5 °C throughout the addition to control the exothermic reaction and methane evolution.
-
-
Reaction and Aging:
-
Work-up and Isolation:
-
Once the reaction is complete, stop stirring and allow the solid byproducts to settle.
-
Carefully separate the supernatant toluene solution containing the soluble MAO from the solid residue via cannula filtration or centrifugation under an inert atmosphere.[3]
-
The solvent can be partially removed under vacuum to concentrate the MAO solution to the desired molarity. The resulting product is a clear, colorless solution.[3]
-
-
Characterization:
Experimental Workflow Diagram
The following diagram outlines the major steps involved in the laboratory-scale synthesis of MAO.
References
- 1. Methylaluminoxane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactivity Trends of Lewis Acidic Sites in Methylaluminoxane and Some of Its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formation, Structure, and Composition of Methylaluminoxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Characterization of methylalumoxane by means of gel permeation chromatography | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Trimethylaluminum (TMA) in Thin Film Surface Passivation
Audience: Researchers, scientists, and drug development professionals.
Introduction to Trimethylaluminum (TMA) for Surface Passivation
This compound (TMA), with the chemical formula Al(CH₃)₃, is a pyrophoric liquid widely used as a precursor in chemical vapor deposition (CVD) and, most notably, atomic layer deposition (ALD). In the context of materials science and semiconductor device fabrication, TMA is the primary aluminum source for depositing high-quality, ultra-thin films of aluminum oxide (Al₂O₃). These Al₂O₃ films have demonstrated exceptional performance in the surface passivation of various materials, including silicon, III-V compound semiconductors, and perovskites.[1]
Surface passivation is a critical process that reduces the electronic activity of defects at a semiconductor's surface. These defects can act as recombination centers for charge carriers (electrons and holes), which is detrimental to the performance of electronic and optoelectronic devices like transistors and solar cells.[1] Effective passivation minimizes this recombination, leading to improved device efficiency and stability.[1]
Al₂O₃ films grown from TMA provide excellent surface passivation through a combination of two mechanisms:
-
Chemical Passivation: This involves the reduction of the density of interface traps (Dᵢₜ) by satisfying dangling bonds at the semiconductor surface.[1][2] For instance, at the crystalline silicon (c-Si) interface, an interfacial layer of silicon oxide (SiOₓ) is formed during deposition and subsequent annealing, which chemically passivates the surface.[3]
-
Field-Effect Passivation: This mechanism is driven by a high density of fixed negative charges (Qf) within the Al₂O₃ layer, typically on the order of 10¹² to 10¹³ cm⁻².[2][4] This built-in electric field repels minority carriers (electrons in p-type semiconductors) from the surface, effectively shielding them from the interface defects and thus reducing surface recombination.[1][4]
ALD is the preferred method for depositing these passivation layers due to its ability to produce highly conformal, uniform films with precise, atomic-level thickness control, even at low temperatures.[5][6]
Application: Surface Passivation of Crystalline Silicon (c-Si)
The use of TMA to deposit Al₂O₃ is a state-of-the-art passivation technique for both p-type and n-type silicon surfaces, widely adopted in the photovoltaic industry to produce high-efficiency solar cells.[2][7]
Signaling Pathway: ALD Chemistry for Al₂O₃ Deposition
The thermal ALD process for Al₂O₃ using TMA and water (H₂O) is a binary reaction sequence. Each cycle consists of four steps:
-
TMA Pulse: TMA is introduced into the reactor and reacts with the hydroxyl (-OH) groups on the substrate surface.
-
Purge: Excess TMA and gaseous byproducts (methane, CH₄) are purged from the chamber with an inert gas like nitrogen (N₂).
-
H₂O Pulse: Water vapor is introduced and reacts with the surface-bound methyl (-CH₃) groups.
-
Purge: Excess water and byproducts are purged, leaving a hydroxylated surface ready for the next cycle.
The overall reaction is: 2Al(CH₃)₃ + 3H₂O → Al₂O₃ + 6CH₄.[6]
Protocol 1: Thermal ALD of Al₂O₃ on Crystalline Silicon
This protocol describes a typical thermal ALD process for depositing a 10 nm Al₂O₃ passivation layer on a p-type silicon wafer.
1. Substrate Preparation: a. Use p-type float-zone (FZ) <100> silicon wafers.[8] b. Perform a standard RCA clean or equivalent solvent clean to remove organic and metallic contaminants. c. To create a hydrogen-terminated surface, dip the wafers in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF for 1 minute) immediately before loading into the ALD reactor. d. Rinse with deionized (DI) water and dry with a nitrogen gun.
2. ALD Process: a. Load the prepared wafers into the ALD reactor. b. Set the deposition temperature (Tdep) to between 100°C and 200°C. A lower temperature of 100°C can yield excellent results after annealing.[8] c. Set the TMA precursor source temperature to maintain sufficient vapor pressure (typically room temperature). d. Set the H₂O precursor source temperature similarly. e. Execute the ALD cycles. For a growth rate of ~1.0-1.1 Å/cycle, approximately 90-100 cycles are needed for a 10 nm film.[8]
- TMA pulse: 0.015 seconds.[8]
- N₂ purge: 8 seconds.[8]
- H₂O pulse: 0.015 seconds.[8]
- N₂ purge: 8 seconds.[8]
3. Post-Deposition Annealing: a. After deposition, transfer the wafers to a rapid thermal annealing (RTA) furnace or a conventional tube furnace. b. Anneal the samples in a nitrogen (N₂) atmosphere for 5-10 minutes.[7][8] c. The optimal annealing temperature (Tann) is typically between 200°C and 400°C. An anneal at 200°C for 5 minutes has been shown to produce an effective carrier lifetime of 1 ms.[8]
Data Presentation: TMA Passivation of Silicon
| Parameter | Value | Substrate | Outcome | Reference |
| Deposition Temp. | 100°C | p-type FZ Si | Growth per cycle: 1.0 Å | [8] |
| Deposition Temp. | 150-200°C | p-type FZ Si | Growth per cycle: 1.1 Å | [8] |
| Film Thickness | 10 nm | p-type FZ Si | Required for optimal chemical and field-effect passivation. | [8] |
| Annealing Temp. | 200°C | p-type FZ Si | Effective carrier lifetime (τeff): 1 ms. | [8] |
| Annealing Temp. | 200-300°C | p-type FZ Si | Optimal range for overall surface passivation. | [8] |
| Annealing Temp. | ≥300°C | p-type FZ Si | Max negative fixed charge (Qox): >3.0 x 10¹² cm⁻². | [8] |
| Annealing Temp. | ≤250°C | p-type FZ Si | Min interface trap density (Dᵢₜ): <3.0 x 10¹⁰ eV⁻¹ cm⁻². | [8] |
| Deposition Temp. | 150°C | p-type Si (p+) | Emitter saturation current (J₀e): ~8 fA/cm². | [4] |
Application: Surface Passivation of III-V Semiconductors
III-V compound semiconductors like Gallium Arsenide (GaAs) and Indium Gallium Arsenide (InGaAs) suffer from poor native oxides that create a high density of interface states, pinning the Fermi level and limiting device performance. TMA pulses in an ALD process have been shown to effectively "clean up" these native oxides.[9][10]
Logical Relationship: TMA "Clean-up" Effect on III-V Surfaces
The first few pulses of TMA in an ALD process can reduce the native oxides (e.g., Ga₂O₃, As₂O₃) on the III-V surface. This self-cleaning mechanism is crucial for forming a high-quality dielectric-semiconductor interface.[9]
Protocol 2: ALD of Al₂O₃ on InGaAs
This protocol describes the deposition of Al₂O₃ on an InGaAs surface for passivation.
1. Substrate Preparation: a. Use MBE-grown In₀.₁₅Ga₀.₈₅As/GaAs wafers.[10] b. No specific pre-cleaning (e.g., HF dip) is required, as the TMA will react with the native oxide layer formed during air exposure.[10]
2. ALD Process: a. Load the wafer into the ALD reactor. b. Set the deposition temperature to 300°C.[10] c. Set the chamber pressure to 1 Torr.[10] d. Execute the ALD cycles. The deposition rate is approximately 0.084 nm per cycle.[10][11]
- TMA pulse: 3 seconds.[10][11]
- Ar purge: 3 seconds.[10][11]
- H₂O pulse: 3 seconds.[10][11]
- Ar purge: 3 seconds.[10][11]
3. Characterization: a. The resulting interface can be characterized by X-ray Photoelectron Spectroscopy (XPS) to confirm the removal of arsenic oxides.[10] b. Electrical characterization of fabricated MOS capacitors can determine the interface trap density (Dᵢₜ), which can be reduced to ~10¹² eV⁻¹ cm⁻².[10][11]
Data Presentation: TMA Passivation of InGaAs
| Parameter | Value | Substrate | Outcome | Reference |
| Deposition Temp. | 300°C | In₀.₁₅Ga₀.₈₅As | Growth per cycle: 0.084 nm | [10][11] |
| Pulse/Purge Times | 3s/3s/3s/3s | In₀.₁₅Ga₀.₈₅As | Self-limited growth | [10][11] |
| Passivation Result | N/A | In₀.₁₅Ga₀.₈₅As | Removal of arsenic oxides | [10][11] |
| Electrical Result | N/A | In₀.₁₅Ga₀.₈₅As | Dᵢₜ: ~10¹² eV⁻¹ cm⁻² | [10][11] |
| Leakage Current | < 3 MV/cm | In₀.₁₅Ga₀.₈₅As | 10⁻⁸ to 10⁻⁹ A/cm² | [10][11] |
Application: Surface Passivation of Perovskite Solar Cells
In perovskite solar cells (PSCs), thin Al₂O₃ layers deposited via ALD can act as effective passivation interlayers. They can reduce defect states at the perovskite surface, leading to improved open-circuit voltage (Vₒ꜀), fill factor (FF), and overall power conversion efficiency (PCE).[5] The deposition temperature is critical to avoid thermal degradation of the perovskite material.[5]
Protocol 3: ALD of Al₂O₃ on MAPbI₃ Perovskite Films
1. Substrate Preparation: a. Fabricate the perovskite (e.g., MAPbI₃) film on the desired substrate stack (e.g., FTO/TiO₂). b. Immediately transfer the perovskite-coated substrate to the ALD reactor to minimize degradation from ambient exposure.
2. ALD Process: a. A low deposition temperature is crucial. 75°C has been identified as an optimal temperature to passivate the surface while minimizing perovskite degradation.[5] b. Use relatively small precursor exposures to avoid etching the perovskite.[5]
- TMA exposure: 0.025 Torr·s per cycle.[5]
- H₂O exposure: 0.051 Torr·s per cycle.[5] c. Deposit a very thin layer (e.g., 5-20 cycles) of Al₂O₃.
3. Device Completion: a. Following ALD, deposit the hole transport layer (e.g., Spiro-OMeTAD) and the top metal contact (e.g., Au) to complete the solar cell.
Data Presentation: TMA Passivation of Perovskite Solar Cells
| Deposition Temp. | Perovskite | Change in Vₒ꜀ | Change in FF | Change in PCE | Reference |
| 75°C | MAPbI₃ | Improved | Improved | From 18.8% to 20.0% | [5] |
| 125°C | MAPbI₃ | N/A | N/A | Drastic deterioration | [5] |
Characterization Protocols
Assessing the quality of surface passivation is critical. Below are brief overviews of key characterization techniques.
Protocol 4: Measuring Effective Carrier Lifetime (τeff) with QSSPC
The Quasi-Steady-State Photoconductance (QSSPC) technique is a non-contact method to measure the effective minority carrier lifetime (τeff) of a silicon wafer, which is a direct indicator of the level of recombination (both bulk and surface). Higher τeff values indicate better passivation.
1. Sample Preparation: a. A symmetric sample structure is required, meaning the Al₂O₃ passivation layer should be deposited on both sides of the wafer.[4]
2. Measurement: a. Place the passivated wafer in the QSSPC instrument. b. A flash lamp illuminates the sample, generating excess carriers, while a radio frequency coil measures the change in photoconductance. c. The instrument software calculates τeff as a function of the excess carrier density (injection level).
3. Data Interpretation: a. From τeff, the upper limit of the effective surface recombination velocity (Sₑff) can be calculated using the formula: Sₑff ≤ W / (2 × τeff), where W is the wafer thickness.[4] Lower Sₑff values signify better surface passivation.
Protocol 5: Determining Dᵢₜ and Qₒₓ with C-V Measurements
Capacitance-Voltage (C-V) and Conductance-Voltage (G-V) measurements on Metal-Oxide-Semiconductor (MOS) capacitor structures are powerful tools for quantifying interface quality.
1. Sample Preparation: a. Deposit the Al₂O₃ passivation layer on the semiconductor wafer. b. Evaporate metal dots (e.g., Au or Al) through a shadow mask onto the Al₂O₃ surface to form the top contacts of the MOS capacitors. c. Create a bottom contact on the backside of the wafer.
2. Measurement: a. Using a precision LCR meter, apply a sweeping DC bias voltage with a superimposed small AC signal to the MOS capacitor. b. Measure the capacitance and conductance at various frequencies (e.g., from 1 kHz to 1 MHz).
3. Data Interpretation: a. Fixed Charge (Qₒₓ): The flat-band voltage shift in the high-frequency C-V curve is used to calculate the density of fixed charges in the oxide. b. Interface Trap Density (Dᵢₜ): The frequency dispersion of the C-V curves in the depletion region or the peak in the conductance curve (from G-V measurements) can be used to extract the density of interface traps.[8][12]
Experimental Workflow: From Passivation to Characterization
References
- 1. Surface passivation as a cornerstone of modern semiconductor technology – Highlighting a comprehensive review paper on surface passivation for silicon, germanium, and III–V materials – Atomic Limits [atomiclimits.com]
- 2. Passivation mechanism of thermal atomic layer-deposited Al2O3 films on silicon at different annealing temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. osti.gov [osti.gov]
- 5. Surface passivation of organometal halide perovskites by atomic layer deposition: an investigation of the mechanism of efficient inverted planar solar ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00075F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Trimethylaluminum in Photovoltaics
Audience: Researchers, scientists, and professionals in photovoltaic material and device development.
Introduction:
Trimethylaluminum (TMA), with the chemical formula Al₂(CH₃)₆, is a pyrophoric, colorless liquid organoaluminum compound.[1] In the field of photovoltaics, high-purity TMA is a critical precursor material, primarily utilized for the deposition of thin aluminum oxide (Al₂O₃) films.[1][2][3] These Al₂O₃ layers play a crucial role in enhancing the efficiency and stability of various solar cell technologies, most notably crystalline silicon (c-Si) and perovskite solar cells. The primary method for depositing these films from TMA is Atomic Layer Deposition (ALD), a technique that allows for monolayer-by-monolayer growth, resulting in highly conformal, pinhole-free films with precise thickness control.[4][5]
The key function of the Al₂O₃ layer is to provide excellent surface passivation on silicon wafers, particularly on p-type silicon.[1][6] This passivation is achieved through two mechanisms: chemical passivation, which reduces the density of interface defects (dangling bonds), and field-effect passivation, which is caused by a high density of fixed negative charges (Qf) within the Al₂O₃ layer that repels minority charge carriers (electrons in p-type Si) from the surface.[6] By minimizing surface recombination, these passivation layers lead to significant improvements in solar cell open-circuit voltage (Voc) and overall power conversion efficiency (PCE).
Special "solar grade" TMA has been developed as a cost-effective alternative to the ultra-pure semiconductor grade, without compromising the quality of surface passivation for photovoltaic applications.[7][8]
Application 1: Surface Passivation of Crystalline Silicon Solar Cells
The most prominent application of TMA in photovoltaics is as a precursor for depositing Al₂O₃ passivation layers on crystalline silicon wafers, a key feature in modern high-efficiency cell architectures like Passivated Emitter and Rear Contact (PERC) solar cells.[6]
Experimental Protocol: Al₂O₃ Deposition via Thermal Atomic Layer Deposition (ALD)
This protocol describes the deposition of a thin Al₂O₃ passivation layer on a p-type monocrystalline silicon wafer using thermal ALD with TMA and water (H₂O) as precursors.
1. Substrate Preparation:
-
Start with a p-type Czochralski (Cz) or Float-Zone (FZ) silicon wafer.
-
Perform a standard RCA (Radio Corporation of America) clean or an equivalent cleaning procedure to remove organic and inorganic surface contaminants.
-
Conclude with a final dip in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF for 60 seconds) to remove the native oxide layer and create a hydrogen-terminated silicon surface (H-Si).
-
Immediately transfer the cleaned, H-terminated wafer into the ALD reactor's load lock to prevent re-oxidation.
2. ALD Process Parameters:
-
Precursors: this compound (TMA) and Deionized (DI) Water (H₂O).
-
Deposition Temperature: Set the reactor chamber temperature to 200-250°C.
-
ALD Cycle Sequence (One Cycle):
- TMA Pulse: Introduce TMA vapor into the chamber for a duration of 0.06 seconds. The TMA molecules will chemisorb onto the wafer surface.
- Inert Gas Purge 1: Purge the chamber with an inert gas (e.g., high-purity Nitrogen, N₂) for 10 seconds to remove any unreacted TMA and methane (CH₄) byproduct.
- H₂O Pulse: Introduce H₂O vapor into the chamber. The water molecules will react with the surface-bound methyl groups, forming Al-OH bonds and releasing methane.
- Inert Gas Purge 2: Purge the chamber with N₂ again to remove unreacted water vapor and byproducts.
-
Number of Cycles: Repeat the ALD cycle until the desired film thickness is achieved. The growth rate is typically around 1 Å (0.1 nm) per cycle. For a target thickness of 10-15 nm, 100-150 cycles are required.[4]
3. Post-Deposition Annealing:
-
After deposition, the wafer must be annealed to activate the passivation properties of the Al₂O₃ film.
-
Transfer the wafer to a tube furnace or a rapid thermal annealing (RTA) system.
-
Anneal at 400°C in an N₂ or O₂-containing atmosphere.[6][9] An O₂ atmosphere can lead to the best chemical passivation.[9]
-
The annealing step helps to restructure the Si/Al₂O₃ interface, form a thin interfacial SiOₓ layer, and maximize the negative fixed charge density.[9]
Data Presentation: Performance Enhancement
The application of an ALD-deposited Al₂O₃ layer significantly improves the electronic quality of the silicon surface.
| Parameter | Before Passivation (Typical) | After Al₂O₃ Passivation & Annealing | Reference |
| Effective Carrier Lifetime (τ_eff) | < 100 µs | > 2000 µs | [6] |
| Surface Recombination Velocity (S_eff) | > 1000 cm/s | < 3 cm/s | [7] |
| Fixed Charge Density (Q_f) | N/A | -5.2 x 10¹² cm⁻² | |
| Interface Defect Density (D_it) | High | ~3 x 10¹¹ cm⁻²eV⁻¹ | |
| Implied Open-Circuit Voltage (iVoc) | < 650 mV | > 700 mV | [6] |
| PERC Solar Cell Efficiency | (Baseline) | Achieved up to 21.54% | [6] |
Workflow Diagram
Application 2: Aluminum Doping Precursor for Local Back Surface Field (BSF)
In certain advanced cell concepts, the Al₂O₃ layer deposited from TMA can serve a dual purpose: passivation and as a source of aluminum atoms for creating a local p+ doped region, known as a Back Surface Field (BSF).[10] This is typically achieved through a laser-based process.
Experimental Protocol: Laser Doping from Al₂O₃
This protocol outlines the formation of a local p+ BSF on a p-type silicon wafer using an Al₂O₃ layer as the dopant source. This process is often used in Passivated Emitter, Rear Locally diffused (PERL) cell designs.
1. Passivation Stack Deposition:
-
Deposit a thin (e.g., 10 nm) Al₂O₃ layer on the rear surface of a p-type silicon wafer using the ALD protocol described in Application 1.[10]
-
Deposit a capping layer, such as silicon nitride (SiNₓ) or silicon oxide (SiOₓ), on top of the Al₂O₃ using Plasma-Enhanced Chemical Vapor Deposition (PECVD).[10] This layer acts as an anti-reflection coating and protects the Al₂O₃.
2. Laser Processing:
-
Use a high-intensity pulsed laser (e.g., a picosecond laser) to pattern the rear surface.
-
The laser is focused through the capping and Al₂O₃ layers. The high energy of the laser simultaneously ablates the dielectric layers in a localized spot and melts a small volume of the underlying silicon.[10]
-
During this brief molten phase, aluminum atoms from the Al₂O₃ layer are incorporated into the silicon.[10]
-
As the silicon re-solidifies, it forms a localized, heavily p-doped (p+) region, creating the local BSF.
3. Metallization:
-
After laser processing, a metal contact (e.g., screen-printed aluminum or plated nickel/copper) is deposited over the rear surface, making contact with the silicon only at the laser-opened points.
Data Presentation: Doping and Cell Performance
This laser-doping technique allows for the creation of high-quality local BSFs while maintaining excellent passivation between the contacts.
| Parameter | Description | Achieved Value | Reference |
| Al₂O₃ Layer Thickness | Thickness of the aluminum source layer. | 10 nm | [10] |
| Local BSF Sheet Resistance | Indicates the doping level of the p+ region. | ~15 Ω/sq | [10] |
| p-PERL Cell Efficiency | Final device performance using this technique. | Up to 20.7% on 6-inch Cz-Si | [10] |
Logical Relationship Diagram
References
- 1. Trimethylaluminium - Wikipedia [en.wikipedia.org]
- 2. ketjen.com [ketjen.com]
- 3. TMAl Solar this compound [nouryon.com]
- 4. researchgate.net [researchgate.net]
- 5. nouryon.com [nouryon.com]
- 6. Study on Annealing Process of Aluminum Oxide Passivation Layer for PERC Solar Cells | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. unswhoexgroup.com [unswhoexgroup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Safe Handling of Trimethylaluminum in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylaluminum (TMA), with the formula Al₂(CH₃)₆, is a highly pyrophoric and reactive organoaluminum compound widely utilized in organic synthesis, materials science, and semiconductor manufacturing.[1][2][3] Its utility stems from its potent alkylating ability and its role as a catalyst or precursor in various chemical transformations.[2][4] However, its extreme reactivity presents significant handling challenges. TMA ignites spontaneously upon contact with air and reacts violently with water and other protic solvents.[1][5][6] Therefore, strict adherence to established safety protocols and the use of specialized equipment are paramount to prevent accidents, injuries, and property damage.
This document provides a comprehensive guide to the experimental setup and procedures for the safe handling of this compound in a laboratory environment. It covers essential personal protective equipment (PPE), engineering controls, detailed protocols for handling and quenching, and emergency procedures.
Hazards and Safety Precautions
1.1 Hazards Summary
-
Water Reactive: Reacts violently with water and other protic solvents, releasing flammable gases that can ignite.[5][6][7]
-
Toxic: Can cause damage to the liver, kidneys, and central nervous system upon exposure.[1]
1.2 Engineering Controls All manipulations of this compound must be conducted in a controlled environment to prevent its exposure to air and moisture.
-
Glovebox: A glovebox with an inert atmosphere (e.g., nitrogen or argon) is the preferred engineering control for handling TMA.[1][5][9][10][11] The oxygen and moisture levels should be kept below 10 ppm.[5]
-
Fume Hood: If a glovebox is unavailable, operations must be performed in a properly functioning chemical fume hood with a certified face velocity (typically 0.3 to 0.5 m/s).[1] Standard Schlenk line techniques for manipulating air-sensitive compounds are mandatory in this setting.[12][13]
1.3 Personal Protective Equipment (PPE) A multi-layered approach to PPE is critical.
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[1][5] For larger quantities, a chemical-resistant apron should be worn over the lab coat.[1] Full-length pants and closed-toed shoes are mandatory.[1]
-
Hand Protection: Double gloving is required. Wear chemical-resistant outer gloves (nitrile or neoprene are recommended) over flame-resistant (FR) inner gloves or liners.[1][5]
-
Eye and Face Protection: ANSI-approved safety glasses or chemical splash goggles are required.[1] A full-face shield (8-inch minimum) must be worn over the safety glasses, especially when there is a risk of explosion or splash.[1][5][7][8]
Quantitative Data Summary
The following table summarizes key quantitative data for the safe handling of this compound.
| Parameter | Value | Reference |
| Occupational Exposure Limits (as Al) | ||
| ACGIH TWA | 2 mg/m³ (8-hour workshift) | [7][8][14] |
| NIOSH REL | 2 mg/m³ (10-hour workshift) | [7] |
| OSHA PEL | 2 mg/m³ (8-hour workshift) | [5] |
| Physical Properties | ||
| Freezing Point | 15 °C | [15] |
| Fume Hood Specification | ||
| Face Velocity | 0.3 - 0.5 m/s | [1] |
| Quenching Protocol | ||
| Reaction Temperature | Maintain below 50°C | [6] |
| Dilution Factor (with hydrocarbon solvent) | ~200x by volume | [16] |
| Alcohol Addition (quenching) | ~50x by volume | [16] |
Experimental Protocols
3.1 Protocol 1: General Setup for Handling TMA (Schlenk Line)
This protocol describes the setup of glassware for a reaction using TMA under an inert atmosphere on a Schlenk line.
-
Glassware Preparation: Ensure all glassware is scrupulously cleaned and oven-dried (at >120 °C for at least 4 hours) or flame-dried under vacuum to remove all traces of moisture.[1][6]
-
Apparatus Assembly: Assemble the reaction flask and any other necessary glassware (e.g., addition funnel, condenser) on the Schlenk line while hot.
-
Inert Gas Purge: Evacuate the assembled apparatus and backfill with a high-purity inert gas (nitrogen or argon). Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.
-
Solvent Transfer: Transfer anhydrous, degassed solvent into the reaction flask via cannula transfer under a positive pressure of inert gas.
-
Cooling: If the reaction is to be run at a reduced temperature, place a cooling bath (e.g., ice-water or dry ice/acetone) around the reaction flask.
-
TMA Reagent Bottle Setup: Place the TMA reagent bottle in a secondary container. Secure the cap with a septum. Purge the headspace of the bottle with inert gas using a needle connected to the Schlenk line.
3.2 Protocol 2: Transfer of this compound via Syringe
This protocol details the safe transfer of TMA from a reagent bottle to the reaction flask.
-
Syringe Preparation: Select a gas-tight syringe with a Luer-Lock tip to prevent the needle from detaching under pressure.[15] The syringe should be clean, dry, and purged with inert gas.
-
Priming the Syringe: Insert the needle into the headspace of the TMA reagent bottle and draw up and expel the inert gas several times to prime the syringe.
-
Drawing the Reagent: Insert the needle tip below the surface of the TMA liquid and slowly draw the desired volume into the syringe. To prevent clogs, ensure the reagent is above its freezing point (15 °C).[15]
-
Removing Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles back into the reagent bottle headspace.
-
Creating an Inert Gas Buffer: Before removing the needle from the reagent bottle, draw a small amount of inert gas (~0.5 mL) from the headspace into the syringe.[15] This creates a buffer to prevent the pyrophoric reagent from contacting air at the needle tip.
-
Transfer to Reaction: Swiftly and carefully move the syringe to the reaction flask and insert the needle through the septum.
-
Dispensing the Reagent: Slowly dispense the TMA into the reaction flask. To avoid freezing and clogging the needle in a cold reaction mixture, add the reagent to the headspace above the cold solution, allowing it to run down the flask walls, rather than inserting the needle directly into the solution.[15]
-
Post-Transfer Rinse: After dispensing, draw a small amount of inert gas from the reaction flask's headspace into the syringe before removing the needle.[15]
-
Syringe Quenching: Immediately insert the needle into a separate flask containing an inert solvent like hexane or toluene and draw the solvent into the syringe to dilute and rinse any residual TMA.[15] Expel the diluted solution into the same flask. This diluted solution must then be quenched according to Protocol 3.
3.3 Protocol 3: Quenching and Disposal of Residual this compound
This protocol outlines the safe neutralization of excess or residual TMA. This procedure must be performed under an inert atmosphere and with cooling.
-
Dilution: Transfer the small amount of residual TMA to a designated reaction flask under an inert atmosphere. Dilute the TMA with an unreactive, anhydrous solvent such as toluene or heptane (at least 200 times the volume).[1][16]
-
Cooling: Cool the diluted TMA solution in a dry ice/acetone bath.
-
Initial Quench (Isopropanol): While vigorously stirring the cooled solution, slowly add anhydrous isopropanol dropwise via an addition funnel or syringe.[1][12] The rate of addition should be controlled to manage the evolution of gas (methane) and heat. Maintain the temperature below 50°C.[6] Continue adding isopropanol until gas evolution ceases.
-
Secondary Quench (Methanol/Ethanol): After the reaction with isopropanol is complete, slowly add methanol or ethanol in a similar dropwise manner to ensure all reactive species are consumed.[1][17]
-
Final Quench (Water): Once the reaction with the alcohol has completely subsided, very slowly add water dropwise.[1][17] Be prepared for a potentially vigorous reaction even after the alcohol quench.
-
Workup: Allow the mixture to warm to room temperature. The quenched mixture can then be processed for waste disposal according to institutional guidelines.[1]
Emergency Procedures
-
Spills: In case of a small spill within a fume hood or glovebox, immediately cover the spill with a dry absorbent material such as dry sand, soda ash, or dry lime.[1][16][17] Do NOT use water or a carbon dioxide fire extinguisher.[2][17] Collect the material in a sealed container for hazardous waste disposal.
-
Fire: A Class D fire extinguisher (for combustible metals) should be readily available.[6][17] Do not use water, foam, or CO₂ extinguishers.[2][6]
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[2]
-
Eye Contact: Flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2]
-
In all cases of exposure, seek immediate medical attention. [2][8]
-
Diagrams
References
- 1. purdue.edu [purdue.edu]
- 2. Trimethylaluminium-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 3. Trimethylaluminium - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. gelest.com [gelest.com]
- 6. benchchem.com [benchchem.com]
- 7. nj.gov [nj.gov]
- 8. umass.edu [umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. This compound Ignites When Syringe for Transfer Separates | The UC Center for Laboratory Safety [cls.ucla.edu]
- 16. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Aluminum Nitride (AlN) Thin Film Deposition Using Trimethylaluminum (TMA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aluminum nitride (AlN) is a wide-bandgap semiconductor material (direct bandgap of ~6.2 eV) with remarkable properties, including high thermal conductivity, excellent chemical and thermal stability, and piezoelectric characteristics.[1] These attributes make it a promising candidate for a wide array of applications, such as deep-ultraviolet optoelectronics, high-power electronic devices, surface acoustic wave (SAW) sensors, and as a dielectric layer in microelectronics.[2][3]
The deposition of high-quality AlN thin films is critical for these applications. Trimethylaluminum (TMA or Al(CH₃)₃) is a widely used aluminum precursor for AlN deposition due to its high vapor pressure and reactivity.[4] It is typically used in conjunction with a nitrogen source, most commonly ammonia (NH₃). The primary deposition techniques employing TMA are Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), including its plasma-enhanced variant (PEALD).[5][6]
This document provides detailed application notes and experimental protocols for the deposition of AlN thin films using TMA via these techniques.
Deposition Techniques: An Overview
Atomic Layer Deposition (ALD)
ALD is a thin-film deposition technique based on sequential, self-limiting surface reactions.[3] The process involves alternating pulses of the metal precursor (TMA) and the nitrogen precursor (e.g., ammonia) into the reaction chamber. Each pulse is separated by a purge step with an inert gas to remove unreacted precursors and byproducts. This cyclic nature allows for precise thickness control at the angstrom level and excellent conformality on high-aspect-ratio structures.[7][8]
-
Thermal ALD: Relies on the thermal energy of the substrate to drive the surface reactions.
-
Plasma-Enhanced ALD (PEALD): Uses plasma to activate the nitrogen precursor, which can lead to higher deposition rates, lower deposition temperatures, and potentially different film properties compared to thermal ALD.[7][8]
Metal-Organic Chemical Vapor Deposition (MOCVD)
MOCVD is a process where precursors are introduced simultaneously into a reaction chamber. The precursors thermally decompose and react on a heated substrate to form the thin film.[6] MOCVD can achieve high growth rates and is a standard method for producing electronic-grade epitaxial AlN films, although it typically requires very high temperatures (often >1000 °C) to achieve high crystal quality.[9][10]
Precursor Chemistry and Reaction Mechanism
The deposition of AlN from TMA and ammonia involves a series of chemical reactions. The surface chemistry in an ALD process suggests that TMA chemisorbs onto the surface, followed by a ligand exchange reaction with ammonia, which forms methane (CH₄) as a byproduct and leaves an –NH₂ terminated surface.[11]
In MOCVD, the gas-phase reaction is also significant. TMA and ammonia can form a solid adduct (Al(CH₃)₃:NH₃) which then pyrolyzes on the heated substrate to form AlN.[2]
Overall Reaction: Al(CH₃)₃ + NH₃ → AlN + 3CH₄
A significant challenge with using TMA is the potential for carbon incorporation into the film, which can degrade its electronic and optical properties.[9][12] Process parameters must be carefully optimized to minimize these impurities.
Experimental Protocols
Protocol 1: Thermal Atomic Layer Deposition (ALD) of AlN
This protocol describes a typical thermal ALD process for depositing polycrystalline AlN films on silicon wafers.
Methodology:
-
Substrate Preparation:
-
Use p-type Si (100) wafers as substrates.
-
Perform a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
-
Load the substrates into the ALD reactor load-lock.
-
-
Precursor Handling:
-
Deposition Cycle:
-
Transfer substrates into the reaction chamber, which is continuously purged with an inert carrier gas (e.g., N₂).
-
Heat the substrate to the desired deposition temperature (e.g., 370-470 °C).[7][15]
-
Initiate the ALD cycles. A typical cycle consists of four steps: a. TMA Pulse: Introduce TMA vapor into the chamber for a set duration (e.g., 0.1 - 2.0 s) to allow for a self-limiting monolayer adsorption. b. Inert Gas Purge 1: Purge the chamber with N₂ or Ar for a sufficient time (e.g., 5-10 s) to remove unreacted TMA and gaseous byproducts. c. NH₃ Pulse: Introduce NH₃ gas into the chamber (e.g., 2-10 s). The pulse time may need to be long to approach saturation.[7] d. Inert Gas Purge 2: Purge the chamber again with N₂ or Ar (e.g., 5-10 s) to remove unreacted ammonia and byproducts.
-
Repeat the cycle until the desired film thickness is achieved. Note that a large number of initial cycles may be required for nucleation on the Si surface.[7]
-
-
Post-Deposition:
-
Cool the substrate down under an inert gas flow.
-
Remove the coated substrates from the reactor.
-
Characterize the films using appropriate techniques.
-
// Invisible edge to enforce cycle connection edge [style=dashed, arrowhead=open]; purge2 -> pulse_tma [lhead=cluster_cycle, constraint=false]; } Caption: Workflow for the Thermal Atomic Layer Deposition (ALD) of AlN.
Protocol 2: Plasma-Enhanced ALD (PEALD) of AlN
This protocol uses plasma-activated nitrogen species, which can increase the growth rate and allow for lower deposition temperatures.
Methodology:
-
Substrate Preparation & Precursor Handling: Follow steps 1 and 2 from Protocol 1.
-
Deposition Cycle:
-
Load and heat the substrate to the deposition temperature (e.g., 150-300 °C).[3]
-
A typical PEALD cycle consists of: a. TMA Pulse: Introduce TMA vapor (e.g., 0.02 - 0.08 s pulse).[4] b. Inert Gas Purge 1: Purge with Ar or N₂ (e.g., 5-10 s). c. Plasma Exposure: Introduce a mixture of gases (e.g., N₂ and H₂) and ignite plasma for a set duration (e.g., 10-20 s) at a specific power (e.g., 300 W).[3][16] d. Inert Gas Purge 2: Purge to remove remaining reactive species and byproducts (e.g., 5-10 s).
-
Repeat for the desired number of cycles. PEALD generally requires fewer incubation cycles than thermal ALD.[7]
-
Protocol 3: High-Temperature MOCVD of AlN
This protocol is for growing high-quality, potentially epitaxial, AlN films.
Methodology:
-
Substrate Preparation:
-
Common substrates include sapphire (c-plane) or silicon carbide (SiC).
-
Perform a high-temperature pre-treatment or bake-out in the MOCVD reactor to prepare the surface. A TMAl preflow prior to growth can be used to promote Al-polar films.[10]
-
-
Deposition Process:
-
Heat the substrate to a high temperature (e.g., 1100-1300 °C) under a hydrogen (H₂) carrier gas atmosphere.[9][10]
-
Set the reactor pressure to the desired level (e.g., 40 Torr).[6]
-
Introduce a continuous flow of TMA and NH₃ into the reactor. The V/III ratio (molar flow rate of NH₃ to TMA) is a critical parameter influencing film quality.
-
Maintain a constant substrate rotation (e.g., 400 rpm) to improve film uniformity.[6]
-
Continue the process until the target thickness is reached. The growth rate is typically much higher than in ALD.
-
-
Post-Deposition:
-
Terminate the precursor flows and cool the system down under H₂ or N₂ flow.
-
Unload the sample for characterization.
-
Data Presentation: Process Parameters and Film Properties
The following tables summarize typical process parameters for AlN deposition using TMA.
Table 1: Atomic Layer Deposition (ALD) Parameters
| Parameter | Thermal ALD | PEALD | Reference |
|---|---|---|---|
| Substrate Temperature | 320 - 470 °C | 150 - 350 °C | [3][7] |
| TMA Pulse Time | 0.1 - 4.0 s | 0.02 - 0.08 s | [4][7] |
| Nitrogen Source | Ammonia (NH₃) | NH₃ or N₂/H₂ Plasma | [3][7] |
| N-Source Pulse/Exposure | 2 - 10 s | 10 - 20 s | [7][16] |
| Plasma Power | N/A | ~300 W | [16] |
| Growth Per Cycle (GPC) | 0.5 - 1.0 Å/cycle | 0.7 - 1.2 Å/cycle | [3][16] |
| Resulting Film | Polycrystalline | Polycrystalline |[3][7] |
Table 2: Metal-Organic Chemical Vapor Deposition (MOCVD) Parameters
| Parameter | Typical Value | Reference |
|---|---|---|
| Substrate Temperature | 1050 - 1550 K (777 - 1277 °C) | [6][10] |
| Reactor Pressure | 40 - 100 Torr | [6] |
| Precursors | TMA, NH₃ | [6] |
| Carrier Gas | H₂, N₂ | [6] |
| Susceptor Rotation Speed | 400 - 1000 rpm | [6] |
| Resulting Film | Epitaxial / Polycrystalline |[10] |
Characterization Techniques
After deposition, films should be characterized to determine their properties:
-
Spectroscopic Ellipsometry (SE): For measuring film thickness and optical constants.[1][4]
-
X-ray Diffraction (XRD): To determine crystallinity, crystal orientation, and phase purity.[7][15]
-
Scanning Electron Microscopy (SEM): To analyze surface morphology and measure step coverage.[7]
-
X-ray Photoelectron Spectroscopy (XPS): To determine chemical composition and identify impurities like carbon and oxygen.
Safety Precautions for Handling this compound (TMA)
TMA is a highly hazardous material and requires strict safety protocols.
-
Pyrophoric: TMA ignites spontaneously upon contact with air.[14]
-
Water Reactive: Reacts violently with water, releasing flammable gases.[14]
Mandatory Handling Procedures:
-
Inert Atmosphere: All handling of TMA must be performed under an inert atmosphere (e.g., in a glove box or a sealed system purged with nitrogen or argon).[13] Do not allow contact with air.[14]
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
Storage: Store in tightly sealed containers under an inert gas in a cool, dry, well-ventilated area away from heat, ignition sources, and combustible materials.[14][17]
-
Spill & Fire Response:
References
- 1. globals.ieice.org [globals.ieice.org]
- 2. Aluminium nitride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. AlN PEALD with TMA and forming gas: study of plasma reaction mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05134A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Parameter study of the high temperature MOCVD numerical model for AlN growth using orthogonal test design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webfiles.amrita.edu [webfiles.amrita.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Surface chemistry in atomic layer deposition of AlN thin films from Al(CH3)3 and NH3 studied by mass spectrometry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. gelest.com [gelest.com]
- 14. umass.edu [umass.edu]
- 15. epfl.ch [epfl.ch]
- 16. benchchem.com [benchchem.com]
- 17. nj.gov [nj.gov]
- 18. fishersci.dk [fishersci.dk]
Application Notes and Protocols for the Synthesis of Aluminum-Containing Nanoparticles Using Trimethylaluminum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of aluminum-containing nanoparticles, including aluminum oxide (Al₂O₃), and aluminum nitride (AlN), utilizing trimethylaluminum (TMA) as a primary precursor. This document is intended to serve as a practical guide for researchers in materials science, nanotechnology, and drug development, offering insights into synthesis methodologies, the influence of reaction parameters on nanoparticle characteristics, and their potential applications, particularly in the biomedical field.
Introduction to this compound in Nanoparticle Synthesis
This compound (Al(CH₃)₃, TMA) is a highly reactive organoaluminum compound that serves as a versatile and high-purity precursor for the synthesis of various aluminum-containing nanomaterials. Its high vapor pressure and reactivity make it suitable for both solution-phase and vapor-phase synthesis techniques. However, due to its pyrophoric nature, TMA requires handling with extreme care in inert atmosphere conditions.
The primary aluminum-containing nanoparticles synthesized from TMA are aluminum oxide and aluminum nitride. These nanoparticles possess unique properties that make them attractive for a range of applications. Aluminum oxide nanoparticles are valued for their thermal stability, high surface area, and biocompatibility, making them promising candidates for drug delivery systems.[1] Aluminum nitride nanoparticles are of interest for applications requiring high thermal conductivity and electrical insulation.
Synthesis of Aluminum Oxide (Al₂O₃) Nanoparticles
Aluminum oxide nanoparticles are commonly synthesized from TMA through hydrolysis or plasma-based methods. The choice of method can significantly influence the resulting nanoparticle properties.
Solution-Phase Hydrolysis of a this compound-Triethylamine Adduct
This method utilizes a less pyrophoric adduct of TMA with triethylamine (TMA·NEt₃) to control the reactivity of the aluminum precursor, allowing for a more controlled nanoparticle synthesis.[2]
Experimental Protocol:
Materials:
-
This compound (TMA) solution (e.g., 2.0 M in toluene)
-
Triethylamine (NEt₃), anhydrous (≥99.5%)
-
Toluene, anhydrous (≥99.8%)
-
Isopropanol, anhydrous (≥99.5%)
-
Ethanol, anhydrous (≥99.5%)
-
High-purity argon or nitrogen gas
Equipment:
-
Schlenk line or glovebox
-
Three-neck round-bottom flask
-
Magnetic stirrer with hotplate
-
Syringes and needles for liquid transfer
-
Cannula for solvent transfer
-
Centrifuge and centrifuge tubes
-
Tube furnace for calcination
Procedure: [2]
-
Precursor Complex Formation:
-
In an inert atmosphere, add 50 mL of anhydrous toluene to a 250 mL three-neck round-bottom flask.
-
Slowly add 10 mL of 2.0 M TMA solution in toluene (20 mmol) to the flask with stirring.
-
Dropwise, add 2.79 mL of triethylamine (20 mmol) to the TMA solution. An exothermic reaction may occur.
-
Stir the resulting solution for 1 hour at room temperature to ensure the complete formation of the TMA·NEt₃ adduct.
-
-
Controlled Hydrolysis:
-
Prepare a hydrolysis solution by mixing 1.8 mL of isopropanol with 20 mL of anhydrous toluene.
-
Slowly add the hydrolysis solution to the TMA·NEt₃ adduct solution with vigorous stirring. The formation of a white precipitate (aluminum oxide precursors) will be observed.
-
Age the suspension at room temperature for 24 hours with continuous stirring.
-
-
Nanoparticle Isolation and Washing:
-
Centrifuge the suspension to collect the precipitate.
-
Wash the precipitate three times with anhydrous ethanol to remove unreacted precursors and byproducts.
-
-
Calcination:
-
Dry the washed precipitate in a vacuum oven.
-
Calcine the dried powder in a tube furnace under a flow of air or oxygen at a temperature between 500 °C and 1100 °C for 2-4 hours to obtain crystalline Al₂O₃ nanoparticles. The calcination temperature influences the crystalline phase and size of the nanoparticles.
-
Workflow for Solution-Phase Synthesis of Al₂O₃ Nanoparticles:
Caption: Workflow for the solution-phase synthesis of Al₂O₃ nanoparticles.
Nonthermal Plasma Synthesis of Aluminum Oxide (Al₂O₃) Nanoparticles
This gas-phase method utilizes a capacitively coupled nonthermal plasma with TMA and oxygen as precursors to synthesize amorphous aluminum oxide nanoparticles.[3]
Experimental Protocol:
Materials:
-
This compound (TMA)
-
Oxygen (O₂)
-
Argon (Ar) as a carrier gas
Equipment:
-
Capacitively coupled nonthermal plasma reactor
-
Mass flow controllers
-
Vacuum pump
-
Substrate for nanoparticle film deposition (e.g., Si wafer)
Procedure: [3]
-
Precursor Delivery:
-
Use argon as a carrier gas to introduce TMA vapor into the plasma reactor.
-
Separately introduce oxygen gas into the reactor.
-
Control the flow rates of TMA, O₂, and Ar using mass flow controllers.
-
-
Plasma Generation and Nanoparticle Formation:
-
Apply a radio frequency (RF) power to the electrodes to generate a capacitively coupled plasma.
-
In the plasma region, TMA decomposes, and the fragments react with oxygen to form amorphous aluminum oxide nanoparticles.
-
-
Nanoparticle Collection:
-
The synthesized nanoparticles can be collected as a powder or deposited as a film on a substrate placed downstream of the plasma.
-
-
Post-synthesis Annealing (for crystalline nanoparticles):
-
The as-synthesized amorphous nanoparticles can be crystallized by annealing at temperatures typically above 800 °C. The final crystalline phase (e.g., γ-Al₂O₃, α-Al₂O₃) is dependent on the annealing temperature and the initial nanoparticle size.[3]
-
Synthesis of Aluminum Nitride (AlN) Nanoparticles
Aluminum nitride nanoparticles can be synthesized via the reaction of an aluminum source with a nitrogen source at elevated temperatures. While various methods exist, Chemical Vapor Deposition (CVD) using TMA and ammonia is a common approach.
Chemical Vapor Deposition (CVD) of Aluminum Nitride (AlN) Nanoparticles
Experimental Protocol:
Materials:
-
This compound (TMA)
-
Ammonia (NH₃)
-
High-purity nitrogen (N₂) or hydrogen (H₂) as a carrier gas
-
Substrate (e.g., silicon, sapphire)
Equipment:
-
Chemical Vapor Deposition (CVD) reactor with a furnace
-
Mass flow controllers
-
Vacuum system
Procedure:
-
Substrate Preparation:
-
Clean the substrate to remove any contaminants.
-
-
CVD Process:
-
Place the substrate in the CVD reactor.
-
Heat the reactor to the desired deposition temperature, typically in the range of 800-1200 °C.
-
Introduce the carrier gas (N₂ or H₂) into the reactor.
-
Introduce TMA and ammonia into the reactor at controlled flow rates. The ratio of NH₃ to TMA is a critical parameter.
-
The precursors react in the gas phase and on the substrate surface to form AlN nanoparticles or a thin film.
-
-
Cooling and Characterization:
-
After the desired deposition time, stop the precursor flow and cool the reactor to room temperature under the carrier gas flow.
-
Characterize the synthesized AlN nanoparticles for their size, morphology, and crystal structure.
-
Logical Diagram of AlN Nanoparticle Synthesis via CVD:
Caption: CVD synthesis of AlN nanoparticles from TMA and ammonia.
Data Presentation: Influence of Synthesis Parameters
The properties of the synthesized nanoparticles are highly dependent on the reaction conditions. The following tables summarize the general influence of key parameters.
Table 1: Influence of Synthesis Parameters on Aluminum Oxide (Al₂O₃) Nanoparticles
| Parameter | Effect on Nanoparticle Properties | Synthesis Method |
| Calcination Temperature | Higher temperatures generally lead to larger crystallite sizes and can induce phase transitions (e.g., γ-Al₂O₃ to α-Al₂O₃).[3] | Solution-Phase Hydrolysis |
| Precursor Concentration | Higher concentrations can lead to larger nanoparticles due to increased nucleation and growth rates. | Solution-Phase Hydrolysis |
| Reactor Pressure | In plasma synthesis, varying the pressure can be used to tune the nanoparticle size, with sizes ranging from 6 to 22 nm reported.[3] | Nonthermal Plasma |
| Annealing Temperature | For amorphous nanoparticles, annealing at temperatures around 800 °C can induce crystallization.[3] | Nonthermal Plasma |
Table 2: Influence of Synthesis Parameters on Aluminum Nitride (AlN) Nanoparticles
| Parameter | Effect on Nanoparticle Properties | Synthesis Method |
| Deposition Temperature | Higher temperatures generally improve the crystallinity of the AlN nanoparticles. | CVD |
| V/III Ratio (NH₃/TMA) | This ratio significantly affects the growth rate and quality of the AlN. A high V/III ratio is typically required. | CVD |
| Carrier Gas | The choice of carrier gas (N₂ or H₂) can influence the incorporation of impurities and the growth kinetics. | CVD |
Application in Drug Development: Surface Functionalization of Aluminum Oxide Nanoparticles
For applications in drug delivery, the surface of aluminum oxide nanoparticles often needs to be functionalized to improve their stability in biological media, enhance drug loading, and enable targeted delivery.
Signaling Pathway for Cellular Uptake of Functionalized Nanoparticles:
Caption: Cellular uptake and drug release from functionalized Al₂O₃ nanoparticles.
Protocol for Silanization of Al₂O₃ Nanoparticles
This protocol describes the introduction of amine functional groups onto the surface of Al₂O₃ nanoparticles using (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Synthesized Al₂O₃ nanoparticles
-
(3-aminopropyl)triethoxysilane (APTES)
-
Toluene, anhydrous
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Centrifuge
Procedure:
-
Nanoparticle Dispersion:
-
Disperse a known amount of Al₂O₃ nanoparticles in anhydrous toluene.
-
Sonicate the suspension to ensure homogeneity.
-
-
Silanization Reaction:
-
Add APTES to the nanoparticle suspension. A typical ratio is 1-5% (v/v) APTES to toluene.
-
Reflux the mixture at the boiling point of toluene for 4-6 hours under an inert atmosphere.
-
-
Washing:
-
Cool the reaction mixture to room temperature.
-
Centrifuge the suspension to collect the functionalized nanoparticles.
-
Wash the nanoparticles sequentially with toluene and ethanol to remove excess APTES.
-
-
Drying:
-
Dry the amine-functionalized Al₂O₃ nanoparticles in a vacuum oven.
-
Protocol for PEGylation of Al₂O₃ Nanoparticles
Poly(ethylene glycol) (PEG) chains can be attached to the surface of nanoparticles to improve their biocompatibility and circulation time.
Materials:
-
Amine-functionalized Al₂O₃ nanoparticles
-
mPEG-succinimidyl valerate (mPEG-SVA) or a similar activated PEG
-
Dimethyl sulfoxide (DMSO) or another suitable solvent
-
Phosphate-buffered saline (PBS)
Equipment:
-
Reaction vial
-
Magnetic stirrer
-
Dialysis membrane
Procedure:
-
Nanoparticle Dispersion:
-
Disperse the amine-functionalized Al₂O₃ nanoparticles in DMSO.
-
-
PEGylation Reaction:
-
Add a solution of mPEG-SVA in DMSO to the nanoparticle suspension. The molar ratio of PEG to amine groups on the nanoparticle surface should be optimized.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Purification:
-
Dialyze the reaction mixture against PBS to remove unreacted PEG and DMSO.
-
Collect the PEGylated Al₂O₃ nanoparticles.
-
Characterization of Aluminum-Containing Nanoparticles
A thorough characterization of the synthesized nanoparticles is crucial to understand their properties and performance.
Table 3: Common Characterization Techniques
| Technique | Information Obtained |
| Transmission Electron Microscopy (TEM) | Particle size, size distribution, and morphology. |
| Scanning Electron Microscopy (SEM) | Surface morphology and particle size. |
| X-ray Diffraction (XRD) | Crystalline structure and phase identification. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution in suspension. |
| Zeta Potential Measurement | Surface charge and stability of the nanoparticle suspension. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface functional groups. |
| Thermogravimetric Analysis (TGA) | Quantification of surface coatings and thermal stability. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. |
Safety Precautions
This compound is a highly pyrophoric material that ignites spontaneously in air and reacts violently with water. All handling of TMA and its solutions must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times. Ensure that all glassware and solvents are scrupulously dried before use.
References
Trimethylaluminum (TMA) as a Precursor for Advanced Ceramics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylaluminum (TMA), with the chemical formula Al(CH₃)₃, is a pyrophoric and highly reactive organoaluminum compound that serves as a critical precursor in the synthesis of advanced ceramic materials.[1] Its high vapor pressure and reactivity make it an ideal candidate for chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques, enabling the growth of high-purity, conformal thin films of aluminum-based ceramics at relatively low temperatures.[2][3] This document provides detailed application notes and experimental protocols for the use of TMA in the synthesis of two key advanced ceramics: Aluminum Oxide (Al₂O₃) and Aluminum Nitride (AlN).
Key Applications of TMA-derived Advanced Ceramics
Advanced ceramics synthesized from TMA find applications in a wide range of fields due to their exceptional properties:
-
Aluminum Oxide (Al₂O₃):
-
Microelectronics: As high-k dielectric gate oxides in transistors, insulating layers in integrated circuits, and passivation layers.[1][4]
-
Optoelectronics: As protective and anti-reflection coatings.
-
Biomedical Devices: As biocompatible coatings on implants and sensors.
-
Catalysis: As catalyst supports due to its high surface area and thermal stability.
-
-
Aluminum Nitride (AlN):
-
Electronics: As a substrate and packaging material for high-power and high-frequency electronic devices due to its high thermal conductivity and electrical resistivity.[1]
-
Optoelectronics: In deep-ultraviolet light-emitting diodes (LEDs) and detectors.
-
Sensors: In surface acoustic wave (SAW) devices.
-
Synthesis Methodologies: Detailed Protocols
The primary methods for synthesizing advanced ceramic thin films from TMA are Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD).
Atomic Layer Deposition (ALD) of Aluminum Oxide (Al₂O₃)
ALD is a thin-film deposition technique based on sequential, self-limiting surface reactions. The TMA/water (H₂O) process is a model ALD system.[2]
Experimental Protocol: ALD of Al₂O₃
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer, glass) using a standard cleaning procedure (e.g., RCA clean for Si) to remove organic and inorganic contaminants.
-
Ensure the substrate has a hydroxylated surface for the initial TMA reaction. A deionized water rinse followed by a nitrogen gas dry is typically sufficient.
-
-
Precursor Handling and Delivery:
-
TMA is highly pyrophoric and reacts violently with water and air. Handle it in an inert atmosphere (e.g., a nitrogen-filled glovebox).[1]
-
Maintain the TMA precursor vessel at a constant temperature (e.g., room temperature) to ensure a stable vapor pressure.
-
Use high-purity deionized water as the oxygen source.
-
Utilize an inert carrier gas (e.g., high-purity nitrogen or argon) to transport the precursor vapors to the reaction chamber.
-
-
Deposition Cycle: The ALD cycle for Al₂O₃ consists of four steps:
-
Step 1: TMA Pulse: Introduce TMA vapor into the reaction chamber. TMA reacts with the surface hydroxyl (-OH) groups in a self-limiting manner.
-
Step 2: Purge: Purge the chamber with the inert carrier gas to remove any unreacted TMA and methane (CH₄) byproduct.
-
Step 3: Water Pulse: Introduce water vapor into the chamber. The water reacts with the surface methyl (-CH₃) groups, forming Al-OH bonds and releasing methane. This reaction is also self-limiting.
-
Step 4: Purge: Purge the chamber again with the inert gas to remove unreacted water and methane.
-
-
Deposition Parameters: The specific parameters will depend on the reactor geometry and desired film properties. A typical set of parameters is provided in the table below.
-
Film Growth: Repeat the deposition cycle until the desired film thickness is achieved. The growth is linear with the number of cycles.
Metal-Organic Chemical Vapor Deposition (MOCVD) of Aluminum Nitride (AlN)
MOCVD is a CVD process that uses organometallic compounds as precursors. For AlN synthesis, TMA and ammonia (NH₃) are the most common precursors.[5]
Experimental Protocol: MOCVD of AlN
-
Substrate Preparation:
-
Use a suitable substrate, such as sapphire (Al₂O₃) or silicon carbide (SiC).
-
Clean the substrate using appropriate solvents and etchants to achieve an atomically clean and smooth surface.
-
Perform an in-situ pre-deposition bake in the MOCVD reactor under a hydrogen atmosphere to remove any remaining surface contaminants.
-
-
Precursor Handling and Delivery:
-
Handle TMA with the same precautions as in the ALD protocol.
-
Use high-purity ammonia as the nitrogen source.
-
Use a carrier gas, typically hydrogen (H₂) or nitrogen (N₂), to transport the precursors to the reactor.
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature (typically 1000-1200 °C).[6]
-
Introduce the carrier gas into the reactor to establish a stable flow.
-
Simultaneously introduce TMA and ammonia into the reactor. The V/III ratio (the ratio of the molar flow rate of the Group V precursor, NH₃, to the Group III precursor, TMA) is a critical parameter that influences the film quality.
-
The precursors decompose and react on the hot substrate surface to form a crystalline AlN film.
-
-
Deposition Parameters: The optimal parameters are highly dependent on the MOCVD reactor design. Representative parameters are listed in the data table.
-
Post-Deposition Cooling: After reaching the desired thickness, stop the precursor flow and cool down the reactor under a continuous flow of the carrier gas to prevent film contamination and cracking.
Quantitative Data Presentation
The following tables summarize typical experimental parameters and resulting film properties for the ALD of Al₂O₃ and MOCVD of AlN using TMA as the aluminum precursor.
Table 1: Experimental Parameters for ALD of Al₂O₃ using TMA and Water
| Parameter | Value | Reference |
| Substrate Temperature | 150 - 300 °C | [3] |
| TMA Pulse Time | 0.1 - 1.0 s | [4] |
| TMA Purge Time | 4 - 20 s | [4][7] |
| Water Pulse Time | 0.1 - 1.0 s | [4] |
| Water Purge Time | 6 - 20 s | [4][7] |
| Carrier Gas | Nitrogen (N₂) or Argon (Ar) | [2] |
| Growth per Cycle (GPC) | 0.1 - 0.13 nm/cycle | [3][4] |
Table 2: Properties of ALD-grown Al₂O₃ Thin Films
| Property | Value | Reference |
| Density | 2.8 - 3.1 g/cm³ | [7] |
| Refractive Index (at 633 nm) | 1.6 - 1.7 | [8] |
| Dielectric Constant | 7 - 9 | [8] |
| Carbon Impurity | < 1 at. % (at 200°C) | [9] |
Table 3: Experimental Parameters for MOCVD of AlN using TMA and Ammonia
| Parameter | Value | Reference |
| Substrate Temperature | 1000 - 1200 °C | [6] |
| Reactor Pressure | 20 - 100 Torr | [10] |
| V/III Ratio (NH₃/TMA) | > 1000 | [10] |
| Carrier Gas | Hydrogen (H₂) or Nitrogen (N₂) | [6] |
| Growth Rate | 0.5 - 2 µm/hour | [11] |
Table 4: Properties of MOCVD-grown AlN Thin Films
| Property | Value | Reference |
| Crystal Structure | Hexagonal (Wurtzite) | [12] |
| Band Gap | ~6.2 eV | [1] |
| Thermal Conductivity | 150 - 320 W/(m·K) | [1] |
| Refractive Index (at 633 nm) | ~2.1 | [13] |
Signaling Pathways and Experimental Workflows
Visual representations of the chemical reactions and experimental procedures are provided below using Graphviz.
Signaling Pathways (Reaction Mechanisms)
References
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. Investigating the Trimethylaluminium/Water ALD Process on Mesoporous Silica by In Situ Gravimetric Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Aluminium nitride - Wikipedia [en.wikipedia.org]
- 7. colorado.edu [colorado.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. webfiles.amrita.edu [webfiles.amrita.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Safe Handling of Pyrophoric Trimethylaluminum (TMA)
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of trimethylaluminum (TMA). TMA is a highly pyrophoric and reactive compound, demanding strict adherence to safety protocols to mitigate risks of fire, explosion, and chemical burns.[1][2][3]
Frequently Asked Questions (FAQs)
General Safety & Preparation
Q1: What are the primary hazards of this compound (TMA)? A1: TMA is a highly pyrophoric liquid that ignites spontaneously upon contact with air.[1][4][5] It also reacts violently with water, releasing flammable gases that can auto-ignite.[2][4][5] TMA is corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract.[1][2][3][6] Additional hazards include potential damage to the liver, kidneys, and central nervous system.[1]
Q2: What initial preparations are necessary before starting an experiment with TMA? A2: Before any experiment, it is crucial to conduct a "dry run" with less hazardous materials to familiarize yourself with the procedure.[1] Ensure all glassware is meticulously oven-dried to remove any moisture.[1] All work with TMA must be conducted in a certified chemical fume hood or a glove box under an inert atmosphere (e.g., nitrogen or argon).[1][2][4] Always verify the locations of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[1] It is also recommended to work with at least one other person present.[1]
Q3: Can I work with TMA alone in the lab? A3: No, it is strongly recommended that you always have at least one other person present when handling TMA due to its extreme reactivity.[1]
Personal Protective Equipment (PPE)
Q4: What specific PPE is required when handling TMA? A4: A comprehensive PPE ensemble is mandatory. This includes:
-
Body Protection: A flame-resistant lab coat, worn fully buttoned, over full-length pants and close-toed shoes.[1] For larger quantities, a chemical-resistant apron should be worn over the lab coat.[1]
-
Eye Protection: ANSI-approved, indirectly vented chemical splash goggles and a full-face shield (minimum 8-inch) are required.[1][6] Contact lenses should never be worn.[4]
-
Hand Protection: Wear two pairs of gloves. The outer gloves should be chemically resistant (e.g., neoprene or nitrile rubber), and the inner gloves or liners should be fire-resistant (e.g., Nomex or Kevlar).[1][4]
Q5: Is a respirator necessary for handling TMA? A5: A respirator is required if you are working outside of a certified fume hood or glove box, or if there is a risk of inhalation exposure.[1][5] A full-face respirator with multi-purpose combination respirator cartridges is recommended.[2] If the respirator is the sole means of protection, a full-face supplied-air respirator should be used.[6]
Troubleshooting Guides
Storage Issues
Q6: I received a new cylinder of TMA. How and where should I store it? A6: TMA must be stored in a cool, dry, well-ventilated area, away from heat sources, open flames, and incompatible materials.[1][4][5] It should be stored under an inert atmosphere, such as nitrogen or argon, with less than 10 ppm of oxygen.[4] Containers must be kept tightly sealed and stored upright to prevent leakage.[1][6] Do not store flammable and combustible materials in or near the working areas for pyrophorics.[4]
Q7: The pressure in my TMA cylinder seems low. What should I do? A7: A low pressure reading could indicate a leak. Do not use the cylinder. Immediately move it to a safe, isolated, and well-ventilated area, preferably within a fume hood. If a leak is suspected, notify your institution's environmental health and safety (EHS) department immediately. Do not attempt to fix the cylinder valve yourself.
Handling & Reaction Problems
Q8: My reaction involving TMA is generating more heat than expected. What is happening and what should I do? A8: An unexpectedly high exothermic reaction could be due to contaminants (especially water) in your reagents or glassware, or an incorrect rate of addition. Immediately cool the reaction vessel with an ice bath. Be prepared for a potential fire. If the reaction becomes uncontrollable, evacuate the area and contact emergency services.
Q9: I noticed a white solid forming in my TMA solution. What is it and is the TMA still usable? A9: The formation of a white solid (likely aluminum oxides or hydroxides) indicates contamination with air or moisture. This contamination can affect the reactivity and purity of the TMA. It is strongly recommended to safely quench and dispose of the contaminated reagent rather than using it in an experiment.[1]
Data & Protocols
Exposure Limit Data
This table summarizes the workplace exposure limits for this compound, measured as aluminum.
| Parameter | Limit | Agency |
| Recommended Airborne Exposure Limit | 2 mg/m³ (10-hour workshift) | NIOSH |
| Recommended Airborne Exposure Limit | 2 mg/m³ (8-hour workshift) | ACGIH |
| OSHA PEL (TWA) | 2 mg/m³ | OSHA |
Storage Condition Summary
| Parameter | Requirement |
| Atmosphere | Inert gas (Nitrogen or Argon) with <10 ppm Oxygen[4][7] |
| Temperature | Store in a cool place, away from heat[1][4][5]. Recommended between 15°C to 25°C (59°F to 77°F)[7]. |
| Incompatible Materials | Water, air, alcohols, alkalis, bromine, chlorine, oxidizing agents, metal salts, precious metals[1][3][4]. |
| Container Orientation | Must be kept upright[1][6]. |
Experimental Protocol: Quenching and Disposal of Small Amounts of TMA
This protocol outlines the procedure for safely neutralizing small quantities of residual TMA. This must be performed in a fume hood under an inert atmosphere.
Materials:
-
Three-neck flask equipped with a mechanical stirrer, nitrogen/argon inlet, and an addition funnel.
-
Anhydrous, unreactive solvent (e.g., heptane or toluene).[1]
-
Isopropanol (anhydrous).[1]
-
Methanol (anhydrous).[1]
-
Water.[1]
-
Dry ice/acetone bath for cooling.
Procedure:
-
Inert Atmosphere: Purge the entire apparatus thoroughly with nitrogen or argon.
-
Dilution: Transfer the residual TMA to the reaction flask. Dilute the TMA by slowly adding an unreactive solvent like heptane or toluene.[1]
-
Cooling: Cool the flask to -78°C using a dry ice/acetone bath.
-
Initial Quenching: Slowly add isopropanol dropwise from the addition funnel to the cooled, stirred solution.[1] Be vigilant for any temperature increase or gas evolution.
-
Secondary Quenching: Once the isopropanol addition is complete and the reaction has subsided, slowly add methanol dropwise.[1]
-
Final Quenching: After the methanol addition is complete, very slowly and carefully add water dropwise to ensure all reactive material is fully quenched.[1]
-
Waste Disposal: The resulting solution should be treated as hazardous waste and disposed of according to your institution's guidelines.[1] Label the waste container clearly.[1]
Workflows & Diagrams
TMA Spill Response Workflow
This diagram outlines the decision-making process for responding to a TMA spill.
Caption: Decision workflow for handling a this compound spill.
TMA Handling and Storage Logic
This diagram illustrates the required logical flow for safely handling TMA from procurement to disposal.
Caption: Logical workflow for safe TMA handling from receipt to disposal.
References
- 1. purdue.edu [purdue.edu]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. LCSS: this compound (AND RELATED ORGANOALUMINUM COMPOUNDS) [web.stanford.edu]
- 4. gelest.com [gelest.com]
- 5. nj.gov [nj.gov]
- 6. umass.edu [umass.edu]
- 7. How to transport and store internationally for Trimethylaluminium (TMA)? [tgl-group.net]
Technical Support Center: Quenching Unreacted Trimethylaluminum (TMA)
This guide provides technical support for researchers, scientists, and drug development professionals on the safe and effective quenching of unreacted trimethylaluminum (TMA) in experimental settings. Please consult your institution's safety protocols and the Safety Data Sheet (SDS) for TMA before performing any of the procedures outlined below.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMA) and why is it hazardous?
A1: this compound (TMA), with the chemical formula Al₂(CH₃)₆, is a pyrophoric organoaluminum compound, meaning it can ignite spontaneously in air.[2][3][4][5] It also reacts violently with water and other protic solvents, releasing flammable gases that can ignite.[2][3][4][6][7] These properties make it a significant fire and explosion hazard in a laboratory setting.[6] TMA is also corrosive and can cause severe burns to the skin and eyes.[2][3]
Q2: What personal protective equipment (PPE) is required when working with TMA?
A2: Appropriate PPE is crucial when handling TMA. This includes:
-
Flame-resistant lab coat: Must be worn and fully buttoned.[1]
-
Chemical splash goggles and a face shield: To protect the eyes and face from splashes and potential explosions.[1][2][8]
-
Chemical-resistant gloves: Neoprene or nitrile gloves are recommended.[2] Wearing two pairs of gloves is a good precautionary measure.[1]
-
Full-length pants and closed-toe shoes: To ensure no skin is exposed.[1]
Q3: What are the appropriate quenching agents for TMA?
A3: A stepwise approach using quenching agents of increasing reactivity is the safest method.[9] Common quenching agents include:
-
Isopropanol: Often used for the initial, controlled quenching.[1][4][9][10]
-
Ethanol and Methanol: Can be used following isopropanol.[1][4][9]
-
Water: Used in the final step after the TMA has been reacted with less reactive alcohols. Direct quenching with water is highly exothermic and dangerous.[3][7][9]
-
Saturated aqueous solutions: Such as sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or Rochelle's salt (potassium sodium tartrate) can be used to neutralize the reaction and aid in workup.[9][11]
Q4: How should I handle a TMA spill?
A4: In case of a small, manageable spill in a controlled environment like a fume hood:
-
Evacuate all non-essential personnel.[1]
-
Cover the spill with a dry, non-reactive absorbent like dry lime, sand, or soda ash.[1][6] DO NOT USE WATER OR A FOAM FIRE EXTINGUISHER. [4][6]
-
Once the material has been absorbed, carefully collect it using non-sparking tools and place it in a sealed container for hazardous waste disposal.[2][6]
-
Ventilate the area.[1][6] For large spills or fires, evacuate the area immediately and contact emergency services.[1]
Q5: Can I store unreacted TMA for future use?
A5: Yes, TMA should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2][4][6] It should be kept in a cool, dry place away from heat, sparks, open flames, and incompatible materials such as water, alcohols, and oxidizing agents.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Violent, uncontrolled reaction during quenching | Quenching agent was added too quickly or a highly reactive agent (like water) was used initially. | 1. Immediately cease addition of the quenching agent. 2. If safe to do so, cool the reaction vessel with an external ice bath. 3. Resume quenching by adding a less reactive agent (e.g., isopropanol) very slowly and dropwise with vigorous stirring. |
| Formation of a thick, unmanageable emulsion during workup | Aluminum salts have precipitated. | 1. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for several hours until two clear layers form.[11] 2. Alternatively, carefully add a dilute acid (e.g., 1 M HCl) to dissolve the aluminum salts.[12] |
| Syringe needle becomes clogged during transfer | The reaction mixture is at a temperature below the freezing point of TMA (15 °C), causing it to solidify in the needle.[10] | 1. Do not attempt to force the plunger. 2. Carefully remove the syringe from the reaction vessel. 3. Allow the needle to warm to room temperature to melt the TMA. 4. To prevent this, consider diluting the TMA in an anhydrous solvent like hexane or toluene before use.[10] |
| Fire at the tip of the syringe needle during transfer | Residual TMA at the needle tip is exposed to air. | 1. After drawing the desired amount of TMA, pull a small amount of inert gas from the headspace of the reagent bottle into the syringe to create a buffer.[10] 2. After dispensing the TMA, draw some inert gas from the reaction vessel's headspace before removing the needle.[10] |
Quantitative Data Summary
| Parameter | Value/Procedure | Reference(s) |
| Recommended Dilution Solvent | Heptane or Toluene | [1] |
| Initial Quenching Agent | Isopropanol | [1][4][9][10] |
| Sequential Quenching Agents | Ethanol, then Methanol, followed by Water | [1][13] |
| Reaction Temperature for Quenching | 0 °C (ice-water bath) | [9][12][13] |
| Stirring Time Post-Quenching | At least 6 hours at room temperature | [4][13] |
Detailed Experimental Protocol: Quenching of Unreacted this compound
Objective: To safely neutralize residual this compound in a reaction mixture.
Materials:
-
Reaction flask containing unreacted TMA under an inert atmosphere (Nitrogen or Argon).
-
Anhydrous isopropanol.
-
Anhydrous methanol.
-
Deionized water.
-
Anhydrous toluene or heptane (optional, for dilution).
-
Dropping funnel.
-
Stir plate and stir bar.
-
Ice-water bath.
-
Appropriate PPE (flame-resistant lab coat, safety goggles, face shield, chemical-resistant gloves).
Procedure:
-
Preparation:
-
Ensure the reaction flask is under a positive pressure of an inert gas.
-
Place the reaction flask in an ice-water bath and cool the contents to 0 °C with vigorous stirring.[9][13]
-
If the concentration of TMA is high, dilute the reaction mixture with an equal volume of an anhydrous, non-reactive solvent like toluene or heptane.[1]
-
-
Initial Quench with Isopropanol:
-
Slowly add anhydrous isopropanol to the cooled, stirred reaction mixture dropwise using a dropping funnel.[1]
-
Control the rate of addition to maintain the internal temperature below 25 °C. Methane gas will be evolved.
-
Continue adding isopropanol until the gas evolution subsides.
-
-
Sequential Quench with Methanol:
-
Once the reaction with isopropanol is complete, slowly add anhydrous methanol dropwise.
-
Again, monitor the reaction for any signs of gas evolution or temperature increase.
-
-
Final Quench with Water:
-
Final Neutralization and Disposal:
-
Once the addition of water is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring for at least 6 hours to ensure the complete neutralization of any remaining reactive species.[4][13]
-
The resulting mixture, containing aluminum salts, can then be worked up or disposed of as hazardous waste according to your institution's guidelines.[4] For easier workup to remove aluminum salts, a saturated aqueous solution of Rochelle's salt can be added and the mixture stirred vigorously until two clear layers form.[11]
-
Visualizations
Caption: Workflow for the safe quenching of unreacted this compound.
Caption: Simplified chemical transformations during TMA quenching.
References
- 1. purdue.edu [purdue.edu]
- 2. gelest.com [gelest.com]
- 3. Trimethylaluminium-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. depts.ttu.edu [depts.ttu.edu]
- 6. nj.gov [nj.gov]
- 7. Trimethylaluminium - Wikipedia [en.wikipedia.org]
- 8. umass.edu [umass.edu]
- 9. benchchem.com [benchchem.com]
- 10. This compound Ignites When Syringe for Transfer Separates | The UC Center for Laboratory Safety [cls.ucla.edu]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.nd.edu [chemistry.nd.edu]
Technical Support Center: Trimethylaluminum (TMA) Mediated Reactions
Welcome to the technical support center for trimethylaluminum (TMA) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when handling this compound?
A1: this compound is extremely pyrophoric and reacts violently with air and water.[1][2][3] All manipulations must be performed under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) using either a glovebox or standard Schlenk line techniques.[4][5]
-
Glassware: All glassware must be rigorously oven-dried or flame-dried immediately before use to eliminate any trace moisture.[5]
-
Solvents: Anhydrous solvents are mandatory.
-
PPE: Always wear a flame-retardant lab coat, safety glasses or goggles, and consider using a face shield.[5] Use appropriate chemical-resistant gloves; double-gloving is a recommended precaution.[5]
-
Quenching: Both the reaction mixture and any residual TMA must be quenched carefully and slowly, typically at low temperatures (e.g., 0 °C or -78 °C).[5]
Q2: My reaction is sensitive and the pyrophoric nature of neat TMA is a concern. Are there safer alternatives?
A2: Yes, several commercially available TMA adducts offer significantly enhanced safety and easier handling without compromising reactivity in many cases.[4][6] These adducts, formed with Lewis bases, moderate the pyrophoricity of TMA.
-
Trimethyl(triethylamine)aluminium: A complex with triethylamine that serves as a convenient, less hazardous in-situ source of TMA.[4]
-
DABAL-Me₃: An adduct of TMA with DABCO (1,4-diazabicyclo[2.2.2]octane), which is a stable, weighable solid that can even be handled briefly in the air for small-scale reactions, though inert atmosphere techniques are still strongly recommended for best results.[7]
Q3: How do I choose the right solvent for my TMA-mediated reaction?
A3: Solvent choice is critical and can significantly impact reaction yield.
-
Non-coordinating Solvents: Hydrocarbon solvents like toluene, hexanes, or heptane are most common as they do not coordinate strongly with the Lewis acidic aluminum center, allowing for maximum reactivity.[4][8]
-
Coordinating Solvents: Ethereal solvents (e.g., Et₂O, THF) can be used, but they are Lewis bases and will form adducts with TMA, potentially reducing its reactivity.
-
Halogenated Solvents: Dichloromethane (DCM) or chloroform may be suitable for specific applications, such as certain peptide couplings.[9]
-
Protic Solvents: Protic solvents like alcohols or water are incompatible and will react violently with TMA.[1][2]
Q4: What is the best way to quench a TMA reaction and handle the workup?
A4: Quenching must be performed with extreme caution, as the reaction is highly exothermic. The reaction vessel should be cooled in an ice bath (0 °C) or dry ice/acetone bath (-78 °C). Slowly and dropwise, add a quenching agent. A common issue during workup is the formation of persistent aluminum salt emulsions.[10]
-
Standard Quench: Slow addition of 1 M HCl is a common method.[4]
-
Emulsion Prevention: To avoid emulsions, quenching with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) is highly effective. Stirring the biphasic mixture for several hours (or overnight) will typically result in two clear, easily separable layers.[10]
-
Alternative Quench: For sensitive substrates, quenching with saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) can be used.[10]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Reagent Inactivity | Use a fresh bottle or a recently purchased solution of TMA. Old or improperly stored TMA can degrade. Do not use expired reagents.[5] Consider titrating the TMA solution to determine its active concentration. |
| Atmosphere Contamination | Ensure your inert gas line is functioning correctly and that there are no leaks in your glassware setup. Purge the reaction flask thoroughly with inert gas before adding reagents. Use high-quality anhydrous solvents. |
| Incorrect Temperature | Reaction kinetics can be highly temperature-dependent. If the reaction is run too cold, it may be too slow. If too hot, side reactions or decomposition can occur.[11] Try running the reaction at a different temperature (e.g., start at -78 °C and slowly warm to room temperature, or heat to reflux). |
| Inappropriate Stoichiometry | In some reactions, such as the methylation of esters, more than one equivalent of TMA is required to drive the reaction to completion.[8][12] Perform a stoichiometry screen, trying 1.1, 2.0, and 3.0 equivalents of TMA to find the optimal loading. |
| Poor Substrate Solubility | Ensure your starting material is fully dissolved in the chosen solvent at the reaction temperature. If not, consider a different anhydrous solvent. |
Problem 2: Formation of Multiple Byproducts
| Possible Cause | Suggested Solution |
| Side Reactions (e.g., Deprotonation) | If your substrate has acidic protons, TMA can act as a base. Running the reaction at a lower temperature can often increase selectivity for the desired nucleophilic addition over deprotonation. |
| Reaction Temperature Too High | High temperatures can provide the activation energy for undesired reaction pathways. Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times at elevated temperatures.[13] |
| Impure Starting Materials | Purify your starting materials before the reaction. Impurities can react with TMA to generate unexpected products. |
| Incorrect Regioselectivity | In reactions like carboalumination, regioselectivity can be an issue. The addition of a Lewis base catalyst (e.g., triethylamine) can sometimes direct the selectivity to the desired isomer.[13] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from literature to illustrate how reaction parameters can influence outcomes.
Table 1: Effect of Solvent and TMA Equivalents on Dipeptide Synthesis Yield Reaction: H-l-Phe-OH + H-l-Ala-OtBu → Phe-Ala Dipeptide
| Entry | Solvent | TMA Equivalents | Temperature (°C) | Yield (%) |
| 1 | THF | 1.0 | 25 | <1 |
| 2 | Toluene | 1.0 | 25 | <1 |
| 3 | MeCN | 1.0 | 25 | 35 |
| 4 | DCM | 1.0 | 25 | 45 |
| 5 | DCM | 1.0 | 0 | 52 |
| 6 | DCM | 2.0 | 0 | 70 |
Data adapted from a study on peptide bond formation.[9] This demonstrates that for this specific transformation, polar aprotic solvents are superior and increasing TMA equivalents boosts the yield.
Table 2: Effect of Temperature on Al₂O₃ Atomic Layer Etching (ALE) Rate with TMA Reaction: Al₂O₃(s) + TMA(g) + HF(g) → Volatile Products
| Temperature (°C) | Mass Change per Cycle (ng/cm²) | Etch Rate (Å/cycle) |
| 250 | -4.2 | 0.14 |
| 275 | -9.8 | 0.32 |
| 300 | -14.1 | 0.45 |
| 325 | -23.3 | 0.75 |
Data adapted from studies on Al₂O₃ ALE.[14][15] This shows a clear trend where higher temperatures increase the reaction rate and efficiency.
Experimental Protocols
Protocol 1: General Procedure for Methylation of a Ketone (Acetophenone)
This protocol is adapted from a general procedure for the methylation of ketones to tertiary alcohols.[4]
-
Preparation: Add a magnetic stir bar to a flame-dried, two-neck round-bottom flask equipped with a rubber septum and a nitrogen/argon inlet.
-
Reagent Addition: Place the flask under a positive pressure of inert gas. Dissolve acetophenone (1.0 mmol) in anhydrous toluene (5 mL) and add it to the flask via syringe.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
TMA Addition: While stirring, add a solution of this compound (e.g., 1.2 mmol in hexanes) dropwise via syringe over 5-10 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Protocol 2: Direct Amidation of a Carboxylic Acid (Benzoic Acid)
This protocol is adapted from a general procedure for the direct amidation of carboxylic acids.[4]
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add benzoic acid (1.0 mmol) and anhydrous toluene (5 mL).
-
TMA Addition: At room temperature, add a solution of this compound (1.0 mmol) dropwise. Stir the mixture for 10 minutes.
-
Amine Addition: Add benzylamine (1.0 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90 °C for 1 hour.
-
Quenching & Workup: Cool the reaction to room temperature and then to 0 °C. Quench with 1 M HCl. Extract the product with ethyl acetate (3 x 10 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to obtain the amide product.
Visualizations
Caption: General workflow for a this compound-mediated reaction.
Caption: A troubleshooting workflow for addressing low reaction yield.
References
- 1. Trimethylaluminium - Wikipedia [en.wikipedia.org]
- 2. nj.gov [nj.gov]
- 3. Trimethylaluminium-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. purdue.edu [purdue.edu]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Reactions of Trimethylaluminium: Modelling the Chemical Degradation of Synthetic Lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-mediated one-pot peptide elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Reactions of Trimethylaluminium: Modelling the Chemical Degradation of Synthetic Lubricants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. colorado.edu [colorado.edu]
reducing carbon impurities in AlN films from TMA
Technical Support Center: AlN Film Growth
Welcome to the technical support center for Aluminum Nitride (AlN) film growth. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the reduction of carbon impurities when using trimethylaluminum (TMA) as a precursor.
Troubleshooting Guide: Carbon Impurities in AlN Films
| Issue Observed | Potential Cause | Recommended Solution |
| High Carbon Content (>3 at.%) in Films | Incomplete reaction of TMA methyl groups.[1] | Increase the V/III ratio (NH3/TMA) to provide more reactive nitrogen species to react with methyl groups.[2][3] |
| Re-adsorption of desorbed methyl groups onto the film surface.[4][5][6][7] | Introduce an extra gas pulse (H₂, N₂, or Ar) between the TMA and NH₃ pulses in an ALD-like process to facilitate the removal of methyl radicals from above the surface.[4][5][6][7] | |
| TMA decomposition at lower temperatures, leading to carbon incorporation.[4][5] | While conventional CVD requires high temperatures (>1000 °C) to crack ammonia and react with TMA, low-temperature ALD can suffer from carbon impurities.[4][7][8] Consider an ALD-like approach with pulsed precursors at moderate temperatures (e.g., 480 °C) combined with an extra purge pulse.[4][5][7] | |
| Poor Crystalline Quality | Presence of carbon impurities disrupting the crystal lattice. | Implement strategies to reduce carbon, such as adding an extra H₂ pulse, which has been shown to improve crystallinity.[5] |
| Non-optimal V/III ratio. | Optimize the V/III ratio; higher ratios can improve crystalline orientation.[2] | |
| Surface Pits or Rough Morphology | Low V/III ratio leading to incomplete island coalescence.[9] | Increase the V/III ratio to promote smoother, layer-by-layer growth.[9][10] |
| Parasitic gas-phase reactions between TMA and NH₃.[10][11][12] | Use techniques like flow modulation or jet stream gas flow MOVPE to separate precursors and reduce parasitic reactions.[2][11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary source of carbon impurities in AlN films grown using TMA?
The primary source of carbon impurities is the this compound (TMA, Al₂(CH₃)₆) precursor itself.[1] The methyl (CH₃) groups that are part of the TMA molecule can be incorporated into the growing AlN film if they are not fully reacted and removed during the deposition process.[1]
Q2: How does deposition temperature affect carbon incorporation?
Conventional Chemical Vapor Deposition (CVD) for electronic-grade AlN is typically performed at high temperatures (above 1000 °C) to ensure efficient decomposition of the ammonia (NH₃) precursor and complete reaction with TMA.[4][7][8] Lower temperature methods, such as Atomic Layer Deposition (ALD), can suffer from higher carbon content (5-10 at.%) because the thermal energy is insufficient to completely remove the methyl ligands from the surface.[4][5]
Q3: What is the role of the V/III ratio in controlling carbon impurities?
The V/III ratio, which is the molar ratio of the group V precursor (ammonia, NH₃) to the group III precursor (TMA), is a critical parameter. A higher V/III ratio provides more nitrogen-containing species to react with the aluminum and its methyl ligands, which can help to reduce carbon incorporation and improve the crystalline quality of the AlN film.[2][3] However, excessively high V/III ratios can sometimes lead to parasitic reactions in the gas phase.[10][12]
Q4: Can the choice of carrier gas influence impurity levels?
Yes, the carrier gas can impact impurity incorporation. Studies have shown that AlN films grown in a hydrogen (H₂) environment can have significantly lower carbon and oxygen impurities compared to films grown in a nitrogen (N₂) environment.[13]
Q5: What is the "extra pulse" method in ALD-like processes and how does it reduce carbon?
This is a technique used in time-resolved deposition methods like ALD to significantly reduce carbon content. After the TMA pulse, and before the ammonia (NH₃) pulse, an additional pulse of a gas like H₂, N₂, or Ar is introduced.[4][5][6] This extra pulse helps to remove desorbed methyl groups from the chamber, preventing their re-adsorption onto the film surface.[4][5][6][7] This method has been shown to reduce carbon content to as low as 1 at.% at a deposition temperature of 480 °C.[4][7][14]
Q6: Are there alternative precursors to TMA for depositing low-carbon AlN?
Yes, precursor design is an effective strategy. Precursors that do not contain direct metal-carbon bonds are being developed to reduce carbon contamination. For example, amidoalane precursors like AlH₂(NMe₂) and tris(dimethylamido)aluminum(III) (TDMAA) have been used to deposit high-quality AlN films with carbon impurity levels below 1-2 at.%.[1][15][16]
Quantitative Data Summary
The following table summarizes key quantitative data on reducing carbon impurities in AlN films.
| Method | Key Parameters | Resulting Carbon Content | Film Quality/Other Notes |
| Conventional Thermal ALD | TMA and NH₃, low temperature | 5-10 at.%[4][5] | Not ideal for electronic grade AlN.[5] |
| ALD-like CVD with Extra Pulse | TMA/NH₃ at 480 °C, with an added H₂, N₂, or Ar pulse between precursors.[4][5][7] | ~1 at.%[4][5][7] | The extra pulse prevents the re-adsorption of methyl groups.[5][7] Using H₂ also increases crystallinity.[5] |
| Alternative Precursor: AlH₂(NMe₂) | Used with NH₃ plasma at 200 °C. | <1%[1] | Oxygen impurities were also low (<2%).[1] |
| Alternative Precursor: TDMAA | Used with N₂H₄ and Ar plasma at ≤400 °C.[16] | <2 at.%[16] | Films deposited using TMA under similar conditions had >5 at.% carbon.[16] |
| High V/III Ratio MOVPE | V/III ratio of ~1000 at 1700 °C.[2] | Not specified, but improved crystal quality. | Resulted in improved FWHM values for (0002) and (10-12) XRC scans, indicating better crystallinity.[2] |
Experimental Protocols
Protocol 1: ALD-like CVD with Time-Resolved Precursor Supply for Low-Carbon AlN
This protocol describes a method to deposit AlN films with low carbon content at moderate temperatures by introducing an extra gas pulse to prevent the re-adsorption of methyl groups.[4][5][7]
1. Substrate Preparation:
-
Prepare the desired substrate (e.g., silicon, sapphire) using standard cleaning procedures.
-
Load the substrate into the deposition chamber.
2. Deposition Cycle:
-
The deposition is a cycle of sequential pulses, repeated to achieve the desired film thickness. A single cycle consists of four steps:
-
TMA Pulse: Introduce TMA into the chamber. The TMA molecules will adsorb and react on the substrate surface.
-
Purge 1 / Extra Pulse: Stop the TMA flow and introduce a pulse of H₂, N₂, or Ar.[4][5] This step is critical for removing residual TMA from the gas phase and, more importantly, facilitating the removal of desorbed methyl groups, preventing their re-adsorption.[7] A longer pulse time can lead to lower carbon content but may slightly decrease the growth rate.[5]
-
NH₃ Pulse: Introduce NH₃ into the chamber. It reacts with the TMA-terminated surface to form AlN.
-
Purge 2: Stop the NH₃ flow and purge the chamber with an inert gas (like Ar or N₂) to remove unreacted NH₃ and reaction byproducts.
-
3. Film Characterization:
-
After the desired number of cycles, cool down the chamber and remove the substrate.
-
Characterize the film for carbon content (e.g., using XPS or SIMS) and crystallinity (e.g., using XRD).
Visualizations
Caption: Troubleshooting workflow for reducing carbon impurities.
Caption: Comparison of processes with and without an extra purge step.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Investigation of V/III ratio dependencies for optimizing AlN growth during reduced parasitic reaction in metalorganic vapor phase epitaxy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. diva-portal.org [diva-portal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of V/III ratio dependencies for optimizing AlN growth during reduced parasitic reaction in metalorganic vapor phase epitaxy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A mass spectrometrical surface chemistry study of aluminum nitride ALD from tris-dimethylamido aluminum and ammonia - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00922C [pubs.rsc.org]
- 16. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
clogged syringe needle with trimethylaluminum what to do
Technical Support Center: Handling Pyrophoric Reagents
This guide provides immediate troubleshooting and answers to frequently asked questions for researchers dealing with a syringe needle clogged with trimethylaluminum (TMA), a highly pyrophoric and reactive compound. Adherence to strict safety protocols is critical.
Immediate Actions & Emergency Procedures
Question: What is the very first thing I should do if my syringe needle clogs with this compound?
Answer:
-
STAY CALM AND DO NOT APPLY EXCESSIVE PRESSURE. Forcing the plunger can cause the needle to detach from the syringe barrel, releasing TMA, which will ignite upon contact with air.[1]
-
Keep the syringe pointed away from yourself and any combustible materials , preferably towards the back of the fume hood.
-
Keep the needle tip under an inert atmosphere inside the reaction vessel or a separate, empty, inerted flask if it is safe to do so.
-
Inform a colleague immediately. Never work alone when handling pyrophoric materials.[2][3][4]
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE): a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (consider double-gloving with nitrile gloves underneath neoprene or wearing flame-resistant liners).[2][5][6]
-
Locate the appropriate fire extinguisher. A Class D dry powder extinguisher (e.g., Met-L-X), dry sand, or soda ash should be readily accessible. DO NOT USE WATER OR A CO₂ EXTINGUISHER. [5][7]
Frequently Asked Questions (FAQs)
Question: Why did my syringe needle clog with this compound?
Answer: The most common reason for a TMA clog is the freezing of the reagent inside the needle. This compound has a freezing point of 15 °C (59 °F).[1] If the needle is inserted into a cold reaction mixture (e.g., a dry ice/acetone bath at -78 °C), the TMA will solidify, creating a blockage.[1] Other causes can include particulates in the reagent or reaction with moisture in improperly dried glassware.
Question: Is it safe to try and reuse the clogged needle after cleaning?
Answer: No. For safety and to ensure the integrity of future experiments, it is strongly recommended to dispose of the entire syringe and needle assembly as hazardous waste after quenching. The needle may have been compromised by the pressure or the cleaning process. Syringes are relatively inexpensive compared to the time and materials lost in a failed reaction, or the potential safety incident.[8]
Question: What are the primary hazards of a clogged TMA needle?
Answer: The primary hazard is the uncontrolled release and subsequent ignition of pyrophoric TMA. Applying pressure to a clogged needle can cause the needle to separate from the syringe, spraying TMA into the fume hood, which will spontaneously ignite in the air.[1][9][10][11] This can lead to a fire, skin burns, and inhalation of hazardous fumes.[11][12]
Troubleshooting and Safe Handling Guide
Question: How do I safely address the clog without causing a fire?
Answer: The safest method is to quench the entire syringe and its contents. Do not attempt to physically clear the clog with a wire. The goal is to neutralize the reactive TMA in a controlled manner.
Step 1: Prepare a Quenching Station In your fume hood, prepare a flask (large enough to contain the entire syringe) with a magnetic stir bar, containing an inert, dry solvent like heptane or toluene.[4] The solvent should be under an inert atmosphere (Nitrogen or Argon).
Step 2: Submerge the Syringe Carefully and slowly place the entire clogged syringe and needle assembly into the flask of inert solvent. This will dilute any TMA that is expelled.
Step 3: Begin the Quenching Process Follow the detailed quenching protocol outlined below. This involves the slow, dropwise addition of a quenching agent to the solvent containing the syringe.
Question: What should I do if the TMA ignites during this process?
Answer: If a small fire occurs within the fume hood, you can often smother it by covering the flask with a watch glass or beaker. If the fire is larger, use a Class D fire extinguisher.[7][13] Evacuate the area and activate the fire alarm if the fire cannot be immediately controlled.
Safety Data Summary
The following table summarizes key safety data for this compound (TMA).
| Property | Data | Source(s) |
| Appearance | Colorless liquid | [10] |
| Pyrophoricity | Spontaneously ignites in air | [5][9][11] |
| Reactivity | Reacts violently with water, alcohols, acids, and other protic solvents | [5][10][12] |
| Freezing Point | 15 °C (59 °F) | [1] |
| Extinguishing Media | Class D dry powder (e.g., Met-L-X), dry sand, soda ash, dry lime | [4][5][7][13] |
| Incompatible Extinguishers | Water, Carbon Dioxide (CO₂), Foam, Halogens | [5][7] |
Detailed Protocol: Quenching a Clogged Syringe
This protocol details the safe neutralization of this compound within a clogged syringe.
Materials:
-
Clogged syringe containing TMA
-
Three-neck flask, appropriately sized to contain the syringe
-
Magnetic stirrer and stir bar
-
Source of inert gas (Nitrogen or Argon) with a bubbler
-
Addition funnel
-
Dry, inert solvent (e.g., heptane, toluene)[4]
-
Quenching agents: Isopropanol, Methanol, Water (all must be anhydrous/dry initially)
Methodology:
-
Setup: Assemble the three-neck flask with a magnetic stir bar, an inlet for inert gas, and the addition funnel. Place it on the magnetic stirrer inside a certified chemical fume hood. Purge the entire apparatus with inert gas.
-
Dilution: Add enough dry, inert solvent (heptane or toluene) to the flask to fully submerge the syringe.
-
Syringe Insertion: Carefully place the entire clogged syringe assembly into the flask.
-
Cooling (Optional but Recommended): Cool the flask in an ice bath to better control the initial reaction rate.
-
Slow Quenching - Step A (Isopropanol): Fill the addition funnel with isopropanol. Begin a slow, dropwise addition of the isopropanol into the stirring solvent. You may observe gas evolution. Maintain a slow addition rate to keep the reaction under control.[4][14]
-
Slow Quenching - Step B (Methanol): Once the addition of isopropanol is complete and the reaction has subsided, slowly add methanol in the same dropwise manner.
-
Slow Quenching - Step C (Water): After the methanol addition is complete and the reaction has ceased, very cautiously add water dropwise. This final step ensures all residual TMA is neutralized.[4][14]
-
Final Stirring: After the final addition of water, remove the cooling bath (if used) and allow the mixture to warm to room temperature. Let it stir for several hours to ensure the reaction is complete.[5]
-
Disposal: The quenched mixture and the syringe/needle must be disposed of as hazardous waste according to your institution's guidelines.[5][13]
Workflow and Logic Diagrams
The following diagram illustrates the decision-making process for handling a clogged syringe containing this compound.
Caption: Workflow for safely managing a syringe needle clogged with this compound.
References
- 1. This compound Ignites When Syringe for Transfer Separates | The UC Center for Laboratory Safety [cls.ucla.edu]
- 2. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 3. chemistry.utah.edu [chemistry.utah.edu]
- 4. purdue.edu [purdue.edu]
- 5. benchchem.com [benchchem.com]
- 6. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 7. nj.gov [nj.gov]
- 8. researchgate.net [researchgate.net]
- 9. depts.ttu.edu [depts.ttu.edu]
- 10. Trimethylaluminium | 75-24-1 [amp.chemicalbook.com]
- 11. Trimethylaluminium CAS#: 75-24-1 [m.chemicalbook.com]
- 12. Trimethylaluminium - Wikipedia [en.wikipedia.org]
- 13. gelest.com [gelest.com]
- 14. Sciencemadness Discussion Board - Anyone every use neat this compound - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Safe Handling and Transfer of Trimethylaluminum (TMA)
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and transfer of trimethylaluminum (TMA), a highly pyrophoric and reactive compound. Adherence to these protocols is critical to prevent ignition and ensure laboratory safety.
Troubleshooting Guide
This section addresses specific issues that may arise during the transfer of this compound.
Q: What should I do if the syringe or transfer line becomes clogged during TMA transfer?
A: A clogged line presents a significant risk of pressure buildup, which can lead to a sudden release of TMA and subsequent ignition.[1]
-
Immediate Action: Do not apply excess pressure to clear the clog.[1]
-
Troubleshooting Steps:
-
Carefully and slowly withdraw the plunger to relieve any built-up pressure.
-
If transferring into a cold solution, the clog is likely due to TMA freezing (freezing point: 15°C).[1] Remove the needle from the cold environment. The TMA may thaw and the clog may clear.
-
If the clog persists, it may be due to impurities. The safest course of action is to properly quench the entire syringe and its contents.
-
After quenching, disassemble and thoroughly clean the syringe and needle.
-
Q: An unexpected fume or spark is observed at a connection point during transfer. What is the immediate response?
A: Fumes or sparks indicate a leak and a reaction with air/moisture. This is a potential precursor to a fire.
-
Immediate Action:
-
If possible and safe to do so, immediately stop the flow of TMA.
-
If a small fire starts and you are trained to use an extinguisher, use a Class D dry powder extinguisher (such as Met-L-X®), dry lime, sand, or soda ash.[2][3][4] DO NOT USE WATER, FOAM, OR HALOGENATED EXTINGUISHERS .[2]
-
If the fire is not immediately extinguishable, activate the lab's emergency alarm, evacuate the area, and call for emergency response.
-
-
Post-Incident Action:
-
The system must be fully depressurized and purged with inert gas.
-
Carefully inspect the leaking connection. Replace any faulty fittings or tubing.
-
Perform a thorough leak check with an inert gas before re-introducing TMA.
-
Frequently Asked Questions (FAQs)
Q: Why is this compound so hazardous to handle?
A: this compound (TMA) is a pyrophoric organoaluminum compound, meaning it ignites spontaneously upon contact with air.[2][5][6] It also reacts violently with water and other protic solvents.[2][6] This high reactivity makes it a significant fire and explosion hazard if not handled under strictly controlled conditions.[2]
Q: What is the mandatory Personal Protective Equipment (PPE) for handling TMA?
A: A multi-layered approach to PPE is required to protect against both fire and chemical exposure.
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[5] For larger quantities, a chemical-resistant apron over the lab coat is also required.[5] Full-length pants and closed-toed shoes are mandatory.[5]
-
Hand Protection: Wear two pairs of gloves. The outer gloves should be chemically resistant (e.g., neoprene or nitrile), and the inner gloves or liners should be fire-resistant (e.g., Nomex® or Kevlar®).[5]
-
Eye and Face Protection: ANSI-approved safety glasses or chemical splash goggles are required.[5] A face shield with an 8-inch minimum height is also required, especially when there is a risk of explosion or splash.[5]
-
Work Environment: All manipulations should occur in a certified chemical fume hood with the sash at the lowest feasible position or within a glove box under an inert atmosphere.[5]
Q: How can I prevent TMA from igniting during transfer?
A: The key is to rigorously exclude air and moisture at all stages of the process.
-
Inert Atmosphere: All transfers must be conducted under a dry, inert atmosphere, such as nitrogen or argon.[3][6] The inert gas should have less than 5-10 ppm of oxygen and moisture.[6]
-
Dry Equipment: All glassware and transfer lines must be meticulously oven-dried to remove any traces of moisture.[5]
-
Proper Equipment:
-
Use Luer-Lock syringes, which have a threaded connection to prevent accidental needle detachment under pressure.[1]
-
Ensure all containers and receiving equipment are properly grounded and bonded to prevent static discharge, which can serve as an ignition source.[2][3]
-
Use only non-sparking tools when opening or closing containers.[2][3]
-
-
Solvent Dilution: Diluting TMA with a dry, inert solvent like heptane or toluene can reduce its pyrophoric reactivity and lower its freezing point, preventing clogs in cold reaction vessels.[1]
Q: What is the correct way to clean up a small TMA spill?
A: Small spills inside a fume hood or glove box can be managed by trained personnel.
-
Remove all ignition sources from the immediate area.[2]
-
Cover the spill with a dry, inert powder like dry lime, sand, or soda ash.[2][3]
-
DO NOT use water or any combustible materials like paper towels. [2]
-
Once the reaction has ceased, carefully collect the material using non-sparking tools, place it in a designated, labeled container for hazardous waste, and seal it.[3]
-
Ventilate the area after the cleanup is complete.[2]
Quantitative Data Summary
Understanding the physical properties of TMA is crucial for its safe handling.
| Property | Value | Citation |
| Appearance | Clear, colorless liquid | [6] |
| Freezing Point | 15 °C | [1] |
| Boiling Point | 127 °C | |
| Autoignition | Spontaneously ignites in air | [4] |
| Vapor Pressure | 11.5 mmHg at 25 °C | |
| Density | 0.748 g/mL at 25 °C | [6] |
| Reactivity | Reacts violently with water, air, alcohols, and oxidizing agents | [2][6] |
Experimental Protocols
Detailed Methodology: Safe TMA Transfer via Syringe
This protocol outlines the steps for transferring small volumes of TMA using a gas-tight, Luer-Lock syringe. A "dry run" with a non-hazardous liquid is recommended to familiarize yourself with the procedure.[5]
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Work within a certified chemical fume hood or glovebox.
-
Oven-dry the gas-tight syringe and needle, and allow them to cool in a desiccator.
-
The TMA source bottle should have a septum-sealed cap. Secure the bottle in an upright position.[5]
-
The receiving flask must be oven-dried, cooled under a stream of inert gas, and fitted with a septum.
-
-
Inert Gas Purge:
-
Purge the syringe with dry, inert gas (e.g., argon or nitrogen) at least three times. To do this, insert the needle into a line connected to the inert gas supply, draw a full volume of gas into the syringe, and expel it.
-
-
TMA Withdrawal:
-
Slightly pressurize the TMA source bottle with the inert gas.
-
Insert the needle of the purged syringe through the septum and into the headspace above the liquid TMA.
-
Depress the plunger to inject the inert gas from the syringe into the bottle. This equalizes the pressure and prevents TMA from being forced into the syringe.
-
Lower the needle tip below the surface of the TMA and slowly withdraw the desired volume.
-
To prevent drips and potential ignition upon removal, draw a small "plug" of inert gas from the headspace into the needle and syringe tip before withdrawing the needle from the septum.[1]
-
-
TMA Delivery:
-
Insert the needle through the septum of the receiving flask.
-
If the receiving flask contains a cooled solution, keep the needle tip in the headspace above the liquid to avoid freezing the TMA in the needle.[1]
-
Slowly and carefully depress the plunger to deliver the TMA.
-
Once the TMA is delivered, draw a small amount of inert gas from the receiving flask's headspace into the syringe before removing the needle.
-
-
Syringe Quenching:
-
The residual TMA in the syringe must be safely quenched immediately.
-
Insert the needle into a separate flask containing an inert solvent like hexane or toluene and draw the solvent into the syringe to dilute the remaining TMA.[1]
-
Expel the diluted solution into a quenching bath (e.g., a cooled solution of isopropanol).[1] Repeat this rinsing process multiple times.
-
Visualizations
Caption: Logical pathway from ignition sources to preventative measures and emergency responses.
Caption: Step-by-step workflow for the safe transfer of this compound.
References
Technical Support Center: Managing Exothermic Reactions with Trimethylaluminum
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethylaluminum (TMA). The information is designed to help you safely and effectively manage the exothermic nature of reactions involving this highly reactive reagent.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Spike During TMA Addition | 1. Addition rate of TMA is too fast.2. Inadequate cooling of the reaction vessel.3. Insufficient stirring, leading to localized "hot spots."4. Incorrect solvent choice, or insufficient solvent volume. | 1. Immediately stop the addition of TMA.2. Increase the cooling bath temperature (if using a cryogen like liquid nitrogen, as a sudden drop can freeze the reaction mixture).3. Increase the stirring rate to improve heat dissipation.4. Add pre-chilled, inert solvent to dilute the reaction mixture.5. If the temperature continues to rise uncontrollably, prepare for an emergency quench by adding a less reactive quenching agent like isopropanol, followed by a more reactive one like water, once the initial exotherm is controlled.[1][2] |
| Reaction Fails to Initiate or Stalls | 1. TMA has degraded due to improper storage or handling.2. The reaction temperature is too low, even for an exothermic reaction.3. The starting materials or solvent contain impurities (e.g., water, alcohols) that are quenching the TMA. | 1. Verify the quality of the TMA. If it appears cloudy or contains precipitates, it may have degraded.2. Gradually and carefully allow the reaction temperature to rise by a few degrees while monitoring closely.3. Ensure all glassware is rigorously dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).[1] Use freshly distilled, anhydrous solvents. |
| Formation of Gels or Precipitates During Quenching | 1. The quenching agent is being added too quickly, causing a rapid, localized reaction and formation of aluminum salts.2. The reaction mixture is too concentrated. | 1. Add the quenching agent slowly and dropwise with vigorous stirring.2. Dilute the reaction mixture with an inert solvent (e.g., toluene, heptane) before quenching.[1] |
| White Smoke or Fumes Observed in the Reaction Headspace | 1. Small leak in the reaction setup allowing atmospheric moisture to react with TMA vapor.2. The inert gas supply is not sufficiently dry. | 1. Check all seals and connections in your reaction setup for leaks.2. Ensure your inert gas is passing through a drying agent before entering the reaction vessel. |
Frequently Asked Questions (FAQs)
Safe Handling and Storage
-
Q1: What are the primary hazards of working with this compound?
-
Q2: What personal protective equipment (PPE) is required when handling TMA?
-
A2: At a minimum, you should wear a flame-retardant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (e.g., neoprene or nitrile).[7] It is also recommended to work in a fume hood with the sash at the lowest possible position.
-
-
Q3: How should I store this compound?
Reaction Control and Quenching
-
Q4: How can I control the exotherm of my reaction with TMA?
-
Q5: What is the proper procedure for quenching a reaction containing TMA?
-
A5: Always quench a TMA reaction by slowly adding a less reactive protic solvent first, such as isopropanol, while cooling the reaction mixture.[1][2] Once the initial vigorous reaction has subsided, a more reactive quenching agent like methanol or water can be added cautiously to ensure all the TMA is consumed.[1] Never add water directly to an unreacted TMA solution.
-
-
Q6: What should I do in case of a TMA spill?
-
A6: For a small, manageable spill in a fume hood, cover the spill with a dry, inert absorbent material like sand, dry lime, or soda ash.[1] Do NOT use water or combustible materials like paper towels. For larger spills, or any spill that results in a fire, evacuate the area immediately and contact emergency services.
-
Quantitative Data
Table 1: Thermochemical Properties of this compound
| Property | Value | Units |
| Molecular Weight | 72.09 | g/mol |
| Boiling Point | 125 - 126 | °C |
| Melting Point | 15 | °C |
| Density | 0.748 | g/mL at 25 °C |
| Vapor Pressure | 1.2 | kPa at 20 °C |
| 9.24 | kPa at 60 °C | |
| Enthalpy of Vaporization | +9.88 ± 0.06 | kcal/mol |
| Enthalpy of Dimerization | -20.40 ± 0.34 | kcal/mol |
| Enthalpy of Formation (gas) | -86.5 ± 4.8 | kJ/mol |
Data sourced from NIST Chemistry WebBook and other sources.[3][10][11][12][13]
Experimental Protocols
Protocol 1: General Procedure for a Controlled Exothermic Reaction with TMA (e.g., Methylation of a Ketone)
-
Preparation:
-
Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
The reaction should be equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel or syringe pump for the addition of TMA.
-
Prepare a cooling bath (e.g., ice-water or dry ice/acetone) and position it under the reaction flask.
-
-
Reaction Setup:
-
Dissolve the ketone substrate in a dry, inert solvent (e.g., toluene, heptane) in the reaction flask.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
-
TMA Addition:
-
Slowly add the this compound solution dropwise to the cooled, stirred solution of the substrate.
-
Monitor the internal reaction temperature closely. The rate of addition should be adjusted to maintain the desired temperature and prevent a rapid exotherm. A temperature increase of 20-30 °C during addition has been reported in some cases.[8]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the desired temperature for the specified time.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, NMR).
-
-
Quenching:
-
Once the reaction is complete, cool the mixture to 0 °C or below.
-
Slowly and cautiously add a quenching agent such as isopropanol dropwise.[1][2] Methane gas will be evolved, so ensure adequate ventilation to a bubbler.
-
After the initial vigorous reaction subsides, a more polar protic solvent like methanol or water can be added to ensure complete quenching of any remaining TMA.[1]
-
-
Workup:
-
Perform an aqueous workup as required by the specific reaction, often involving the addition of an acid (e.g., 1 M HCl) to dissolve the aluminum salts.[7][8]
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Safe Quenching of Excess this compound
-
Preparation:
-
This procedure should be performed in a fume hood under an inert atmosphere.
-
Have a cooling bath (dry ice/acetone) ready.
-
-
Procedure:
-
In a flask under an inert atmosphere, dilute the excess TMA solution with a dry, inert solvent such as heptane or toluene (a 10 to 20-fold dilution is recommended).[1]
-
Cool the diluted solution in the dry ice/acetone bath.
-
Slowly and dropwise, add isopropanol to the cooled solution with vigorous stirring. Methane gas will evolve.
-
Continue adding isopropanol until the gas evolution ceases.
-
Once the reaction with isopropanol is complete, slowly add methanol to quench any remaining reactive species.
-
Finally, very cautiously add a small amount of water dropwise to ensure complete quenching.[1]
-
The resulting solution can now be disposed of as hazardous waste according to your institution's guidelines.
-
Visualizations
Caption: Workflow for a controlled exothermic reaction with TMA.
Caption: Safe quenching procedure for excess this compound.
Caption: Decision-making process for managing a temperature spike.
References
- 1. purdue.edu [purdue.edu]
- 2. reddit.com [reddit.com]
- 3. depts.ttu.edu [depts.ttu.edu]
- 4. umass.edu [umass.edu]
- 5. gelest.com [gelest.com]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. researchgate.net [researchgate.net]
- 11. This compound [webbook.nist.gov]
- 12. This compound [webbook.nist.gov]
- 13. Trimethylaluminium - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Trimethylaluminum (TMA) ALD Processes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of deposition temperature for the trimethylaluminum (TMA) Atomic Layer Deposition (ALD) process. It is intended for researchers, scientists, and drug development professionals utilizing ALD for thin film deposition.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature "window" for TMA ALD of Al₂O₃?
A1: The optimal temperature range, often referred to as the "ALD window," for TMA and water-based ALD of aluminum oxide (Al₂O₃) is typically between 150°C and 350°C.[1] Within this window, the growth per cycle (GPC) is stable and self-limiting, leading to high-quality, uniform films.
Q2: What happens if the deposition temperature is too low?
A2: At temperatures below the ALD window (e.g., <100°C), several issues can arise:
-
Incomplete Reactions: The reaction between TMA and the surface hydroxyl groups (-OH) may be incomplete, and the subsequent reaction of water with the new surface species can also be hindered.[2]
-
Precursor Condensation: TMA may physically adsorb (condense) on the substrate surface, leading to a higher, uncontrolled growth rate and poor film quality.[3]
-
Increased Impurities: Lower temperatures can lead to a higher concentration of impurities, such as carbon and hydrogen, in the film due to incomplete ligand removal.[4][5] This can be attributed to the reduced reactivity of water towards methyl groups at lower temperatures.[2]
-
Lower Film Density: Films grown at lower temperatures tend to have a lower density. For instance, Al₂O₃ films deposited at 33°C have a density of 2.5 g/cm³, which increases to 3.0 g/cm³ at 177°C.[5]
Q3: What are the consequences of a deposition temperature that is too high?
A3: Exceeding the optimal ALD temperature window (e.g., >350°C) can result in:
-
Precursor Decomposition: TMA can thermally decompose, leading to Chemical Vapor Deposition (CVD)-like growth, which compromises the self-limiting nature of ALD and results in non-uniform films.[3]
-
Reduced Growth Rate: The growth per cycle (GPC) may decrease at higher temperatures. This is often attributed to the desorption of precursor molecules from the surface before they can react and the dehydroxylation of the surface, which reduces the number of available reaction sites.[2][6]
-
Film Desorption: The deposited film itself may begin to desorb from the substrate at very high temperatures.[3]
Q4: How does temperature affect the growth per cycle (GPC)?
A4: Temperature has a direct and significant impact on the GPC. Within the ALD window, the GPC is relatively constant. Below this window, the GPC can artificially increase due to precursor condensation. Above the window, the GPC tends to decrease due to precursor desorption and dehydroxylation of the surface. For example, one study observed a decrease in GPC above 125°C.[6] Another study found the largest growth rate at 200°C with a 20-second purge time.[7]
Troubleshooting Guide
This guide addresses common problems encountered during TMA ALD processes related to temperature optimization.
| Problem | Possible Cause | Recommended Solution(s) |
| High, non-uniform growth rate | Temperature is too low, causing TMA condensation. | Increase the deposition temperature to be within the 150-250°C range. Ensure adequate purge times to remove any physisorbed precursor. |
| Low growth rate | Temperature is too high, causing precursor desorption or surface dehydroxylation. | Decrease the deposition temperature to the optimal ALD window. Verify the stability of your substrate at the intended temperature. |
| Poor film quality (e.g., high impurity content, low density) | Deposition temperature is too low, leading to incomplete reactions. | Increase the deposition temperature. Optimize precursor pulse and purge times to ensure complete reactions and byproduct removal.[2] |
| Film peeling or poor adhesion | Mismatch in thermal expansion coefficients between the film and substrate, potentially exacerbated by non-optimal deposition temperature. | Optimize the deposition temperature to minimize stress. Consider a pre-deposition surface treatment to improve adhesion. |
| Inconsistent results between runs | Poor temperature control or stabilization. | Ensure the substrate heater is properly calibrated and allow sufficient time for the temperature to stabilize before starting the deposition process.[8] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on TMA ALD of Al₂O₃.
Table 1: Effect of Temperature on Growth Per Cycle (GPC) and Film Density
| Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Density (g/cm³) | Reference(s) |
| 33 | - | 2.5 | [5] |
| 75 | 1.10 | - | [4] |
| 100 | - | - | [9] |
| 120 | 0.98 | - | [4] |
| 125 | GPC starts to decrease above this temperature | - | [6] |
| 150 | ~1.05 | - | [6] |
| 177 | - | 3.0 | [5] |
| 200 | ~1.05 | - | [6] |
| 250 | - | - | [8] |
| 300 | - | - | [8] |
| 325 | - | - | [8] |
Table 2: Example ALD Cycle Parameters
| Parameter | Value | Reference(s) |
| TMA Pulse | 90 ms | [6] |
| N₂ Purge (after TMA) | 2000 ms | [6] |
| H₂O Pulse | 90 ms | [6] |
| N₂ Purge (after H₂O) | 2000 ms | [6] |
| Deposition Temperature | 150 - 200 °C | [6] |
Experimental Protocols
Protocol 1: Establishing the ALD Temperature Window
-
Substrate Preparation: Begin with a clean, properly prepared substrate (e.g., Si wafer with native oxide removed).
-
Temperature Series: Perform a series of depositions at different substrate temperatures, ranging from below, within, and above the expected ALD window (e.g., 100°C to 400°C in 50°C increments).
-
Constant Parameters: Keep all other ALD parameters constant for this series, including precursor pulse times, purge times, and the number of cycles. Ensure pulse and purge times are sufficiently long to ensure self-limiting reactions.
-
Film Characterization: After each deposition, measure the film thickness using a technique like ellipsometry.
-
Data Analysis: Plot the GPC (film thickness divided by the number of cycles) as a function of temperature. The "ALD window" is the temperature range where the GPC is relatively constant.
Visualizations
References
- 1. Recent Advances in Theoretical Development of Thermal Atomic Layer Deposition: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arradiance.com [arradiance.com]
- 4. Investigating the Trimethylaluminium/Water ALD Process on Mesoporous Silica by In Situ Gravimetric Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 8. colorado.edu [colorado.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Personal Protective Equipment (PPE) for Trimethylaluminum (TMA)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the selection and use of personal protective equipment (PPE) when handling trimethylaluminum (TMA). TMA is a pyrophoric and highly reactive organoaluminum compound, and strict adherence to safety protocols is paramount to prevent serious injury.
Quick Reference: Recommended PPE for this compound
| PPE Category | Recommended Equipment | Key Considerations |
| Hand Protection | Neoprene or Nitrile Rubber Gloves | Double gloving is recommended. Ensure gloves are dry and inspected for any defects before use.[1][2] |
| Eye and Face Protection | Chemical Splash Goggles and a Full-Face Shield | Contact lenses should not be worn. The face shield provides an additional layer of protection against splashes and fires.[1][2] |
| Body Protection | Flame-Resistant Laboratory Coat | Must be worn fully buttoned. For larger quantities, a chemical-resistant apron over the lab coat is advised.[1][3] |
| Full-Length Pants and Closed-Toe Shoes | Ensure no skin is exposed between the pants and shoes. | |
| Respiratory Protection | NIOSH-Certified Organic Vapor Respirator or Supplied-Air Respirator | Required when working outside of a glove box or a certified chemical fume hood, or where exposure through inhalation may occur.[1][2] |
Troubleshooting Guide for PPE Usage with TMA
This guide addresses specific issues that may arise during experiments involving TMA.
Q1: My gloves feel warm or are showing signs of degradation (swelling, discoloration) during the experiment. What should I do?
-
Immediate Action: Stop your work immediately and safely quench any ongoing reaction if possible. Move away from the experimental setup.
-
Procedure: Under the protection of a fume hood or in a designated safe area, carefully remove the outer glove, avoiding contact with your skin. Then, remove the inner glove.
-
Inspection: Visually inspect your hands for any signs of exposure. If contact is suspected, follow the first aid procedures outlined in the FAQ section.
-
Glove Disposal: Dispose of the contaminated gloves in a designated hazardous waste container.
-
Troubleshooting:
-
The glove material may not be suitable for the duration of your experiment. Consult the glove manufacturer's chemical resistance data.
-
You may have had a small, undetected spill on your gloves. Always maintain awareness of your hand positioning.
-
Consider using thicker gloves or a different glove material if this issue persists.
-
Q2: I smell a faint, garlic-like or hydrocarbon odor while working with TMA in a fume hood. What does this indicate?
-
Immediate Action: This could indicate a leak in your apparatus or inadequate containment. Stop the experiment immediately and ensure all containers of TMA are securely sealed.
-
Check Containment: Verify that the fume hood sash is at the appropriate height and that the ventilation is functioning correctly.
-
Leak Detection: If safe to do so, and while wearing appropriate respiratory protection, try to identify the source of the leak. A small amount of oil bubbled over a suspected leak point can sometimes reveal the source of escaping gas.
-
Corrective Action: If a leak is found, take steps to remedy it (e.g., tightening a connection, replacing a septum). If the source cannot be identified or contained, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Q3: A small fire has erupted on my gloves or lab coat after accidental contact with TMA.
-
Immediate Action: Do not panic. Use a nearby dry chemical (Class D) fire extinguisher. DO NOT USE WATER, FOAM, OR A CARBON DIOXIDE EXTINGUISHER , as these will react violently with TMA.[4]
-
Procedure: Smother the flames with the dry powder. If the fire is on your lab coat, remove it immediately while using the safety shower if necessary, but be aware of the violent reaction of water with TMA. The priority is to extinguish the flame and then deal with the chemical.
-
First Aid: Once the fire is extinguished, follow the first aid procedures for skin contact with TMA.
-
Incident Review: Thoroughly review the incident to identify the cause and implement preventative measures for future experiments.
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q: What are the most critical safety precautions when handling TMA?
-
Q: How should I store TMA?
Spills and Emergencies
-
Q: What should I do in the event of a small TMA spill in a controlled environment (e.g., inside a fume hood)?
-
A: If the spill is small and contained, you can manage it by covering the spill with a dry, inert powder like dry sand, soda ash, or lime.[4] Do not use water or combustible materials.[4] Once the TMA has reacted, the residue should be collected using non-sparking tools and placed in a sealed container for hazardous waste disposal.[1]
-
-
Q: What constitutes a large spill, and what is the emergency procedure?
-
A: A large spill is any spill that cannot be safely managed by laboratory personnel. In this event, immediately evacuate the area, alert others, and activate the fire alarm. Contact your institution's emergency response team and EHS department.
-
First Aid
-
Q: What are the symptoms of TMA exposure?
-
Q: What is the proper first aid response to skin contact with TMA?
-
Q: What is the proper first aid response to eye contact with TMA?
Data on PPE Material Compatibility with this compound
Quantitative data on the performance of specific glove and suit materials against pure this compound is limited in publicly available resources. Manufacturers' chemical resistance data often does not include pyrophoric organometallic compounds due to their high reactivity. The information below is based on general recommendations. Users are strongly advised to consult directly with PPE manufacturers for specific testing data and recommendations for their application.
| Material | Breakthrough Time (minutes) | Permeation Rate | Degradation | Comments |
| Neoprene | Data not available | Data not available | Data not available | Generally recommended for handling TMA, particularly for its good chemical and tear resistance.[2] |
| Nitrile Rubber | Data not available | Data not available | Data not available | Also generally recommended and has been shown to provide excellent protection against TMA.[3] |
| Flame-Resistant Cotton | Not Applicable | Not Applicable | Will not melt or drip | Provides thermal protection from the heat of a TMA fire but offers no chemical barrier. |
| Chemical-Resistant Coated Fabrics (e.g., PVC, coated polypropylene) | Data not available | Data not available | Data not available | Should be worn over flame-resistant clothing to provide a chemical barrier. The specific type should be chosen based on the solvents used with TMA. |
Experimental Protocols for PPE Evaluation (General Guidance)
Objective: To determine the breakthrough time and permeation rate of this compound through a candidate PPE material.
Materials:
-
Permeation test cell
-
PPE material sample
-
This compound (handled in an inert atmosphere)
-
Inert collection medium (e.g., dry nitrogen gas)
-
Analytical detection system (e.g., gas chromatograph with a suitable detector)
-
All necessary safety equipment for handling TMA
Methodology (Adapted from ASTM F739):
-
Sample Preparation: A swatch of the PPE material is carefully cut and placed in the permeation test cell, creating a barrier between the two chambers. The entire setup must be scrupulously dried and purged with an inert gas.
-
Challenge Medium Introduction: A known concentration of this compound, typically diluted in a dry, inert solvent for safety and control, is introduced into the challenge chamber of the test cell. This entire process must be performed under an inert atmosphere.
-
Collection and Analysis: A continuous flow of a dry, inert collection medium (e.g., nitrogen) is passed through the collection chamber on the other side of the PPE material. This collection stream is continuously monitored by an analytical instrument to detect the presence of any permeated TMA or its reaction byproducts.
-
Data Recording: The time at which the concentration of the analyte in the collection medium reaches a pre-defined level is recorded as the breakthrough time. The steady-state permeation rate is calculated from the concentration of the analyte in the collection stream over time.
-
Degradation Analysis: After the permeation test, the PPE material sample should be safely removed and visually inspected for any signs of degradation, such as swelling, discoloration, or embrittlement.
Crucial Safety Considerations for Testing:
-
All testing must be conducted within a glove box or a specially designed and certified high-hazard containment enclosure.
-
A means of quenching the TMA and neutralizing any reactive byproducts must be readily available.
-
Personnel must wear a full complement of appropriate PPE, including supplied-air respirators.
Visualizations
Caption: Logical workflow for selecting appropriate PPE for handling this compound.
Caption: Troubleshooting workflow for a suspected this compound exposure incident.
References
Technical Support Center: Trimethylaluminum (TMA) Solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of trimethylaluminum (TMA) solutions. Adherence to these guidelines is critical to ensure the stability of the product and the safety of laboratory personnel.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound solutions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| White precipitate or crystals observed in the solution. | The solution has been stored at a temperature below its crystallization point. | Gently and carefully warm the container to room temperature to redissolve the precipitate. Ensure the entire solution is homogeneous before use. Avoid localized heating. |
| Discoloration or presence of solid particles (other than crystals) in the solution. | Contamination due to improper handling, exposure to air or moisture, or reaction with the container. | Do not use the solution. Dispose of it as hazardous waste according to your institution's protocols. Review handling procedures to prevent future contamination. |
| Syringe or cannula becomes clogged during transfer. | TMA has frozen in the needle tip due to contact with a cold reaction vessel (-78°C is below the freezing point of TMA). | Do not apply excessive pressure to the syringe. Safely remove the clogged syringe and quench it in an inert solvent like heptane or toluene, followed by slow addition of isopropanol. For future transfers into cold reaction mixtures, introduce the reagent into the headspace above the solvent surface rather than directly into the cold liquid. |
| Sparks or smoke observed at the needle tip or container valve during handling. | Minor exposure of the pyrophoric TMA to air. | This is a sign of a small leak or improper inert atmosphere technique. Immediately re-evaluate the inertness of your system. Ensure all connections are secure and purged with inert gas. If this occurs frequently, inspect your equipment for leaks. |
| Container pressure appears to be higher than expected. | The container has been stored at an elevated temperature, leading to an increase in vapor pressure. | Move the container to a cooler, designated storage area. Allow the container to equilibrate to the recommended storage temperature before use. Avoid direct sunlight and other heat sources.[1] |
Frequently Asked Questions (FAQs)
Storage and Handling
-
What is the proper way to store this compound solutions? TMA solutions must be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2] The storage location should be a designated flammables and corrosives area.[2] It is crucial to store the containers under an inert atmosphere, such as nitrogen or argon, with minimal oxygen content (<10 ppm).[3] Containers should always be kept tightly sealed and stored upright.[4]
-
What materials are incompatible with this compound solutions? TMA reacts violently with water, air, alcohols, strong acids, oxidizing agents, and halogenated compounds.[3] Contact with these substances can lead to fire and explosions. Therefore, TMA solutions must be stored separately from these materials.
-
What type of container should be used for storing this compound solutions? Containers should be constructed from corrosion-resistant materials like stainless steel or high-density polyethylene.[5] It is essential to ensure that the containers and any transfer lines are properly grounded and bonded to prevent static discharge.[1] Only non-sparking tools should be used when handling TMA containers.
Safety and Personal Protective Equipment (PPE)
-
What are the primary hazards associated with this compound solutions? The main hazards are its pyrophoric nature, meaning it can ignite spontaneously upon contact with air, and its violent reactivity with water.[3] It is also corrosive and can cause severe burns to the skin and eyes.
-
What PPE is required when working with this compound solutions? Appropriate PPE includes a flame-resistant lab coat, neoprene or nitrile gloves, and chemical splash goggles with a full-face shield.[3] It is recommended to wear two pairs of gloves. All work should be conducted in a certified chemical fume hood or a glove box under an inert atmosphere.
Stability and Disposal
-
What is the expected shelf life of a this compound solution? For products without a specified retest or expiration date on the Certificate of Analysis, a standard warranty of one year from the date of shipment is often applicable.[6] However, the stability of the solution is highly dependent on proper storage and handling to prevent degradation. It is recommended to visually inspect the solution for any signs of decomposition before each use.
-
How should I dispose of expired or unused this compound solution? Expired or unused TMA solution is considered hazardous waste and must be disposed of according to institutional and local regulations.[4] Small residual amounts can be quenched by experienced personnel in a controlled manner, typically by diluting with an inert solvent and slowly adding an alcohol like isopropanol.[4] Never pour TMA solutions down the drain.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Notes |
| Storage Temperature | 15°C to 25°C (59°F to 77°F) | Avoid temperature fluctuations to prevent pressure buildup.[5] Some sources recommend storage below 15°C. |
| Storage Atmosphere | Inert gas (Nitrogen or Argon) with <10 ppm Oxygen | Crucial for preventing pyrophoric reactions and degradation.[3] |
| Incompatible Substances | Water, Air, Alcohols, Strong Acids, Oxidizing Agents, Halogenated Compounds | Store separately to prevent violent reactions.[3] |
| Recommended Container Materials | Stainless Steel, High-Density Polyethylene | Must be corrosion-resistant and allow for a tight seal.[5] |
| Shelf Life | Typically 1 year from shipment if no expiration date is provided. | Highly dependent on maintaining strict anhydrous and anaerobic conditions.[6] |
Experimental Protocols
Protocol 1: Safe Transfer of this compound Solution Using a Syringe
-
Preparation: Ensure the reaction vessel is under a positive pressure of an inert gas (e.g., nitrogen or argon). All glassware must be oven- or flame-dried and cooled under an inert atmosphere.
-
Syringe Preparation: Use a clean, dry syringe and needle. Purge the syringe with inert gas several times.
-
Transfer: Carefully insert the needle through the septum of the TMA solution container. To avoid drawing up any potential sediment, ensure the needle tip is in the solution but not at the very bottom.
-
Withdrawal: Slowly draw the desired volume of the TMA solution into the syringe. It is advisable to withdraw a slightly larger volume than needed, then push the excess back into the container to expel any gas bubbles from the syringe.
-
Injection: Transfer the syringe to the reaction vessel and insert the needle through the septum. Add the TMA solution to the reaction mixture. If the reaction is at a low temperature, add the solution to the headspace above the solvent to prevent the needle from clogging.
-
Quenching: After delivery, do not pull the empty syringe out of the reaction vessel. Instead, draw some of the inert solvent from the reaction vessel into the syringe to rinse it. Expel the rinsed solvent back into the reaction. Repeat this process a few times.
-
Final Cleaning: The rinsed syringe should then be quenched by drawing in and expelling an alcohol (e.g., isopropanol) in a separate flask, followed by water.
Visualizations
Caption: Troubleshooting workflow for common TMA storage issues.
Caption: Experimental workflow for the safe transfer of TMA solutions.
References
Technical Support Center: Decontamination of Trimethylaluminum (TMA) Spills
This guide provides troubleshooting and frequently asked questions (FAQs) for handling trimethylaluminum (TMA) spills, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical due to the pyrophoric and reactive nature of TMA.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the immediate first steps to take in the event of a TMA spill?
A1: In the event of a TMA spill, immediate and decisive action is required to mitigate risks.[1][2][3] The primary concerns are the pyrophoric nature of TMA, which causes it to ignite spontaneously in air, and its violent reaction with water.[1][4]
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1][5]
-
Alert Others: Loudly announce the spill to ensure everyone in the vicinity is aware of the hazard.[3]
-
Remove Ignition Sources: Extinguish all open flames and remove any potential sources of ignition from the area.[1][2]
-
Ventilation: If the spill is in a fume hood, keep the sash at the certified position or lower.[2] For spills outside a hood, ensure the area is well-ventilated, but be cautious of vapors accumulating in low areas.[6]
-
Assess the Spill Size: Determine if the spill is minor and manageable or major.[7] For major spills or any resulting fire, evacuate the area immediately, activate a fire alarm, and call emergency services (911).[2]
Q2: What materials should I use to clean up a TMA spill?
A2: Use only dry, inert materials to cover and absorb a TMA spill.[1][2][5]
-
Recommended Absorbents: Cover the spill with dry lime, sand, soda ash, or a dry chemical extinguishing powder like Met-L-X.[1][2][3][5]
-
Application: Apply the absorbent material generously to completely cover the spill.[2] For spills in a fume hood, after covering, close the sash.[3]
-
Collection: Use only non-sparking tools to collect the absorbed material.[3][5] Place the collected waste into a loosely-covered metal or plastic container for disposal.[3]
Q3: What materials are strictly prohibited for cleaning up a TMA spill?
A3: It is critical to avoid certain materials that react violently with TMA.
-
DO NOT USE WATER. TMA reacts explosively with water and can cause a flash fire.[1][4][5]
-
DO NOT USE FOAM OR HALOGENATED EXTINGUISHERS. These are ineffective and can exacerbate the situation.[1]
-
DO NOT USE A CO2 EXTINGUISHER on a TMA fire.[3]
Q4: What Personal Protective Equipment (PPE) is required when handling a TMA spill?
A4: A comprehensive set of PPE is mandatory to ensure personal safety.
-
Hand Protection: Wear chemical-resistant outer gloves (Neoprene or nitrile rubber is recommended) and fire-resistant inner gloves or liners.[2][5] It is advisable to wear two pairs of gloves.[2]
-
Eye Protection: Use chemical splash goggles and a full-face shield.[5][8] Contact lenses should not be worn.[5]
-
Body Protection: A fire-resistant lab coat is essential.[2] For larger quantities, a chemical-resistant apron over the lab coat is required.[2] Ensure full-length pants and closed-toed shoes are worn.[2]
-
Respiratory Protection: If working outside of a fume hood, respiratory protection may be necessary. A NIOSH-approved respirator with appropriate cartridges should be used in emergencies where ventilation is inadequate.[8]
Q5: How should I manage a TMA spill that has ignited?
A5: If a TMA spill ignites, the response depends on the scale of the fire.
-
Small Fires: If you are trained and feel comfortable, a small fire can be extinguished with a dry chemical-based fire extinguisher (Class ABC or D).[3] A container of Met-L-X or dry sand within arm's reach can also be used to smother small flames.[3]
-
Large Fires: For large fires, immediately evacuate the area, pull the fire alarm, and call 911.[2] Do not attempt to fight a large fire yourself.
-
Post-Fire: Be aware that a TMA fire may reignite after being extinguished.[1] After the fire is out, the remaining material should be treated as a spill and cleaned up accordingly.[8]
Q6: How do I dispose of the waste from a TMA spill cleanup?
A6: All materials used for cleanup are considered hazardous waste.
-
Containerize: Place the absorbed TMA and any contaminated materials into a designated, labeled, and closed container.[1][2]
-
Labeling: Clearly label the container with its contents.
-
Storage: Store the waste container in a designated hazardous waste area, away from incompatible materials like aqueous solutions.[2] A flammable cabinet is recommended.[2]
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office.[2] Double bag dry waste from a spill in transparent bags for disposal.[2]
Q7: What should I do in case of skin or eye contact with TMA?
A7: Immediate and thorough washing is critical.
-
Skin Contact: Quickly remove any contaminated clothing.[1] Immediately wash the affected area with large amounts of water for at least 15 minutes in a safety shower.[1][3] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15-30 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.[1]
Quantitative Data Summary
| Parameter | Guideline | Source(s) |
| Eye Flushing Duration | Minimum of 15-30 minutes | [1][8] |
| Skin Flushing Duration | At least 15 minutes | [3] |
| Fume Hood Face Velocity | 0.3 to 0.5 m/s | [2] |
| Freezing Point of TMA | 15 °C | [9] |
Note: The freezing point of TMA is important to consider, as a clogged syringe needle due to frozen TMA has been identified as a cause of spills.[9]
Experimental Protocols
Protocol for Quenching Small Remnants of Unused TMA
This procedure should only be performed by trained personnel in a controlled environment, such as a glove box or fume hood under an inert atmosphere.[2]
-
Transfer: Transfer the small amount of TMA to a designated reaction flask.
-
Dilute: Dilute the TMA in an unreactive solvent like heptane or toluene.
-
Cool: Cool the mixture using a dry ice bath.
-
Quench Slowly: Slowly add isopropanol to the cooled mixture.
-
Complete Quenching: Follow with the slow addition of methanol to ensure complete quenching.
-
Final Step: Add a small volume of water dropwise to ensure the TMA is fully neutralized.
-
Waste Disposal: The resulting solution should be treated as hazardous waste.
Visual Workflow for TMA Spill Decontamination
References
- 1. nj.gov [nj.gov]
- 2. purdue.edu [purdue.edu]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. Trimethylaluminium - Wikipedia [en.wikipedia.org]
- 5. gelest.com [gelest.com]
- 6. umass.edu [umass.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. depts.ttu.edu [depts.ttu.edu]
- 9. This compound Ignites When Syringe for Transfer Separates | The UC Center for Laboratory Safety [cls.ucla.edu]
Technical Support Center: Fire Suppression for Trimethylaluminum (TMA) Fires
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing and extinguishing fires involving trimethylaluminum (TMA). TMA is a pyrophoric and water-reactive organoaluminum compound, requiring specialized fire suppression techniques.
Frequently Asked Questions (FAQs)
Q1: What makes this compound fires particularly hazardous?
A1: this compound (TMA) is pyrophoric, meaning it can ignite spontaneously upon contact with air.[1][2] It also reacts violently with water, releasing flammable gases that can also ignite.[1][3] This dual reactivity makes TMA fires especially dangerous and difficult to control with conventional firefighting methods.
Q2: What are the primary extinguishing agents for a TMA fire?
A2: The recommended extinguishing agents for TMA fires are dry chemical powders, sand, dolomite, dry lime, or soda ash.[1][3][4] These materials work by smothering the fire and excluding oxygen.
Q3: What extinguishing agents should NEVER be used on a TMA fire?
A3: NEVER use water, foam, carbon dioxide (CO2), or halogenated extinguishing agents (like Halon) on a TMA fire.[3][4][5][6] Water reacts violently with TMA, which can intensify the fire and cause an explosion.[2][7] Carbon dioxide is also ineffective.[5][6]
Q4: What should I do if a small TMA spill occurs in a controlled environment like a fume hood?
A4: For a small, manageable spill within a fume hood or glove box, you should:
-
Ensure you are wearing appropriate personal protective equipment (PPE), including fire-resistant gloves and a lab coat.[8]
-
Remove any nearby flammable materials or ignition sources.[4]
-
Cover the spill with a dry extinguishing agent like lime, sand, or soda ash.[4][8]
-
Allow the material to cool completely.
-
Carefully collect the residue using non-sparking tools, place it in a designated, labeled container for hazardous waste, and seal it.[3][8]
-
Ventilate the area thoroughly after cleanup is complete.[4]
Q5: What is the immediate response protocol for a larger TMA fire?
A5: For a large TMA fire:
-
Immediately evacuate the area and activate the fire alarm.
-
Call emergency services (e.g., 911) and inform them that the fire involves this compound.[8]
-
If it is safe to do so without risk, shut off the source of the TMA leak.
-
Do not attempt to fight a large fire yourself unless you are trained and equipped to do so.
Troubleshooting Guides
Problem: The fire reignites after applying a dry chemical powder.
-
Cause: This is a common issue with pyrophoric material fires.[9] The extinguishing agent may not have fully smothered the TMA, or the material may still be hot enough to re-ignite upon contact with air.
-
Solution:
-
Continue to apply the dry chemical powder, sand, or other recommended agent until the fire is completely extinguished and no smoke is visible.
-
Create a thick, continuous layer of the extinguishing agent over the entire spill area.
-
Allow the material to cool down completely before attempting any cleanup. It is often best to leave the extinguished material undisturbed for a period to ensure it is no longer reactive.
-
Problem: The syringe or cannula used to transfer TMA becomes clogged and ignites.
-
Cause: TMA has a freezing point of 15 °C.[10] If the reaction vessel is cooled to a temperature below this, the TMA can freeze inside the needle, causing a clog.[11] Applying pressure to a clogged syringe can cause the needle to detach, releasing TMA which then ignites.[11]
-
Solution:
-
Be aware of the freezing point of TMA and the temperature of your reaction.
-
If transferring to a cold solution, add the TMA to the headspace above the liquid rather than directly into the solution to prevent freezing in the needle.[11]
-
Consider diluting the TMA with an inert solvent like hexane or toluene to lower its freezing point and reduce its pyrophoric reactivity.[11]
-
Use Luer-Lock syringes, which have a threaded connection to prevent the needle from detaching under pressure.[11]
-
If you feel resistance, do not apply excessive force. Safely quench the contents of the syringe.
-
Data Presentation
Table 1: Recommended Extinguishing Agents for this compound Fires
| Extinguishing Agent | Type | Mechanism of Action | Important Considerations |
| Dry Chemical Powder | Powder | Smothering (separates fuel from oxygen) | Ensure the powder is rated for Class D (combustible metal) fires. Reignition is possible.[9] |
| Sand | Inert Material | Smothering and cooling | Apply a thick layer to completely cover the burning material. |
| Dry Lime (Calcium Oxide) | Inert Material | Smothering | Effective for both fire suppression and spill cleanup.[4] |
| Soda Ash (Sodium Carbonate) | Inert Material | Smothering | Another effective agent for spill control and extinguishment.[4] |
| Dolomite | Inert Material | Smothering and cooling | A mixture of calcium and magnesium carbonate that can be used to cover and extinguish the fire.[1] |
| Vermiculite | Inert Material | Smothering | Can be used to cover and absorb small spills while smothering the fire.[9] |
Experimental Protocols
Protocol for Extinguishing a Small, Localized this compound Fire
-
Preparation: Before working with TMA, ensure that a container of a suitable Class D extinguishing agent (such as dry chemical powder, sand, or lime) is within immediate reach. All personnel must be wearing appropriate PPE, including safety glasses, a face shield, a fire-resistant lab coat, and chemical-resistant gloves over fire-resistant inner gloves.[8]
-
Immediate Action: In the event of a small fire (e.g., from a minor spill), immediately alert others in the laboratory.
-
Application of Extinguishing Agent:
-
From a safe distance, gently apply the extinguishing agent to the base of the fire.
-
Do not discharge the agent with excessive force, as this can spread the burning TMA.
-
Continue to apply the agent until the fire is completely extinguished.
-
-
Observation: Carefully observe the extinguished material for any signs of reignition.[9]
-
Cleanup: Once the material has completely cooled, use non-sparking tools to transfer the residue into a clearly labeled, sealable container for hazardous waste disposal.[3][8]
-
Decontamination: Wipe down the area with a suitable solvent (e.g., toluene) followed by isopropanol, and then soap and water, ensuring all residues are neutralized and removed. Dispose of all cleaning materials as hazardous waste.
Visualizations
Caption: Workflow for TMA Fire Emergency Response.
Caption: Decision logic for selecting a TMA fire extinguishing agent.
References
- 1. gelest.com [gelest.com]
- 2. kfpi.com [kfpi.com]
- 3. LCSS: this compound (AND RELATED ORGANOALUMINUM COMPOUNDS) [web.stanford.edu]
- 4. nj.gov [nj.gov]
- 5. Trimethylaluminium | 75-24-1 [chemicalbook.com]
- 6. Trimethylaluminium | 75-24-1 [amp.chemicalbook.com]
- 7. DCHAS-L Archives, Jan 08 2016 - [DCHAS-L] C&EN Safety Zone: [New post] this compound explosion at Dow facility in Massachusetts [ilpi.com]
- 8. purdue.edu [purdue.edu]
- 9. depts.ttu.edu [depts.ttu.edu]
- 10. This compound 0.97 TMA [sigmaaldrich.com]
- 11. This compound Ignites When Syringe for Transfer Separates | The UC Center for Laboratory Safety [cls.ucla.edu]
Technical Support Center: Minimizing Moisture Contamination with Trimethylaluminum (TMA)
This technical support guide provides researchers, scientists, and drug development professionals with essential information for handling trimethylaluminum (TMA) to prevent moisture contamination. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments involving this highly reactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of moisture contamination in my this compound (TMA)?
A1: The most apparent sign of moisture contamination is the formation of a white precipitate, which is typically aluminum oxides.[1][2] Another key indicator is the evolution of flammable gases, such as methane, which occurs when TMA reacts with water.[1] In practical terms, you may also observe a significant decrease in the expected reactivity of your TMA reagent, leading to lower yields or incomplete reactions.
Q2: What are the best practices for storing this compound to avoid moisture exposure?
A2: To prevent moisture contamination, TMA should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2][3] It is critical to store the compound under an inert atmosphere, such as nitrogen or argon.[1][2][4][5] The original manufacturer's container, specifically designed for pyrophoric reagents, is the ideal storage vessel.[3] Always ensure the container's septum is in good condition and has not been excessively punctured. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]
Q3: What quality of inert gas is necessary for handling TMA?
A3: It is recommended to use high-purity inert gas (99.99% or higher), such as nitrogen or argon.[6][7] For highly sensitive applications, it is also advisable to use a gas purification system to remove trace amounts of oxygen and moisture.[8][9] These systems can achieve residual moisture and oxygen content of less than 1 ppm.[8]
Table 1: Recommended Inert Gas Specifications
| Parameter | Recommended Value |
| Purity | ≥ 99.99% |
| Moisture Content | < 1 ppm |
| Oxygen Content | < 10 ppm[1] |
Q4: Can I still use my TMA if it appears cloudy?
A4: Cloudiness in TMA typically indicates the formation of insoluble aluminum oxides or methylaluminoxanes due to moisture exposure. This means the reagent has partially degraded, and its effective concentration is lower than stated. For reactions that are sensitive to stoichiometry or impurities, it is strongly advised to use a fresh, clear supply of TMA.
Troubleshooting Guides
Problem 1: A white solid formed instantly when I added TMA to my solvent.
-
Primary Suspect: The solvent was not sufficiently dry.
-
Troubleshooting Steps:
-
Verify Solvent Dryness: Ensure that the solvent was purified using appropriate drying techniques. For many common solvents, this involves distillation from a potent drying agent (e.g., sodium/benzophenone for ethereal solvents, or calcium hydride for hydrocarbons).
-
Implement Rigorous Drying Protocols: For moisture-sensitive reactions, consider passing the solvent through an activated alumina column immediately before use to remove any residual water.
-
Proper Glassware Preparation: All glassware must be oven-dried to eliminate moisture before use.[3]
-
Problem 2: My reaction is sluggish or failing, and I suspect my TMA has gone bad.
-
Primary Suspect: The TMA has degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Inspect the TMA Container: Check the septum for signs of wear, such as excessive puncture marks. A compromised septum can allow atmospheric moisture to enter the container.
-
Review Storage Conditions: Confirm that the TMA has been stored in a cool, dry place under a positive pressure of inert gas.[1][2][4][5]
-
Determine the Active Concentration: If you suspect partial degradation, you can determine the concentration of active TMA through titration.
-
Experimental Protocol: Titration of this compound
This protocol outlines a common method for determining the molarity of a TMA solution.
-
Glassware and Reagent Preparation:
-
Thoroughly oven-dry all glassware and allow it to cool under a stream of dry inert gas.
-
Prepare a standard solution of a secondary alcohol (e.g., 2-butanol) in a rigorously dried solvent like toluene.
-
Use 1,10-phenanthroline as an indicator.
-
-
Titration Procedure:
-
In a dry flask under an inert atmosphere, dissolve a small amount of 1,10-phenanthroline in anhydrous toluene.
-
Using a gas-tight syringe, add a precise volume of the TMA solution to be analyzed. The solution should develop a distinct color.
-
Titrate with the standardized alcohol solution until the color disappears. This indicates the endpoint.
-
Calculate the molarity of the TMA based on the stoichiometry of the reaction and the volume of titrant used.
-
Visualizations
Caption: Reaction of this compound with Moisture.
Caption: Troubleshooting Logic for TMA Reaction Issues.
References
- 1. gelest.com [gelest.com]
- 2. nj.gov [nj.gov]
- 3. purdue.edu [purdue.edu]
- 4. umass.edu [umass.edu]
- 5. How to transport and store internationally for Trimethylaluminium (TMA)? [tgl-group.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Gas Purification Units for Glove boxes [jacomex.com]
- 9. inertcorp.com [inertcorp.com]
Validation & Comparative
A Comparative Guide to Trimethyaluminum and Dimethylzinc as Methylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the precise introduction of a methyl group is a fundamental transformation. Among the diverse array of methylating agents, trimethylaluminum (TMA) and dimethylzinc (DMZn) are two prominent organometallic reagents, each with distinct reactivity profiles, functional group tolerances, and handling requirements. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
I. Performance Comparison
The choice between this compound and dimethylzinc hinges on a careful consideration of their reactivity, selectivity, and compatibility with various functional groups.
| Feature | This compound (TMA) | Dimethylzinc (DMZn) |
| Reactivity | Highly reactive, pyrophoric.[1] Reacts vigorously with protic sources. | Moderately reactive, pyrophoric.[2] Generally less reactive than TMA. |
| Lewis Acidity | Strong Lewis acid. Can coordinate to carbonyls, activating them towards nucleophilic attack. | Weaker Lewis acid compared to TMA. |
| Chemoselectivity | Can be less chemoselective due to its high reactivity. May react with a broader range of functional groups. | Generally more chemoselective. Exhibits better tolerance towards certain functional groups. |
| Stereoselectivity | Can provide moderate to good stereoselectivity in certain reactions, often requiring chiral auxiliaries or catalysts. | Widely used in asymmetric synthesis with chiral catalysts, often providing high levels of stereocontrol. |
| Side Reactions | Prone to side reactions such as enolization of ketones, reductions, and multiple additions. | Less prone to enolization and reduction compared to TMA. |
| Functional Group Tolerance | Less tolerant towards acidic protons (e.g., -OH, -NH2, -COOH). Can react with esters and amides. | More tolerant of esters, amides, and nitriles. |
| Safety & Handling | Highly pyrophoric, reacts violently with air and water. Requires specialized handling techniques.[1] | Pyrophoric, reacts with air and water, but generally considered easier to handle than TMA.[2] |
II. Quantitative Data for Methylation of Carbonyl Compounds
The following tables summarize the performance of this compound and dimethylzinc in the methylation of representative ketone and aldehyde substrates.
Table 1: Methylation of Acetophenone
| Reagent | Product | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound (as Trimethyl(triethylamine)aluminium) | 2-Phenyl-2-propanol | None | Toluene | Room Temp. | High | [1] |
| This compound | tert-Butylbenzene (gem-dimethylation) | Ni(acac)₂ | Hydrocarbon | Ambient | - | [1] |
Table 2: Methylation of α,β-Unsaturated Ketones
| Reagent | Substrate | Product Type | Catalyst | Observations |
| This compound | α,β-Unsaturated Ketone | 1,2-addition | None | Predominantly 1,2-addition is expected. |
| This compound | α,β-Unsaturated Ketone | 1,4-addition | Copper(I) halide | Catalytic amounts of Cu(I) promote 1,4-addition. |
| Dimethylzinc | α,β-Unsaturated Ketone | 1,4-addition | Copper(I) halide | Catalytic amounts of Cu(I) promote 1,4-addition. |
III. Experimental Protocols
Detailed methodologies for key methylation reactions are provided below. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Protocol 1: Methylation of Acetophenone with Trimethyl(triethylamine)aluminium[1]
Procedure:
-
To a solution of acetophenone (1.0 mmol) in anhydrous toluene (5 mL) at 0 °C, add a solution of trimethyl(triethylamine)aluminium (1.2 mmol) in a suitable anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenyl-2-propanol.
IV. Reaction Mechanisms and Logical Workflows
The following diagrams illustrate the general mechanisms of methylation and a typical experimental workflow.
V. Conclusion
Both this compound and dimethylzinc are potent methylating agents with distinct advantages and disadvantages. This compound, with its high reactivity, is a powerful tool for the methylation of a wide range of substrates but requires careful handling and can suffer from a lack of selectivity. Dimethylzinc, being less reactive, offers greater chemoselectivity and functional group tolerance, making it a preferred reagent in complex syntheses and asymmetric transformations. The choice between these two reagents should be guided by the specific requirements of the chemical transformation, including the nature of the substrate, the desired selectivity, and the safety protocols available.
References
Safer Alternatives to Pyrophoric Trimethylaluminum for Atomic Layer Deposition of Al₂O₃
A Comparative Guide for Researchers in Material Science and Drug Development
The use of trimethylaluminum (TMA) as a precursor in Atomic Layer Deposition (ALD) for creating high-quality aluminum oxide (Al₂O₃) thin films is widespread due to its high reactivity and volatility. However, the pyrophoric nature of TMA, meaning it can spontaneously ignite in air, poses significant safety risks and handling challenges in research and manufacturing environments. This guide provides a comprehensive comparison of viable, non-pyrophoric alternatives to TMA, supported by experimental data, to assist researchers in selecting safer yet effective precursors for their ALD applications.
Performance Comparison of Aluminum Precursors
The selection of a suitable precursor is critical for achieving desired film properties in ALD. The following table summarizes the key performance metrics for TMA and several non-pyrophoric alternatives. The data presented is compiled from various studies to provide a comparative overview.
| Precursor | Chemical Formula | Pyrophoric | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Purity/Impurities | Co-reactant |
| This compound (TMA) | Al(CH₃)₃ | Yes | 25 - 400 | 0.9 - 1.2 | Low carbon contamination | H₂O, O₃, O₂ plasma |
| Tris(dimethylamino)aluminum (TDMAA) | Al[N(CH₃)₂]₃ | No | 150 - 300 | ~1.0 | Low carbon, potential nitrogen impurities | H₂O, NH₃ |
| Dimethylaluminum isopropoxide (DMAI) | [Al(CH₃)₂(μ-OⁱPr)]₂ | No | 100 - 400 | 0.7 - 0.9 | Carbon and hydrogen impurities | H₂O, O₂ plasma |
| Aluminum tri-sec-butoxide (ATSB) | Al(O⁹Bu)₃ | No | 200 - 350 | ~1.2 | Carbon impurities | H₂O |
| BDMADA-Al | Al(N(CH₃)₂)₂(-N(C₂H₅)-C₂H₄-N(C₂H₅)₂) | No | 120 - 285 | 0.9 - 1.1 | Higher carbon than TMA, low nitrogen | H₂O, t-BuOH |
| DMAD | [AlMe₂(DMP)] | No | 60 - 220 | ~0.6 | High purity | O₂ plasma |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for Al₂O₃ ALD using TMA and a common non-pyrophoric alternative, Tris(dimethylamino)aluminum (TDMAA).
Protocol 1: Thermal ALD of Al₂O₃ using TMA and H₂O
-
Substrate Preparation: Silicon wafers are cleaned using a standard RCA cleaning procedure to remove organic and metallic contaminants, followed by a final dip in dilute hydrofluoric acid (HF) to remove the native oxide and create a hydrogen-terminated surface.
-
ALD Reactor Conditions: The deposition is carried out in a hot-wall ALD reactor at a substrate temperature of 200°C. High-purity nitrogen (99.999%) is used as the carrier and purge gas.
-
Deposition Cycle:
-
TMA Pulse: TMA is pulsed into the reactor for 0.1 seconds.
-
N₂ Purge: The reactor is purged with N₂ for 5 seconds to remove unreacted TMA and gaseous byproducts.
-
H₂O Pulse: Water vapor is pulsed into the reactor for 0.1 seconds.
-
N₂ Purge: The reactor is purged with N₂ for 5 seconds to remove unreacted water and gaseous byproducts.
-
-
Film Thickness: The desired film thickness is achieved by repeating the deposition cycle. The growth per cycle is typically around 1.0 Å/cycle.
-
Characterization: Film thickness and refractive index are measured by ellipsometry. Film composition and purity are analyzed using X-ray Photoelectron Spectroscopy (XPS).
Protocol 2: Thermal ALD of Al₂O₃ using TDMAA and H₂O
-
Substrate Preparation: Similar to the TMA protocol, silicon wafers are cleaned using RCA cleaning and an HF dip.
-
ALD Reactor Conditions: The deposition is performed in a hot-wall ALD reactor at a substrate temperature of 250°C. Nitrogen is used as the carrier and purge gas. The TDMAA precursor is heated to 80°C to ensure adequate vapor pressure.
-
Deposition Cycle:
-
TDMAA Pulse: TDMAA is pulsed into the reactor for 1.0 second.
-
N₂ Purge: The reactor is purged with N₂ for 10 seconds.
-
H₂O Pulse: Water vapor is pulsed into the reactor for 0.5 seconds.
-
N₂ Purge: The reactor is purged with N₂ for 10 seconds.
-
-
Film Thickness: The deposition cycle is repeated to achieve the target thickness. The growth rate is approximately 1.0 Å/cycle.
-
Characterization: Film properties are characterized using ellipsometry for thickness and refractive index, and XPS for elemental composition and impurity levels.
Reaction Mechanisms and Experimental Workflow
Understanding the surface chemistry and the overall experimental process is fundamental for optimizing ALD processes. The following diagrams, generated using Graphviz, illustrate the reaction mechanisms of TMA and a representative non-pyrophoric alternative, as well as a general experimental workflow for ALD.
Caption: ALD reaction mechanism for Al₂O₃ deposition using TMA and H₂O.
Caption: ALD reaction mechanism for Al₂O₃ deposition using TDMAA and H₂O.
Caption: General experimental workflow for Atomic Layer Deposition.
Conclusion
While TMA remains a benchmark precursor for Al₂O₃ ALD, the significant safety concerns associated with its pyrophoric nature have driven the development of safer alternatives. Precursors such as Tris(dimethylamino)aluminum (TDMAA), Dimethylaluminum isopropoxide (DMAI), and others offer a non-pyrophoric alternative, often with comparable performance in terms of growth rate and film quality. The choice of an alternative precursor will depend on the specific requirements of the application, including the desired deposition temperature, film purity, and cost. This guide provides a starting point for researchers to explore these safer alternatives and make informed decisions for their ALD processes, ultimately contributing to a safer and more sustainable research environment.
A Guide to Non-Pyrophoric Aluminum Precursors for High-Quality Al₂O₃ Deposition
For Researchers, Scientists, and Drug Development Professionals
The deposition of high-quality aluminum oxide (Al₂O₃) thin films is critical for a multitude of applications, from advanced semiconductor devices to protective coatings on sensitive medical implants. For decades, trimethylaluminum (TMA) has been the workhorse precursor for atomic layer deposition (ALD) of Al₂O₃, prized for its high reactivity and the excellent film quality it produces. However, the pyrophoric nature of TMA, meaning it can spontaneously ignite in air, presents significant safety challenges and handling complexities. This has driven the development of non-pyrophoric aluminum precursors that offer a safer alternative without compromising film quality.
This guide provides an objective comparison of prominent non-pyrophoric aluminum precursors with the industry-standard TMA. We present a summary of their performance based on experimental data, detailed experimental protocols, and a visualization of the underlying chemical mechanisms.
Performance Comparison at a Glance
The selection of an aluminum precursor for Al₂O₃ deposition involves a trade-off between safety, deposition temperature, growth rate, and film purity. The following table summarizes the key performance metrics for TMA and several non-pyrophoric alternatives.
| Precursor | Chemical Formula | Pyrophoric | Typical Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Key Film Properties & Impurities |
| This compound (TMA) | Al(CH₃)₃ | Yes | 150 - 300[1] | 0.9 - 1.4[1][2] | High purity, low carbon content (~0.4% at 285°C)[3] |
| Bis(dimethylamino)ethylamino-bis(dimethylamino)aluminum (BDMADA-Al) | Al(N(CH₃)₂)₂(N(C₂H₅)C₂H₄N(C₂H₅)₂) | No | 120 - 285[3] | ~1.0 | Near-stoichiometric films, higher carbon content than TMA (factor of 2-3 higher), low nitrogen content (<1%)[3][4] |
| Aluminum Tri-sec-butoxide (ATSB) | Al(O-s-Bu)₃ | No | 200 | 0.12 - 0.15[5][6] | Good uniformity and conformality[6] |
| Dimethylaluminum isopropoxide (DMAI) | [Al(CH₃)₂(μ-OⁱPr)]₂ | No | 100 - 400 | 0.7 - 0.9 (plasma-enhanced), variable (thermal)[4] | Comparable electrical properties to TMA-derived films[2] |
| Aluminum Tri-isopropoxide (TIPA) | Al(OⁱPr)₃ | No | 150 - 175 | up to 1.8 | High growth rate in a narrow temperature window |
In-Depth Precursor Analysis
This compound (TMA): The Pyrophoric Standard
TMA is the most widely used precursor for Al₂O₃ ALD due to its high vapor pressure and reactivity, which allows for a wide processing window.[7] The resulting films are of high purity and density. However, its pyrophoric nature necessitates stringent safety protocols, including specialized storage and handling equipment.[8]
((2-(diethylamino)ethyl)(ethyl)amino)bis(dimethylamino)aluminum (BDMADA-Al): A Safer Amine-Based Alternative
BDMADA-Al is a non-pyrophoric precursor that contains only Al-N bonds, eliminating the reactive Al-C bonds found in TMA.[3] It can be used to deposit near-stoichiometric Al₂O₃ films at temperatures as low as 120°C.[3][4] While the carbon content in the resulting films is higher than that from TMA, the nitrogen incorporation is minimal.[3][4]
Aluminum Tri-sec-butoxide (ATSB): A Liquid Alkoxide Option
ATSB is a non-pyrophoric liquid precursor, which can simplify precursor delivery in ALD systems.[5][6] It has been successfully used to deposit uniform and conformal Al₂O₃ films. The growth rate is comparable to that of TMA under optimized conditions.[5]
Dimethylaluminum isopropoxide (DMAI): A Non-Pyrophoric Precursor with Versatility
DMAI is a non-pyrophoric alternative that has been investigated for both thermal and plasma-enhanced ALD (PE-ALD).[4] PE-ALD with DMAI offers a wider processing window than the thermal process. The resulting Al₂O₃ films exhibit electrical properties comparable to those deposited using TMA.[2]
Aluminum Tri-isopropoxide (TIPA): High Growth Rate Potential
TIPA is another non-pyrophoric alkoxide precursor that has been explored for Al₂O₃ ALD. It can achieve a high growth rate, although within a relatively narrow deposition temperature window.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and comparing results. Below are representative ALD protocols for TMA and the non-pyrophoric alternatives.
This compound (TMA) and Water Process
-
ALD Reactor: Cross-flow thermal ALD reactor.[1]
-
Substrate Temperature: 150 - 200°C.[1]
-
Precursors:
-
Aluminum Precursor: this compound (TMA), 97% purity.
-
Oxygen Source: Deionized (DI) water.
-
-
Carrier Gas: Nitrogen (N₂), 99.999% purity, maintained at 150 sccm.[1]
-
ALD Cycle:
-
TMA Pulse: Pulse TMA into the reactor. The flow rate is regulated by a micrometer needle valve.
-
N₂ Purge: Purge the chamber with N₂ to remove unreacted TMA and byproducts.
-
H₂O Pulse: Pulse DI water into the reactor.
-
N₂ Purge: Purge the chamber with N₂ to remove unreacted water and byproducts.
-
Dimethylaluminum isopropoxide (DMAI) and Oxygen Plasma Process (PE-ALD)
-
ALD Reactor: Oxford Instruments OpAL™ reactor.
-
Substrate Temperature: 25 - 400°C.[3]
-
Precursors:
-
Aluminum Precursor: Dimethylaluminum isopropoxide (DMAI), held at 60°C.
-
Oxygen Source: O₂ plasma (150 W).
-
-
Carrier Gas: Argon (Ar), >99.999% purity, 50 sccm.[6]
-
ALD Cycle (at 200°C):
Reaction Mechanisms and Pathways
Understanding the surface chemistry during ALD is key to controlling film growth and properties. The following diagrams illustrate the proposed reaction pathways for TMA and a representative non-pyrophoric precursor, DMAI.
The ALD of Al₂O₃ using TMA and water proceeds via two self-limiting half-reactions. In the first half-reaction, TMA reacts with surface hydroxyl (-OH) groups, releasing methane (CH₄) and leaving a methyl-terminated surface.[9] In the second half-reaction, water vapor reacts with the methyl groups, again releasing methane and regenerating the hydroxylated surface for the next cycle.[9]
For DMAI, the reaction with a hydroxylated surface is also believed to proceed via ligand exchange. During the DMAI pulse, a methyl group reacts with a surface hydroxyl group to form methane. In the subsequent water pulse, water reacts with the remaining methyl and isopropoxide ligands on the surface, producing methane and isopropanol as byproducts and regenerating the hydroxylated surface.[6]
Conclusion
The shift towards non-pyrophoric aluminum precursors for Al₂O₃ deposition marks a significant advancement in improving the safety and accessibility of this critical thin-film technology. Precursors like BDMADA-Al, ATSB, and DMAI have demonstrated their capability to produce high-quality Al₂O₃ films with properties comparable to those derived from the pyrophoric standard, TMA. While challenges such as higher carbon content or narrower process windows exist for some alternatives, ongoing research and process optimization are continually addressing these limitations. For researchers and professionals in fields where Al₂O₃ coatings are essential, the availability of these safer precursors opens up new possibilities for innovation and application without the inherent risks associated with pyrophoric materials. The choice of precursor will ultimately depend on the specific application requirements, balancing the need for safety, film quality, and process compatibility.
References
- 1. Initial Growth Study of Atomic-Layer Deposition of Al2O3 by Vibrational Sum-Frequency Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First principles study of the atomic layer deposition of alumina by TMA–H2O-process - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Preparation of Al 2 O 3 Thin Films by Atomic Layer Deposition Using Dimethylaluminum Isopropoxide and Water and Their Reaction Mechanisms | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Surface chemistry in the atomic layer deposition of TiN films from TiCl4 and ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
A Comparative Guide to Trimethylaluminum and Sn(acac)₂ for Atomic Layer Etching of Al₂O₃
For Researchers, Scientists, and Drug Development Professionals
The precise removal of thin films with atomic-scale fidelity is a critical requirement in modern semiconductor manufacturing and nanotechnology. Atomic layer etching (ALE) has emerged as a key enabling technology for this purpose, offering exceptional control over material removal. In the thermal ALE of aluminum oxide (Al₂O₃), a common high-k dielectric material, two metal precursors have garnered significant attention: trimethylaluminum (TMA) and tin(II) acetylacetonate (Sn(acac)₂). Both are typically used in conjunction with a fluorine source, such as hydrogen fluoride (HF), in a sequential, self-limiting process.
This guide provides an objective comparison of TMA and Sn(acac)₂ for the ALE of Al₂O₃, supported by experimental data, detailed methodologies, and mechanistic diagrams to aid researchers in selecting the appropriate precursor for their specific applications.
Performance Comparison
The choice between TMA and Sn(acac)₂ for Al₂O₃ ALE depends on the desired process temperature, etch rate, and selectivity. The following tables summarize the key performance metrics compiled from various studies.
Table 1: Etch Rate of Al₂O₃ at Different Temperatures
| Precursor | Temperature (°C) | Etch Rate (Å/cycle) | Reference |
| TMA | 250 | 0.14 | [1][2] |
| 300 | 0.51 | [2][3] | |
| 325 | 0.75 | [1][2] | |
| Sn(acac)₂ | 150 | 0.14 | [3][4][5] |
| 200 | 0.27 | [3][4][5] | |
| 250 | 0.61 | [3][4][5] |
Note: Etch rates can be influenced by various experimental parameters, including the fluorine source, precursor pressure, and exposure times. The data presented here is for comparative purposes.
Table 2: Selectivity of Al₂O₃ Etching
| Precursor | Material Not Etched | Reference |
| TMA | SiO₂, Si₃N₄, TiN | [6] |
| Sn(acac)₂ | SiO₂, Si₃N₄, TiN | [6] |
Both TMA and Sn(acac)₂, when used with HF, demonstrate high selectivity for etching Al₂O₃ over other common materials like silicon dioxide, silicon nitride, and titanium nitride.[6]
Reaction Mechanisms
The thermal ALE of Al₂O₃ using both TMA and Sn(acac)₂ with HF proceeds via a two-step "fluorination and ligand-exchange" mechanism.
-
Fluorination: The Al₂O₃ surface is first exposed to HF, which fluorinates the surface to form a thin layer of aluminum fluoride (AlF₃).[1][7][8] This step is self-limiting.
-
Ligand-Exchange: The metal precursor (TMA or Sn(acac)₂) is then introduced. It reacts with the AlF₃ layer, leading to the formation of volatile byproducts that are subsequently purged from the reactor.[1][7]
This compound (TMA)
The overall reaction for Al₂O₃ ALE with TMA and HF is:
Al₂O₃ + 4Al(CH₃)₃ + 6HF → 6AlF(CH₃)₂ + 3H₂O[1][2]
In the ligand-exchange step, the methyl (CH₃) groups from TMA are exchanged with the fluorine atoms on the surface, forming volatile dimethylaluminum fluoride (AlF(CH₃)₂).[1]
Sn(acac)₂
The proposed overall reaction for Al₂O₃ ALE with Sn(acac)₂ and HF is:
Al₂O₃ + 6Sn(acac)₂ + 6HF → 2Al(acac)₃ + 6SnF(acac) + 3H₂O[4][5][7]
Here, the acetylacetonate (acac) ligands from Sn(acac)₂ are transferred to the aluminum, forming volatile aluminum acetylacetonate (Al(acac)₃) and tin fluorido-acetylacetonate (SnF(acac)).[4][5][7]
Experimental Protocols
The following provides a general overview of the experimental methodologies for Al₂O₃ ALE using TMA and Sn(acac)₂. Specific parameters may vary based on the reactor geometry and desired process outcomes.
Reactor Setup
A typical thermal ALE process is carried out in a viscous flow reactor equipped for sequential precursor delivery and purging.[6] In-situ monitoring techniques such as quartz crystal microbalance (QCM) and spectroscopic ellipsometry are often employed to measure the etch rate in real-time.[1][7] Fourier-transform infrared spectroscopy (FTIR) can be used to study the surface chemistry.[1][7]
Precursor Handling and Delivery
-
TMA: this compound is a pyrophoric liquid and is typically delivered to the reactor from a stainless-steel bubbler held at room temperature.
-
Sn(acac)₂: Tin(II) acetylacetonate is a solid precursor. To achieve sufficient vapor pressure, it is typically heated in a stainless-steel bubbler to around 100°C.[7]
-
HF: Anhydrous HF is often supplied from a HF-pyridine solution, which acts as a convenient reservoir.[7] Alternatively, NF₃ plasma can be used as a fluorine radical source.[9][10]
Typical ALE Cycle
A single ALE cycle for Al₂O₃ consists of four steps:
-
HF Exposure: The Al₂O₃ substrate is exposed to HF vapor.
-
Purge 1: The reactor is purged with an inert gas (e.g., N₂ or Ar) to remove the excess HF and any volatile byproducts.
-
Metal Precursor Exposure: The substrate is exposed to either TMA or Sn(acac)₂ vapor.
-
Purge 2: The reactor is purged again with an inert gas to remove the metal precursor and the volatile etch products.
The exposure and purge times are critical parameters that are optimized to ensure self-limiting reactions. Typical exposure times range from 1 to 15 seconds, with purge times of 30 to 120 seconds.[7]
Visualizing the Process
The following diagrams, generated using the DOT language, illustrate the logical workflow of the ALE process and the proposed reaction pathways.
Caption: Generalized workflow for a single cycle of atomic layer etching.
Caption: Proposed reaction pathway for Al₂O₃ ALE using TMA and HF.
Caption: Proposed reaction pathway for Al₂O₃ ALE using Sn(acac)₂ and HF.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Atomic layer etching of Al2O3 using sequential, self-limiting thermal reactions with Sn(acac)2 and hydrogen fluoride. | Semantic Scholar [semanticscholar.org]
- 5. Atomic layer etching of Al2O3 using sequential, self-limiting thermal reactions with Sn(acac)2 and hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. colorado.edu [colorado.edu]
- 7. colorado.edu [colorado.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
Characterization of Al2O3 Films Grown Using Trimethylaluminum (TMA): A Comparative Guide
Aluminum oxide (Al2O3) thin films are critical components in a wide array of applications, from microelectronics to protective coatings, owing to their excellent dielectric properties, thermal stability, and mechanical hardness. The choice of deposition technique significantly influences the final properties of the Al2O3 film. This guide provides a comparative analysis of Al2O3 films grown using trimethylaluminum (TMA) as the aluminum precursor, primarily focusing on films produced by Atomic Layer Deposition (ALD). The performance of these films is compared with alternatives, supported by experimental data.
Comparison of Deposition Methods for Al2O3 Films
The properties of Al2O3 films are intrinsically linked to the deposition method employed. Besides ALD with TMA and water, other techniques such as sol-gel, chemical liquid deposition (CLD), and electron-beam evaporation are utilized. Each method presents a unique set of characteristics in the resulting films.
| Deposition Method | Precursors/Source | Deposition Temperature (°C) | Growth Rate/Deposition Rate | Roughness (RMS) | Key Electrical Properties | Reference |
| Atomic Layer Deposition (ALD) | TMA, H2O | 150 - 250 | ~0.1 nm/cycle | 0.37 - 0.85 nm | Capacitance Density: 1.5-1.6 fF/µm², Leakage Current: 2.93x10⁻¹⁰ - 1.79x10⁻⁸ A/cm² at 1 MV/cm | [1][2] |
| Atomic Layer Deposition (ALD) | TMA, O3 | 200 | Lower than H2O-based process | Not specified | Higher defect densities compared to H2O process | [3][4] |
| Sol-Gel (Spin Coating) | Aluminum tri-sec-butoxide (TBA) | Annealed at 200 - 600 | N/A (Thickness controlled by spin speed) | 0.2 nm (Ra), 0.26 nm (RMS) | Bandgap: 4.82 - 6.1 eV (increases with annealing temp.) | [5][6] |
| Chemical Liquid Deposition (CLD) | Not specified | Annealed at 450 | ~10-35 nm/hour | Not specified | Breakdown Field: 1.74 MV/cm | [7] |
| Electron-Beam Evaporation (EBE) | Al2O3 source | Not specified | Not specified | Smoother initial surface than ALD | Higher SiOx interface thickness after annealing compared to ALD |
Influence of ALD Process Parameters on Al2O3 Film Properties
Within the realm of ALD using TMA and a coreactant (typically water), process parameters play a crucial role in determining the final film characteristics.
| Parameter | Variation | Effect on Film Properties | Reference |
| Deposition Temperature | Increasing temperature | Decreases hydrogen and carbon impurity concentrations. Can lead to thinner films due to increased desorption rates. | [8][9] |
| TMA Flow Rate | Increased flow rate at 150°C | Film thickness saturates at 60 sccm. | [10][11][12] |
| TMA Flow Rate | Increased flow rate above 60 sccm at 200°C | Film thickness peaks and then declines. | [10][11][12] |
| Water (H2O) Flow Rate | Increased flow rate | Consistently produces thicker films. | [10][11][12] |
| Purge Time | Longer purge times | Decreases hydrogen and carbon concentrations. | [8][9] |
| Oxidant Source | H2O vs. O3 | H2O-based process has a higher growth rate. O3-based films exhibit larger defect densities but can be improved with annealing. | [3][4] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are summaries of experimental protocols for the deposition and characterization of Al2O3 films.
Atomic Layer Deposition (ALD) of Al2O3
A typical thermal ALD process for Al2O3 deposition using TMA and water involves sequential, self-limiting surface reactions.
-
Substrate Preparation: The substrate (e.g., silicon wafer, ITO-coated glass) is loaded into the ALD reactor.
-
TMA Pulse: A pulse of TMA vapor is introduced into the chamber. TMA reacts with the hydroxyl (-OH) groups on the substrate surface.
-
Purge: The chamber is purged with an inert gas (e.g., nitrogen or argon) to remove unreacted TMA and gaseous byproducts.
-
Water Pulse: A pulse of water vapor is introduced, which reacts with the surface-bound methyl (-CH3) groups from the TMA precursor, forming Al-O-Al bonds and regenerating surface -OH groups.
-
Purge: The chamber is purged again with an inert gas to remove unreacted water and byproducts.
-
Repeat Cycles: Steps 2-5 are repeated to achieve the desired film thickness. A typical growth rate is approximately 0.1 nm per cycle.[1]
Characterization Techniques
-
Structural Analysis (X-ray Diffraction - XRD): To evaluate the crystallinity, crystal structure, and crystallographic orientation of the films. Measurements are typically performed in a 2θ range of 10° to 80°.[2]
-
Surface Morphology (Atomic Force Microscopy - AFM): To determine the surface roughness (RMS and Ra values) and visualize the surface topography in 2D and 3D.[2][13]
-
Film Thickness (Spectroscopic Ellipsometry): To precisely measure the thickness of the deposited films.[14]
-
Electrical Characterization (Capacitance-Voltage (C-V) and Current-Voltage (I-V)): To determine the dielectric properties of the films. These measurements are typically performed on Metal-Insulator-Metal (MIM) capacitor structures fabricated by depositing metal electrodes on the Al2O3 film. A semiconductor analyzer and a precision source/measurement system are used.[1][2]
-
Compositional Analysis (Time-of-Flight Elastic Recoil Detection Analysis - ToF-ERDA): To quantify the elemental composition of the films, including impurities like hydrogen and carbon.[8]
Visualizations
Atomic Layer Deposition Cycle for Al2O3
Caption: The four-step cycle of Atomic Layer Deposition for Al2O3 using TMA and H2O.
Experimental Workflow for Al2O3 Film Characterization
Caption: A typical experimental workflow for the characterization of Al2O3 thin films.
References
- 1. Experimental Characterization of ALD Grown Al2O3 Film for Microelectronic Applications [scirp.org]
- 2. scirp.org [scirp.org]
- 3. [PDF] Comparison between Al2O3 thin films grown by ALD using H2O or O3 as oxidant source | Semantic Scholar [semanticscholar.org]
- 4. Comparison between Al2O3 thin films grown by ALD using H2O or O3 as oxidant source | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. Comparison of surface morphology and structure of Al2O3 thin films deposited by sol-gel and ALD methods - Europub [europub.co.uk]
- 6. journalijcar.org [journalijcar.org]
- 7. researchgate.net [researchgate.net]
- 8. Al2O3 ALD films grown using TMA + rare isotope 2 H 2 16 O and 1 H 2 18 O precursors [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. Exploring TMA and H2O Flow Rate Effects on Al2O3 Thin Film Deposition by Thermal ALD: Insights from Zero-Dimensional Mo… [ouci.dntb.gov.ua]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. pubs.acs.org [pubs.acs.org]
Performance Showdown: Trimethylaluminum (TMA) in Atomic Layer Deposition (ALD) vs. Chemical Vapor Deposition (CVD)
A Comparative Guide for Researchers in Materials Science and Drug Development
The selection of a thin film deposition technique is a critical decision in numerous research and development applications, from creating advanced semiconductor devices to engineering biocompatible coatings for drug delivery systems. Trimethylaluminum (TMA) is a widely utilized aluminum precursor in both Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for the synthesis of high-quality aluminum oxide (Al₂O₃) and other aluminum-containing films. This guide provides an objective comparison of the performance of TMA in ALD versus CVD, supported by experimental data, to aid researchers in choosing the optimal method for their specific needs.
The fundamental difference between ALD and CVD lies in their reaction mechanisms. ALD is a cyclical process that separates the precursor exposures with inert gas purges, leading to self-limiting surface reactions.[1][2] This layer-by-layer growth provides exceptional control over film thickness and conformality.[3] In contrast, CVD involves the simultaneous introduction of precursors into the reaction chamber, resulting in continuous film growth on a heated substrate.[1][2] This distinction in methodology leads to significant differences in the performance and properties of the resulting films.
Quantitative Performance Comparison
The following tables summarize key performance metrics for Al₂O₃ films deposited using TMA in ALD and CVD processes. Data has been compiled from various experimental studies to provide a comparative overview.
| Performance Metric | Atomic Layer Deposition (ALD) with TMA | Chemical Vapor Deposition (CVD) with TMA |
| Growth Rate | Typically 0.8 - 1.2 Å/cycle (temperature-dependent)[4][5] | Highly variable, typically much higher than ALD (e.g., >10 nm/min) |
| Deposition Temperature | 150 - 350 °C (within the "ALD window")[6] | 300 - 1050 °C[7][8] |
| Film Uniformity | Excellent (<1% thickness variation over large areas) | Good to Moderate (can be affected by gas flow dynamics) |
| Conformality/Step Coverage | Excellent (approaching 100% on high-aspect-ratio structures)[3][9] | Moderate to Poor (dependent on process conditions)[10] |
Table 1: Process Characteristics of TMA in ALD vs. CVD
| Film Property | ALD-grown Al₂O₃ | CVD-grown Al₂O₃ |
| Dielectric Constant (k) | ~7.6 - 9.15[1][11] | ~4 - 7 (can be lower due to non-stoichiometry)[4][7] |
| Breakdown Field (MV/cm) | 5 - 10 | ~5.8 - 10[7] |
| Leakage Current Density (A/cm²) | Very low (e.g., <1 nA/cm² at 2 MV/cm)[11] | Low to Moderate (e.g., ~10⁻⁶ A/cm² at ± 2 V for a 15 nm film)[4] |
| Surface Roughness (RMS) | Very low (e.g., 0.37 - 0.85 nm)[1] | Low to Moderate (e.g., 0.4 - 0.5 nm for pulsed CVD, can be higher in conventional CVD)[4] |
| Carbon Impurities (at. %) | Typically < 3-6% (can be reduced with process optimization) | Generally higher than ALD, dependent on temperature and precursors |
| Hydrogen Impurities (at. %) | ~2-3% (can be higher at lower deposition temperatures)[6] | Can be significant, especially at lower deposition temperatures |
Table 2: Comparison of Material Properties of Al₂O₃ Films Grown with TMA
Experimental Protocols
Typical Experimental Protocol for Thermal ALD of Al₂O₃
This protocol describes a standard thermal ALD process for depositing aluminum oxide from TMA and water (H₂O).
1. Substrate Preparation:
-
The substrate (e.g., silicon wafer) is cleaned to remove organic and native oxide layers. A common procedure involves sonication in acetone and isopropyl alcohol, followed by a deionized water rinse and drying with nitrogen gas. An optional HF dip can be used to remove the native SiO₂ layer on silicon substrates.
2. Deposition Parameters:
-
Precursors: this compound (TMA) and deionized water (H₂O).
-
Deposition Temperature: 200 - 300 °C.
-
Carrier Gas: High-purity nitrogen (N₂) or argon (Ar).
-
Reactor Pressure: ~1 Torr.
3. ALD Cycle Sequence: The process consists of repeated cycles, each comprising four steps:
-
TMA Pulse: A pulse of TMA vapor is introduced into the reactor for a duration sufficient to saturate the substrate surface (e.g., 0.1 - 1.0 seconds).
-
N₂ Purge: The reactor is purged with the inert carrier gas to remove any unreacted TMA and gaseous byproducts (e.g., 5 - 30 seconds).
-
H₂O Pulse: A pulse of H₂O vapor is introduced to react with the TMA-functionalized surface (e.g., 0.1 - 1.0 seconds).
-
N₂ Purge: A final purge with the inert gas removes unreacted H₂O and byproducts (e.g., 5 - 30 seconds).
This cycle is repeated until the desired film thickness is achieved. The growth per cycle (GPC) is typically around 1 Å.[1][11]
Typical Experimental Protocol for MOCVD of Al₂O₃
This protocol outlines a general Metal-Organic Chemical Vapor Deposition (MOCVD) process for aluminum oxide using TMA.
1. Substrate Preparation:
-
Similar to the ALD process, the substrate is thoroughly cleaned before being loaded into the CVD reactor.
2. Deposition Parameters:
-
Precursors: this compound (TMA) and an oxygen source (e.g., O₂, N₂O, or H₂O).
-
Deposition Temperature: 600 - 1050 °C.[7] The growth mechanism is often limited by surface kinetics at lower temperatures (600-800 °C) and by mass transport at higher temperatures (900-1050 °C).[4][8]
-
Carrier Gas: High-purity nitrogen (N₂) or argon (Ar).
-
Reactor Pressure: Can range from low pressure (e.g., a few Torr) to atmospheric pressure.
3. CVD Process Flow:
-
The substrate is heated to the desired deposition temperature in the presence of the carrier gas.
-
TMA and the oxygen source are simultaneously and continuously flowed into the reactor. The flow rates of the precursors are controlled by mass flow controllers to achieve the desired film stoichiometry and growth rate.
-
The precursors decompose and react on the hot substrate surface, leading to the continuous growth of the Al₂O₃ film.
-
The deposition continues until the target film thickness is reached, after which the precursor flows are stopped, and the reactor is cooled down under an inert gas flow.
Visualizing the Deposition Processes
The following diagrams, generated using the DOT language, illustrate the fundamental differences in the process flow and reaction mechanisms of ALD and CVD using TMA.
References
- 1. mdpi.com [mdpi.com]
- 2. chalcogen.ro [chalcogen.ro]
- 3. dspace.mackenzie.br [dspace.mackenzie.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Carbon Contamination in Thin Films: Trimethylaluminum (TMA) vs. Alternative Precursors
An objective guide for researchers on selecting aluminum precursors for atomic layer deposition (ALD) to minimize carbon impurities in advanced material fabrication.
In the deposition of high-quality aluminum-based thin films, such as aluminum oxide (Al₂O₃) and aluminum nitride (AlN), the choice of the aluminum precursor is a critical factor that directly influences the level of carbon contamination. Trimethylaluminum (TMA) is a widely used and well-characterized precursor due to its high reactivity and volatility. However, the direct aluminum-carbon bonds in its molecular structure are a significant source of carbon impurities in the deposited films, which can be detrimental to the electrical and optical properties of the final device. This guide provides a comparative assessment of carbon contamination from TMA versus other common aluminum precursors, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
The primary mechanism for carbon incorporation from TMA involves the incomplete reaction of the methyl ligands during the ALD cycles. While ideal ALD reactions result in the complete removal of the precursor's ligands, in practice, factors such as steric hindrance, deposition temperature, and reactant exposure times can lead to residual methyl groups or their byproducts being trapped in the growing film.
Alternative precursors have been developed to mitigate this issue, primarily by eliminating direct aluminum-carbon bonds. This guide focuses on the comparison of TMA with two such alternatives: tris(dimethylamido)aluminum (TDMAA) and triethylaluminum (TEA).
Quantitative Comparison of Carbon Contamination
The following table summarizes the experimental data on carbon contamination from different aluminum precursors in AlN and Al₂O₃ films, as determined by X-ray Photoelectron Spectroscopy (XPS).
| Precursor | Film Material | Deposition Temperature (°C) | Co-reactant | Carbon Content (at. %) | Reference |
| This compound (TMA) | AlN | 400 | N₂H₄ + Ar Plasma | > 5 | [1] |
| Tris(dimethylamido)aluminum (TDMAA) | AlN | 400 | N₂H₄ + Ar Plasma | < 2 | [1] |
| This compound (TMA) | Al₂O₃ | 200 | H₂O | 3-6 (Typical) | [2] |
| Tris(dimethylamido)aluminum (TDMAA) | Al₂O₃ | 250 | H₂O | ~1.4 (bulk film) | [3] |
| AlH₂(NMe₂) (Amide-based) | AlN | Not specified | NH₃ Plasma | < 1 | [2] |
As the data indicates, precursors without direct Al-C bonds, such as TDMAA, consistently demonstrate lower carbon incorporation. The presence of Al-N bonds in TDMAA is advantageous for the deposition of AlN, as it intuitively leads to cleaner films.[3] Similarly, for Al₂O₃, TDMAA has been shown to produce nearly pristine films, with carbon contamination being limited to adventitious surface carbon that can be easily removed.[3] Triethylaluminum (TEA) is also favored over TMA for achieving lower carbon contamination, although quantitative data from direct comparative studies is less common in the literature.[4]
Experimental Methodologies
The assessment of carbon contamination from different precursors relies on a systematic experimental approach. Below are detailed protocols for the deposition and analysis of thin films using TMA and alternative precursors.
Experimental Protocol for AlN Deposition and Comparison
-
Substrate Preparation: Si(111) wafers are used as substrates. The wafers are cleaned using a standard procedure to remove organic and inorganic contaminants, followed by a final dip in a dilute HF solution to remove the native oxide and create a hydrogen-terminated surface.
-
Atomic Layer Deposition (ALD):
-
Precursors: this compound (TMA) and tris(dimethylamido)aluminum (TDMAA) are used as the aluminum sources. Anhydrous hydrazine (N₂H₄) serves as the nitrogen source.
-
Deposition Temperature: The depositions are carried out at a substrate temperature of 400°C.
-
ALD Cycle for TMA:
-
TMA pulse (e.g., 2 x 100 ms)
-
Inert gas purge (e.g., 5 s)
-
N₂H₄ pulse (e.g., 2 x 100 ms)
-
Inert gas purge (e.g., 5 s)
-
Ar plasma treatment (20 s with a stage bias of -25 VDC)
-
-
ALD Cycle for TDMAA:
-
TDMAA pulse (e.g., 2 x 300 ms)
-
Inert gas purge (e.g., 4 s)
-
N₂H₄ pulse (e.g., 100 ms)
-
Inert gas purge (e.g., 8 s)
-
Ar plasma treatment (20 s with a stage bias of -25 VDC)
-
-
The number of cycles is adjusted to deposit films of a target thickness (e.g., ~40 nm).[1]
-
-
Characterization:
-
X-ray Photoelectron Spectroscopy (XPS): The chemical composition of the deposited films is analyzed using XPS. High-resolution spectra of the Al 2p, N 1s, C 1s, and O 1s core levels are acquired to determine the atomic percentages of each element. The analysis is performed after removing any adventitious surface contamination by in-situ Ar⁺ sputtering.
-
Structural Analysis: Techniques such as Grazing Incidence X-ray Diffraction (GIXRD) and Transmission Electron Microscopy (TEM) can be used to evaluate the crystallinity and microstructure of the films.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental process for assessing carbon contamination and the signaling pathway differences between TMA and an alternative precursor like TDMAA.
Conclusion
The selection of an appropriate aluminum precursor is paramount in controlling carbon contamination in ALD-grown thin films. While TMA is a robust and widely used precursor, its inherent Al-C bonds present a significant challenge for achieving high-purity films. Experimental evidence strongly supports the use of alternative precursors, such as TDMAA, which lack direct metal-carbon bonds and have been shown to reduce carbon impurities by more than half in AlN films. For applications where film purity is of utmost importance, exploring these alternative precursors is highly recommended. The provided experimental protocols and workflows offer a foundational approach for researchers to systematically evaluate and select the optimal precursor for their specific material and device requirements.
References
A Cost-Benefit Analysis of Trimethylaluminum in Industrial Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Trimethylaluminum (TMA), a highly reactive organoaluminum compound, is a cornerstone reagent in various industrial syntheses, prized for its efficacy as a catalyst and precursor. However, its pyrophoric nature—igniting spontaneously in air—presents significant safety challenges and handling costs. This guide provides a comprehensive cost-benefit analysis of TMA in key industrial applications, comparing its performance with safer, alternative reagents. Experimental data and detailed protocols are presented to aid researchers in making informed decisions for their synthetic needs.
Key Applications of this compound
TMA is predominantly utilized in three major industrial domains:
-
Amide Synthesis: It facilitates the direct formation of amides from esters and carboxylic acids, a crucial transformation in pharmaceutical and fine chemical synthesis.
-
Atomic Layer Deposition (ALD): In the semiconductor industry, TMA is a vital precursor for depositing thin films of aluminum oxide (Al₂O₃), essential for manufacturing integrated circuits, LEDs, and solar cells.
-
Ziegler-Natta Polymerization: It serves as a co-catalyst in the production of polyolefins, such as polyethylene and polypropylene.
The primary benefit of TMA across these applications lies in its high reactivity and efficiency. However, its hazardous nature necessitates specialized handling procedures, inert atmosphere techniques, and robust safety infrastructure, contributing significantly to its operational cost.
Alternatives to this compound
The significant safety concerns associated with TMA have driven the development of safer alternatives.
-
For Amide Synthesis: The most prominent alternative is Bis(this compound)-1,4-diazabicyclo[2.2.2]octane adduct (DABAL-Me₃) . This air-stable, non-pyrophoric solid offers the reactive benefits of TMA in a much safer and easier-to-handle form.[1][2][3]
-
For Atomic Layer Deposition: A range of non-pyrophoric precursors are being explored, including aluminum alkoxides like aluminum tri-sec-butoxide (ATSB) and amide/amine-based aluminum compounds .[4][5][6]
-
For Ziegler-Natta Polymerization: Other organoaluminum compounds such as triethylaluminum (TEA) and triisobutylaluminum (TIBA) are commonly used as co-catalysts.[7][8]
Performance and Cost Comparison
The selection of a reagent is a balance between its cost, performance, and safety. The following tables provide a comparative overview of TMA and its alternatives.
Amide Synthesis: TMA vs. DABAL-Me₃
Table 1: Performance Comparison in Amide Synthesis
| Parameter | This compound (TMA) | DABAL-Me₃ |
| Physical Form | Pyrophoric liquid | Air-stable, free-flowing solid |
| Handling | Requires inert atmosphere (glovebox or Schlenk line) | Can be handled briefly in air |
| Reaction Yield | Generally high (64-95% for carboxylic acids)[9] | High to near-quantitative (up to 98% for esters)[10][11] |
| Reaction Time | Typically 1 hour at 90°C for carboxylic acids[9] | Can be rapid, especially with microwave or flow chemistry[1][2] |
| Substrate Scope | Broad, but sensitive functional groups can be an issue | Broad, with good tolerance for many functional groups[3] |
Table 2: Cost Comparison for Amide Synthesis
| Reagent | Price (per gram) | Key Cost Considerations |
| This compound (TMA) | Highly variable ($3 - $73/kg for bulk) | - High infrastructure and safety costs (inert atmosphere, fire suppression) - Specialized training for personnel |
| DABAL-Me₃ | ~
| - Higher reagent cost per gram at lab scale - Reduced infrastructure and safety costs - Easier handling and storage |
Atomic Layer Deposition: TMA vs. Non-Pyrophoric Alternatives
Table 3: Performance Comparison in Atomic Layer Deposition (Al₂O₃)
| Parameter | This compound (TMA) | Aluminum Tri-sec-butoxide (ATSB) | Amide/Amine-Based Precursors |
| Pyrophoricity | Yes | No | No |
| Growth Rate | ~0.1 nm/cycle[4] | ~0.12-0.15 nm/cycle[4] | Varies, can be comparable to TMA |
| Film Quality | High purity, excellent conformity | Good conformity and uniformity[4] | High purity, low carbon contamination |
| Deposition Temp. | Wide range (e.g., 65°C–300°C)[12] | Typically requires higher temperatures (e.g., 200°C)[4] | Can be effective at lower temperatures |
Table 4: Cost-Benefit Considerations for ALD Precursors
| Precursor | Benefits | Drawbacks |
| This compound (TMA) | - High efficiency and well-established process - High-quality films | - Extreme safety hazards and associated costs |
| Non-Pyrophoric Alternatives | - Significantly enhanced safety - Reduced handling and infrastructure costs - Potential for lower carbon impurities | - May have different deposition characteristics (e.g., temperature, growth rate) - Can be more expensive on a per-gram basis |
Ziegler-Natta Polymerization: A Note on Co-catalysts
In Ziegler-Natta polymerization, TMA is one of several organoaluminum co-catalysts used. The choice between TMA, triethylaluminum (TEA), and triisobutylaluminum (TIBA) often depends on the specific polymer being synthesized and the desired properties. A detailed cost-benefit analysis in this context is highly specific to the industrial process and desired polymer characteristics. Generally, the cost of the co-catalyst is a significant factor in the overall economics of metallocene-catalyzed polymer production.[13]
Experimental Protocols
Detailed experimental procedures are crucial for replicating and comparing results.
Protocol 1: Direct Amidation of a Carboxylic Acid using this compound
Reaction: Conversion of a carboxylic acid to an amide.
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere, add a 2.0 M solution of this compound in toluene (1.0 mmol) dropwise at room temperature.
-
Stir the resulting mixture for 10 minutes.
-
Add the amine (1.0 mmol) to the reaction mixture.
-
Heat the reaction to 90°C and maintain for 1 hour.
-
Cool the reaction to room temperature and carefully quench with 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography.[9]
Protocol 2: Direct Amidation of an Ester using DABAL-Me₃ in a Flow Reactor
Reaction: Conversion of an ester to an amide using a continuous flow setup.
Procedure:
-
Prepare a solution of the ester (e.g., Methyl 4-chlorobenzoate, 25.9 mmol), DABAL-Me₃ (20.7 mmol), and the amine (e.g., pyrrolidine, 31.1 mmol) in anhydrous tetrahydrofuran (THF) to a total volume of 40 mL under an inert atmosphere.
-
Filter the solution through oven-dried celite.
-
Set up a flow reactor (e.g., Uniqsis FlowSyn) equipped with a 20 mL stainless steel coil reactor and a 100 psi back-pressure regulator.
-
Pump the pre-mixed reagent solution through the reactor at a defined flow rate and temperature to achieve the desired residence time and reaction conditions.
-
Collect the output from the reactor and quench with an acidic aqueous solution.
-
Isolate the product through extraction, followed by washing, drying, and solvent removal.
-
The crude product can be further purified by recrystallization.[2]
Visualizing the Decision-Making Process and Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflow for selecting a reagent and a simplified reaction pathway.
Caption: Workflow for selecting between TMA and a safer alternative.
Caption: Simplified pathway for TMA/DABAL-Me₃ mediated amide synthesis.
Conclusion
This compound remains a powerful and efficient reagent in industrial synthesis, particularly where high reactivity is paramount. However, its significant safety hazards and the associated handling costs are major drawbacks. For applications like amide synthesis, safer alternatives such as DABAL-Me₃ offer comparable, and in some cases superior, performance with the significant benefit of enhanced safety and ease of use. In the realm of atomic layer deposition, the development of non-pyrophoric precursors is a promising avenue for reducing the risks in semiconductor manufacturing.
For researchers and drug development professionals, the choice between TMA and its alternatives will depend on a careful evaluation of safety capabilities, cost constraints, and specific performance requirements. While the upfront cost of a safer alternative may be higher, the reduction in infrastructure and safety-related expenses can make it a more cost-effective and responsible choice in the long run.
References
- 1. asynt.com [asynt.com]
- 2. asynt.com [asynt.com]
- 3. DABAL-Me3 - Non-pyrophoric Methyl Anion Equivalent [sigmaaldrich.com]
- 4. Use of a New Non-Pyrophoric Liquid Aluminum Precursor for Atomic Layer Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Low-temperature ALD/MLD growth of alucone and zincone thin films from non-pyrophoric precursors - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids [organic-chemistry.org]
- 10. Item - Investigating Scale-Up and Further Applications of DABAL-Me3 Promoted Amide Synthesis - American Chemical Society - Figshare [acs.figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. allanchem.com [allanchem.com]
- 13. Chemical & Engineering News [pubsapp.acs.org]
A Comparative Guide for Researchers: Trimethylaluminum vs. Grignard Reagents for Methylation
For researchers, scientists, and drug development professionals, the choice of a methylating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall project timelines. This guide provides an objective comparison of two common classes of methylating agents: trimethylaluminum (TMA) and Grignard reagents (e.g., methylmagnesium bromide).
This comparison focuses on performance, functional group tolerance, safety, and cost, supported by available experimental data and protocols. While direct, side-by-side quantitative comparisons in the literature are limited, this guide consolidates available information to aid in reagent selection.
Performance Comparison
The choice between this compound and Grignard reagents for methylation is often dictated by the specific substrate and the desired outcome. Both are potent nucleophilic methylating agents, but they exhibit key differences in reactivity and selectivity.
Reactivity and Functional Group Tolerance:
Grignard reagents are highly reactive nucleophiles, a characteristic that can be both an advantage and a disadvantage. Their high reactivity makes them effective for methylating a wide range of electrophiles, including ketones, aldehydes, esters, and epoxides. However, this same reactivity leads to poor functional group tolerance. Substrates containing acidic protons (e.g., alcohols, amines, carboxylic acids) or other electrophilic sites (e.g., nitriles, amides) will often react with the Grignard reagent, necessitating the use of protecting groups and adding steps to a synthetic sequence.
This compound is also a powerful methylating agent. Its reactivity can be modulated by the use of Lewis basic additives. For instance, the formation of complexes with amines, such as triethylamine or DABCO (1,4-diazabicyclo[2.2.2]octane), can temper the pyrophoric nature of neat TMA and, in some cases, influence its reactivity profile. This can lead to improved functional group tolerance compared to Grignard reagents in certain applications. For example, AlMe₃ has been shown to be essential in some C–H methylation reactions for achieving high functional group tolerance.
Chemoselectivity, Regioselectivity, and Stereoselectivity:
The selectivity of these reagents can differ significantly, influencing the outcome of reactions with multifunctional substrates.
-
Chemoselectivity: In substrates with multiple electrophilic sites, the choice of reagent can determine which group is methylated. While specific comparative data is scarce, the generally higher reactivity of Grignard reagents may lead to less selective reactions.
-
Regioselectivity: In the ring-opening of unsymmetrical epoxides, both Grignard reagents and this compound can exhibit regioselectivity. The outcome is often influenced by steric and electronic factors of the substrate. For Grignard reagents, the attack generally occurs at the less sterically hindered carbon in a concerted SN2-like fashion. In contrast, the Lewis acidic nature of the aluminum in TMA can coordinate to the epoxide oxygen, leading to a more SN1-like character in the transition state, which can favor attack at the more substituted carbon.
Data Presentation
Due to the limited availability of direct comparative studies in the literature, a comprehensive quantitative data table is challenging to construct. The following table provides a qualitative comparison based on general observations from various sources.
| Feature | This compound (TMA) | Grignard Reagents (e.g., MeMgBr) |
| Reactivity | High, can be modulated with additives | Very High |
| Functional Group Tolerance | Moderate to Good (can be improved with adducts) | Poor to Moderate |
| Safety | Neat TMA is highly pyrophoric; adducts are safer | Highly reactive; solutions can be flammable |
| Handling | Requires inert atmosphere techniques; adducts are easier to handle | Requires anhydrous conditions and inert atmosphere |
| Cost | Generally higher cost per mole | Generally lower cost per mole |
Experimental Protocols
Methylation of a Ketone with Trimethyl(triethylamine)aluminium
This protocol describes the methylation of acetophenone to 2-phenyl-2-propanol using the safer trimethyl(triethylamine)aluminium complex.
Materials:
-
Acetophenone
-
Trimethyl(triethylamine)aluminium solution (in a suitable anhydrous solvent)
-
Anhydrous toluene
-
1 M Hydrochloric acid
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
Procedure:
-
To a solution of acetophenone (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of trimethyl(triethylamine)aluminium (1.2 mmol in a suitable anhydrous solvent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenyl-2-propanol.
Methylation of an Ester with a Grignard Reagent
This protocol describes the preparation of triphenylmethanol from methyl benzoate and phenylmagnesium bromide. Note that two equivalents of the Grignard reagent are required.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Methyl benzoate
-
1 M Hydrochloric acid or saturated aqueous ammonium chloride
-
Standard laboratory glassware for Grignard reactions (flame-dried)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a small portion of a solution of bromobenzene in anhydrous diethyl ether to the magnesium. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with the Ester: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of methyl benzoate in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride or 1 M HCl.
-
Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude triphenylmethanol by recrystallization.
Mandatory Visualization
Caption: Decision workflow for selecting between TMA and Grignard reagents.
Safety, Handling, and Cost
Safety and Handling:
-
This compound: Neat TMA is extremely pyrophoric and reacts violently with water and other protic solvents. It should only be handled by trained personnel in a glovebox or under a strictly inert atmosphere. Safer, non-pyrophoric adducts such as trimethyl(triethylamine)aluminium or DABAL-Me₃ are commercially available and are often preferred for laboratory use. These adducts are easier to handle and measure accurately.
-
Grignard Reagents: While not pyrophoric, Grignard reagents are highly reactive and moisture-sensitive. They must be handled under anhydrous conditions and an inert atmosphere to prevent decomposition. Solutions of Grignard reagents in flammable solvents like diethyl ether or THF also pose a fire hazard.
Cost:
-
This compound: The cost of this compound is generally higher than that of common Grignard reagents on a molar basis. High-purity TMA is used in the electronics industry, which can influence its price.
-
Grignard Reagents: Methylmagnesium bromide and other simple Grignard reagents are typically more cost-effective for large-scale synthesis. The starting materials (magnesium and alkyl halides) are relatively inexpensive.
Conclusion
The choice between this compound and Grignard reagents for methylation is a nuanced one that depends on the specific requirements of the chemical transformation.
-
Grignard reagents are a powerful, cost-effective option for the methylation of simple substrates that lack sensitive functional groups. Their high reactivity ensures efficient conversion of a wide range of electrophiles.
-
This compound and its adducts offer a valuable alternative, particularly when higher functional group tolerance is required. The ability to modulate its reactivity and the availability of safer, non-pyrophoric adducts make TMA an attractive choice for complex molecule synthesis, despite its higher cost.
Ultimately, the optimal reagent should be selected after careful consideration of the substrate's functionality, the desired selectivity, and the practical aspects of safety, handling, and cost. For critical applications, small-scale trials with both reagents may be warranted to determine the most effective solution.
A Comparative Guide to the Lewis Acidity of Trimethylaluminum and Other Organoaluminum Reagents
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of organoaluminum reagents is paramount. A key determinant of this reactivity is Lewis acidity, the ability of a compound to accept an electron pair. This guide provides a comparative analysis of the Lewis acidity of trimethylaluminum (TMA) against other commonly employed organoaluminum reagents, namely triethylaluminum (TEA), triisobutylaluminum (TIBA), and dimethylaluminum chloride (DMAC). The comparison is supported by established chemical principles and detailed experimental protocols for the quantitative assessment of Lewis acidity.
Organoaluminum compounds are indispensable tools in organic synthesis and catalysis, valued for their potent Lewis acidity. This property governs their utility in a vast array of chemical transformations, from polymerization and carboalumination to stereoselective synthesis. The choice of organoaluminum reagent can significantly impact reaction outcomes, and understanding their relative Lewis acidities is crucial for reaction optimization and catalyst design.
Quantitative Comparison of Lewis Acidity
The Lewis acidity of organoaluminum compounds is influenced by a combination of inductive and steric effects. Alkyl groups are electron-donating compared to hydrogen, and this inductive effect tends to decrease the Lewis acidity of the aluminum center. Conversely, the presence of an electronegative substituent, such as chlorine, withdraws electron density from the aluminum, enhancing its Lewis acidity. Steric hindrance from bulky alkyl groups can also affect the ability of the aluminum center to accept an electron pair, thereby reducing its effective Lewis acidity.
| Organoaluminum Reagent | Common Abbreviation | Chemical Formula | Relative Lewis Acidity | Key Influencing Factors |
| Dimethylaluminum Chloride | DMAC | (CH₃)₂AlCl | Highest | Strong inductive effect of the chlorine atom significantly increases the electrophilicity of the aluminum center. |
| This compound | TMA | (CH₃)₃Al | High | Less steric hindrance compared to TEA and TIBA, allowing for more effective interaction with Lewis bases. |
| Triethylaluminum | TEA | (CH₂CH₃)₃Al | Moderate | Increased steric bulk and slightly stronger inductive effect of the ethyl groups compared to methyl groups reduce Lewis acidity relative to TMA. |
| Triisobutylaluminum | TIBA | ((CH₃)₂CHCH₂)₃Al | Lowest | Significant steric hindrance from the bulky isobutyl groups impedes the approach of Lewis bases to the aluminum center. |
Experimental Protocols for Determining Lewis Acidity
The quantitative determination of Lewis acidity is primarily achieved through spectroscopic methods, with NMR spectroscopy being a particularly powerful tool. Two of the most widely accepted methods are the Gutmann-Beckett method and the Childs method.
The Gutmann-Beckett Method
This method provides an empirical scale of Lewis acidity based on the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon interaction with a Lewis acid. The resulting value is known as the Acceptor Number (AN). A higher AN signifies a stronger Lewis acid.
Experimental Protocol:
-
Materials:
-
Lewis acid (e.g., this compound)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating NMR solvent (e.g., deuterated benzene or toluene)
-
NMR tubes and spectrometer equipped with a phosphorus probe.
-
-
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox), prepare a solution of the Lewis acid in the chosen anhydrous NMR solvent within an NMR tube.
-
In a separate vial, prepare a stock solution of Et₃PO in the same solvent.
-
Add a known volume of the Et₃PO stock solution to the NMR tube containing the Lewis acid.
-
Acquire the ³¹P NMR spectrum of the sample.
-
The chemical shift (δ) of the ³¹P nucleus in the Et₃PO-Lewis acid adduct is recorded.
-
The Acceptor Number (AN) is calculated using the formula: AN = 2.21 x (δ_adduct - δ_free Et₃PO), where δ_free Et₃PO is the chemical shift of Et₃PO in a non-coordinating solvent like hexane.
-
The Childs Method
The Childs method utilizes ¹H NMR spectroscopy and crotonaldehyde as the probe molecule. The coordination of the Lewis acid to the carbonyl oxygen of crotonaldehyde induces a downfield shift of the vinylic protons, particularly the β-proton. The magnitude of this induced chemical shift correlates with the Lewis acidity of the compound.
Experimental Protocol:
-
Materials:
-
Lewis acid (e.g., this compound)
-
Crotonaldehyde
-
Anhydrous, non-coordinating NMR solvent (e.g., deuterated benzene or toluene)
-
NMR tubes and spectrometer.
-
-
Procedure:
-
Under an inert atmosphere, prepare a solution of the Lewis acid in the chosen anhydrous NMR solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum of the Lewis acid solution.
-
Add a precise amount of crotonaldehyde to the NMR tube.
-
Acquire another ¹H NMR spectrum of the mixture.
-
The change in the chemical shift of the β-proton of crotonaldehyde upon coordination to the Lewis acid is measured and used as a relative measure of Lewis acidity.
-
Visualizing the Factors Influencing Lewis Acidity and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate the key factors influencing Lewis acidity and the general workflow for its experimental determination.
Caption: Factors influencing the Lewis acidity of organoaluminum compounds.
Caption: General workflow for experimental determination of Lewis acidity.
A Comparative Guide to Spectroscopic Analysis of Trimethylaluminum Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
The study of reaction intermediates is crucial for understanding and optimizing chemical processes. Trimethylaluminum (TMA), a highly reactive organoaluminum compound, is a key precursor in various industrial applications, including semiconductor manufacturing and catalysis. Its reaction pathways often involve transient intermediates that dictate the final product's properties. This guide provides an objective comparison of key spectroscopic techniques used to analyze these fleeting species, supported by experimental data and detailed methodologies, to assist researchers in selecting the most suitable analytical approach.
Comparison of Spectroscopic Techniques
The real-time, in-situ analysis of this compound (TMA) reaction intermediates is critical for understanding reaction kinetics and mechanisms. The primary spectroscopic techniques employed for this purpose are Fourier Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different aspects of reaction monitoring.
| Technique | Principle | Intermediates Detected | Temporal Resolution | Structural Information | Relative Sensitivity | Advantages | Limitations |
| In-Situ FTIR Spectroscopy | Vibrational spectroscopy based on the absorption of infrared radiation by molecules, providing information on functional groups. | Surface-adsorbed species (e.g., dimethylaluminum, monomethylaluminum), changes in polymer functional groups.[1] | Milliseconds to seconds | Provides information on chemical bonds and functional groups. | Moderate to High | Non-invasive, real-time monitoring of both condensed and gas phases, sensitive to changes in chemical bonding. | Spectral overlap can be an issue, quantification can be complex. |
| Quadrupole Mass Spectrometry (QMS) | Measures the mass-to-charge ratio of ionized molecules, allowing for the identification of gaseous species. | Gaseous reaction byproducts (e.g., methane, ethane), unreacted TMA.[2][3] | Milliseconds | Provides molecular weight of gas-phase species. | High | Excellent for monitoring gas-phase reactions and byproducts, high sensitivity and selectivity. | Provides limited structural information, challenges in analyzing highly reactive or low-volatility species.[4] |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. | Adducts, alkoxide intermediates, quantification of TMA.[5] | Seconds to minutes | Provides detailed structural and connectivity information. | Moderate | Excellent for detailed structural elucidation of soluble species, quantitative analysis is straightforward.[6][7] | Lower sensitivity compared to MS, slower data acquisition, requires deuterated solvents. |
Experimental Protocols
Precise and well-documented methodologies are essential for the successful characterization of TMA reaction intermediates. Below are detailed protocols for the key spectroscopic techniques.
In-Situ Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Objective: To monitor the formation and consumption of surface-bound intermediates during a TMA-based reaction in real-time.
Methodology:
-
Setup: An ATR-FTIR probe (e.g., with a diamond or silicon crystal) is integrated into the reaction vessel.[8][9][10] The reactor is designed to allow for the controlled introduction of reactants and maintenance of reaction conditions (temperature, pressure).
-
Background Spectrum: A background spectrum of the solvent and any solid support or substrate is collected before the introduction of TMA.
-
Reaction Initiation: TMA is introduced into the reactor.
-
Data Acquisition: FTIR spectra are collected at regular intervals (e.g., every few seconds) throughout the reaction.
-
Data Analysis: Difference spectra are generated by subtracting the background spectrum from the reaction spectra. Key vibrational bands corresponding to reactants, intermediates (e.g., Al-CH₃ stretching and bending modes), and products are monitored over time to determine their concentration profiles and reaction kinetics.[1]
In-Situ Quadrupole Mass Spectrometry (QMS)
Objective: To identify and quantify volatile byproducts and unreacted precursors during a gas-phase or surface reaction involving TMA.
Methodology:
-
Setup: A QMS is connected to the reaction chamber through a pressure-reducing sampling interface (e.g., a capillary or an orifice) to handle the pressure difference between the reactor and the high-vacuum environment of the mass spectrometer.[4]
-
Calibration: The QMS is calibrated using known concentrations of the expected gaseous species (e.g., methane, TMA) to enable quantitative analysis.
-
Reaction Monitoring: The reaction is initiated, and the QMS is set to monitor specific mass-to-charge ratios (m/z) corresponding to the species of interest in real-time.
-
Data Analysis: The ion intensity for each monitored m/z is plotted as a function of time. The data provides insights into the evolution of gaseous products and the consumption of volatile reactants, which is crucial for understanding the reaction stoichiometry and kinetics.[2][3]
Quantitative NMR (qNMR) Spectroscopy
Objective: To identify and quantify soluble intermediates and products in a TMA reaction mixture.
Methodology:
-
Sample Preparation: The reaction is quenched at a specific time point, and a sample is dissolved in a suitable deuterated solvent (e.g., benzene-d₆, toluene-d₈). For quantitative analysis, a known amount of an internal standard is added. To improve the resolution of the TMA peak, a coordinating solvent like perdeuterotetrahydrofuran (THF-d₈) can be added to sharpen and shift the resonance.[6]
-
Data Acquisition: A ¹H NMR spectrum is acquired using parameters optimized for quantitative analysis, including a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time of the signals of interest) to ensure full relaxation of all nuclei.[7][11]
-
Data Processing: The spectrum is carefully phased and baseline corrected.
-
Analysis: The integrals of the signals corresponding to the intermediates, products, and the internal standard are determined. The concentration of each species is then calculated based on the integral values and the known concentration of the internal standard.[5]
Visualization of Experimental Workflow
Caption: Workflow for TMA reaction analysis.
Alternative Methods for Characterization
While spectroscopic techniques are powerful, other methods can provide complementary information about TMA reaction intermediates.
-
Trapping Experiments: Highly reactive intermediates can be "trapped" by introducing a reagent that selectively reacts with them to form a more stable, easily characterizable product. For example, sterically hindered phenols can be used to trap "free" TMA in methylaluminoxane (MAO) solutions.[12] The resulting trapped species can then be analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or NMR.
-
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and predict the structures and energies of intermediates and transition states. This information can aid in the interpretation of experimental spectroscopic data.
-
Non-spectroscopic Kinetic Analysis: Techniques such as calorimetry can be used to monitor the heat flow of a reaction, providing kinetic information.[13] While not providing structural information on intermediates, this can be a powerful tool for understanding overall reaction rates.
Logical Relationship of Analytical Techniques
Caption: Interplay of analytical techniques.
By combining the strengths of these different spectroscopic and alternative methods, researchers can gain a comprehensive understanding of the complex reaction pathways of this compound, leading to the development of more efficient and controlled chemical processes.
References
- 1. Quantitative in situ infrared analysis of reactions between this compound and polymers during Al2O3 atomic layer deposition - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of Trimethylaluminium: Modelling the Chemical Degradation of Synthetic Lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. Improving the performance of methylalumoxane: a facile and efficient method to trap "free" this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US4152117A - Process for the quantitative analysis of organoaluminum compounds in their solutions - Google Patents [patents.google.com]
A Comparative Guide: Thermal vs. Plasma-Enhanced Atomic Layer Deposition of Al₂O₃ Using Trimethylaluminum
In the realm of thin-film deposition, Atomic Layer Deposition (ALD) stands out for its ability to produce highly conformal and uniform films with atomic-level precision. When using the common precursor trimethylaluminum (TMA) to deposit aluminum oxide (Al₂O₃), two primary ALD techniques are employed: thermal ALD and plasma-enhanced ALD (PE-ALD). This guide provides a comprehensive comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal process for their specific applications.
At a Glance: Key Performance Metrics
The choice between thermal and plasma-enhanced ALD often hinges on the desired film properties and process constraints. The following table summarizes the key quantitative differences observed in experimental studies.
| Performance Metric | Thermal ALD (TMA + H₂O) | Plasma-Enhanced ALD (TMA + O₂ Plasma) | Key Observations |
| Growth Per Cycle (GPC) | ~1.0 Å/cycle (at 200°C)[1] | 1.0 - 1.7 Å/cycle (decreases with increasing temperature)[1] | PE-ALD generally exhibits a higher GPC, especially at lower temperatures.[1][2] |
| Deposition Temperature | Typically 100°C - 300°C[1] | Can be performed at lower temperatures, including room temperature.[2] | PE-ALD's lower temperature capability is advantageous for thermally sensitive substrates.[2] |
| Film Density | ~3.0 g/cm³ (at 200-300°C)[1] | Slightly higher, ~3.0 g/cm³ (at 200-300°C)[1] | Both methods produce dense films, with PE-ALD having a slight edge.[1] |
| Refractive Index (at 633 nm) | ~1.64 (at 200°C)[2] | ~1.64 (at 200°C)[2] | Similar refractive indices are achieved at comparable temperatures.[2] |
| Carbon Impurity | < 1 atom % (at 200-300°C)[1] | Generally lower than thermal ALD, especially at lower temperatures.[2] | The reactive plasma species in PE-ALD are more effective at removing precursor ligands, leading to purer films.[2] |
| Hydrogen Impurity | < 3 atom % (at 200-300°C)[1] | Generally lower than thermal ALD. | The use of an oxygen plasma helps to reduce the incorporation of hydrogen-containing species. |
| Dielectric Constant | High | High, reported values of 7.8 (as-deposited) and 8.9 (after annealing).[1] | Both methods yield films with good dielectric properties suitable for electronic applications.[1] |
| Conformality | Excellent | Excellent on high aspect ratio structures.[1] | Both techniques are renowned for their ability to coat complex topographies uniformly.[1] |
Delving Deeper: Experimental Protocols
The following sections outline typical experimental methodologies for both thermal and plasma-enhanced ALD of Al₂O₃ using TMA.
Thermal ALD Protocol (TMA + H₂O)
A standard thermal ALD process for depositing Al₂O₃ involves the sequential exposure of a substrate to TMA and water (H₂O) vapor, separated by inert gas purges.
Reactor Setup:
-
Precursors: this compound (TMA) and deionized water (H₂O).
-
Carrier Gas: High-purity nitrogen (N₂) or argon (Ar).
-
Substrate Temperature: Typically maintained between 150°C and 250°C.
Deposition Cycle:
-
TMA Pulse: A pulse of TMA vapor is introduced into the reactor chamber. The TMA molecules react with the hydroxyl (-OH) groups on the substrate surface in a self-limiting manner.
-
Purge: The chamber is purged with an inert gas to remove any unreacted TMA and gaseous byproducts, primarily methane (CH₄).
-
H₂O Pulse: A pulse of H₂O vapor is introduced. The water molecules react with the surface-bound methyl (-CH₃) groups, forming Al-O-Al bridges and regenerating the hydroxylated surface for the next TMA pulse.
-
Purge: Another inert gas purge removes unreacted water and byproducts.
This four-step cycle is repeated to achieve the desired film thickness.
Plasma-Enhanced ALD Protocol (TMA + O₂ Plasma)
PE-ALD replaces the water pulse with an oxygen plasma exposure, which offers several advantages, including lower deposition temperatures and improved film quality.
Reactor Setup:
-
Precursors: this compound (TMA) and oxygen (O₂) gas.
-
Plasma Source: A remote plasma source (inductive or capacitive) is used to generate oxygen radicals.
-
Carrier Gas: High-purity argon (Ar) or nitrogen (N₂).
-
Substrate Temperature: Can range from room temperature to 300°C.[1]
Deposition Cycle:
-
TMA Pulse: Similar to thermal ALD, a pulse of TMA is introduced and chemisorbs onto the substrate surface.
-
Purge: The chamber is purged with an inert gas to remove excess TMA and byproducts.
-
O₂ Plasma Exposure: An oxygen plasma is generated remotely and the reactive oxygen species (e.g., O radicals) are introduced into the chamber. These highly reactive species combust the methyl ligands on the surface, forming Al₂O₃ and volatile byproducts like CO₂, H₂O, and CH₄.[3]
-
Purge: A final purge step removes the reaction byproducts.
Repetition of this cycle allows for the controlled growth of the Al₂O₃ film.
Visualizing the Process: A Comparative Workflow
The fundamental difference between the two processes lies in the oxidant step. The following diagram illustrates the logical workflow of both thermal and plasma-enhanced ALD with TMA.
Signaling Pathways and Reaction Mechanisms
The surface chemistry of ALD is a critical aspect that dictates film growth and properties. The diagrams below illustrate the simplified reaction pathways for both methods.
Thermal ALD Reaction Pathway
In thermal ALD, the TMA precursor reacts with surface hydroxyl groups, releasing methane as a byproduct and leaving a surface terminated with methyl groups. The subsequent water pulse reacts with these methyl groups, forming aluminum oxide and regenerating the hydroxylated surface.
Plasma-Enhanced ALD Reaction Pathway
In PE-ALD, after the TMA chemisorption step, the highly reactive oxygen radicals from the plasma effectively combust the surface methyl groups. This process is generally more efficient at ligand removal than the hydrolysis reaction in thermal ALD, which contributes to the lower impurity levels in PE-ALD films.[2] The reaction byproducts are primarily carbon dioxide, water, and methane.[3]
Conclusion: Making the Right Choice
Both thermal and plasma-enhanced ALD using TMA are powerful techniques for depositing high-quality Al₂O₃ thin films.
Choose Thermal ALD when:
-
Simplicity of the reactor setup is a priority.
-
The substrate is not sensitive to temperatures in the range of 150-300°C.
-
Slightly higher impurity levels are acceptable for the intended application.
Choose Plasma-Enhanced ALD when:
-
Deposition on thermally sensitive substrates, such as polymers or certain electronic devices, is required.
-
Higher film purity and density are critical.
-
A higher deposition rate is desired, particularly at lower temperatures.
Ultimately, the selection between these two methods will depend on the specific requirements of the application, including the substrate material, desired film properties, and available equipment. This guide provides the foundational knowledge and data to make an informed decision for your research and development needs.
References
Safety Operating Guide
Safe Disposal of Trimethylaluminum: A Comprehensive Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of trimethylaluminum (TMA). Adherence to these procedures is critical due to the pyrophoric and reactive nature of this compound. This document outlines the necessary operational and disposal plans to ensure the safety of laboratory personnel and the environment.
This compound is a highly reactive organoaluminum compound that ignites spontaneously upon contact with air and reacts violently with water.[1][2] All handling and disposal operations must be conducted with extreme care, under an inert atmosphere, and with the appropriate personal protective equipment (PPE).
Core Safety Precautions
-
Pyrophoric Nature : TMA ignites spontaneously in air. All manipulations must be performed under an inert atmosphere, such as nitrogen or argon, in a glovebox or using a Schlenk line in a fume hood.[1][3]
-
Water Reactivity : TMA reacts violently with water and other protic solvents, releasing flammable gases that can ignite.[1][2] Ensure all glassware, solvents, and the inert atmosphere are scrupulously dry.[3]
-
Personal Protective Equipment (PPE) : Always wear a flame-resistant lab coat, chemical-resistant gloves (neoprene or nitrile are recommended), and chemical splash goggles with a full face shield.[3][4]
-
Emergency Preparedness : An eyewash station, safety shower, and a Class D fire extinguisher (e.g., Met-L-X, dry sand, or soda ash) must be readily accessible. Do not use water or foam fire extinguishers on a TMA fire. [1][5]
-
Work Practices : Never work alone when handling TMA.[3] All containers with TMA must be clearly labeled.[3]
Operational Plan: Quenching and Neutralization Protocol
The primary method for the safe disposal of residual and waste TMA is a controlled quenching process. This involves the slow, controlled reaction of TMA with a less reactive alcohol before the final introduction of water.
Experimental Protocol: Step-by-Step Quenching Procedure
-
Preparation and Dilution:
-
The entire procedure must be conducted under an inert atmosphere.[1]
-
Transfer the TMA waste to a reaction flask equipped with a stirrer and an addition funnel.
-
Dilute the TMA with an unreactive, dry solvent such as heptane or toluene. A common practice is to dilute to a concentration of less than 5% by weight.[3][6]
-
-
Controlled Quenching:
-
Place the reaction flask in a cooling bath (e.g., an ice-water or dry ice/acetone bath) to manage the heat generated during the exothermic reaction.[3]
-
Slowly add a less reactive, dry alcohol such as isopropanol dropwise from the addition funnel to the cooled, stirred TMA solution.[3] Maintain a low temperature throughout the addition.
-
After the isopropanol addition is complete, slowly add methanol in a similar dropwise manner to ensure complete quenching.[3]
-
-
Final Neutralization and Disposal:
-
Once the reaction with the alcohols is complete and the exotherm has subsided, slowly and carefully add water dropwise to neutralize any remaining reactive species.[3]
-
After the final addition of water, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction is complete.[1]
-
The resulting solution, containing aluminum salts and alcohols, should be collected and disposed of as hazardous waste according to local regulations.[7]
-
Data Presentation: Key Parameters for TMA Disposal
| Parameter | Recommended Value/Procedure | Citation(s) |
| Inert Atmosphere | Nitrogen or Argon with <10ppm oxygen | [1][4] |
| Dilution Solvent | Heptane or Toluene | [3][6] |
| TMA Concentration for Quenching | < 5% by weight | [6] |
| Initial Quenching Agent | Isopropanol | [3] |
| Secondary Quenching Agent | Methanol | [3] |
| Final Neutralization Agent | Water | [3][6] |
| Reaction Temperature | Cooled in an ice-water or dry ice bath | [3] |
| Stirring Time Post-Neutralization | Several hours at room temperature | [1] |
Spill and Waste Management
-
Spills : In the event of a small, manageable spill within a fume hood or glovebox, cover the spill with dry lime, sand, or soda ash.[3][5] Do not use water.[3][5] Collect the material using non-sparking tools and place it in a container for disposal as hazardous waste.[3] For large spills, evacuate the area and contact emergency personnel.[3]
-
Empty Containers : Cylinders and containers that held TMA must be triple-rinsed with an inert, dry solvent (e.g., toluene).[3] The resulting solvent rinsate is considered hazardous waste and must be quenched using the protocol described above before disposal.[3]
-
Waste Disposal : All quenched materials and spill cleanup residues are considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[4][7] This waste is classified as RCRA hazardous waste due to its ignitable (D001) and reactive (D003) characteristics.[6]
Logical Workflow for this compound Disposal
Caption: Workflow for the safe quenching and disposal of this compound (TMA).
References
Personal protective equipment for handling Trimethylaluminum
Safe Handling and Disposal of Trimethylaluminum (TMA)
IMMEDIATE SAFETY NOTICE: this compound (TMA) is an extremely hazardous and pyrophoric substance that ignites spontaneously upon contact with air and reacts violently with water.[1][2][3] Handling TMA requires meticulous planning, stringent adherence to safety protocols, and specialized equipment. This guide provides essential procedural information for researchers, scientists, and drug development professionals.
Essential Safety & Chemical Data
Properly understanding the chemical properties and exposure limits of TMA is critical for safe handling. All personnel must be thoroughly trained before working with this compound.[2]
| Parameter | Value | Source |
| Chemical Formula | Al₂(CH₃)₆ or Al₂Me₆ (Exists as a dimer) | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Primary Hazards | Pyrophoric, Water-Reactive, Corrosive | [1][4][5] |
| ACGIH TLV-TWA (8-hr) | 2 mg/m³ (as Aluminum) | [3][4] |
| NIOSH REL (10-hr) | 2 mg/m³ (as Aluminum) | [3] |
| Vapor Pressure | 11 mm Hg at 20°C (68°F) | [2] |
| Boiling Point | 127.2 °C (261 °F) | [2] |
| NFPA 704 Rating | Health: 3, Flammability: 4, Instability: 3 | [3] |
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach combining rigorous engineering controls and comprehensive personal protective equipment is mandatory.
Engineering Controls
The primary method for safely handling TMA is to eliminate its contact with the atmosphere.
-
Inert Atmosphere: All transfers and manipulations must be conducted in a glove box or a sealed system under an inert atmosphere, such as dry nitrogen or argon.[6][7]
-
Ventilation: Operations should be performed within a properly functioning chemical fume hood.[8]
-
Safety Equipment: Emergency safety showers and eyewash stations must be immediately accessible.[3][6]
-
Fire Extinguisher: A Class D fire extinguisher (dry powder, such as Met-L-X), dry sand, or soda ash must be readily available. DO NOT use water, foam, or halogenated extinguishers , as they will react violently with TMA.[3][4][7]
-
Electrical: Use explosion-proof electrical equipment and non-sparking tools.[3][6] All containers must be properly grounded and bonded during transfers to prevent static discharge.[6]
Required Personal Protective Equipment (PPE)
Avoid all unnecessary exposure.[6] The following PPE is required at all times:
-
Eye and Face Protection: A full face shield worn over chemical splash goggles is mandatory.[6] Contact lenses should not be worn.[6]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[6][8] For larger quantities, a chemical-resistant apron over the lab coat or a full-body aluminized suit may be necessary.[3][8] Full-length pants and closed-toe shoes are required.[8]
-
Hand Protection: Wear two pairs of compatible chemical-resistant gloves; neoprene or nitrile rubber are recommended.[6][8]
-
Respiratory Protection: If there is any risk of inhalation (e.g., use outside of a fume hood or glovebox), a NIOSH-approved supplied-air respirator with a full facepiece is required.[2][3][9]
Operational Plan: Step-by-Step Handling Protocol
A Standard Operating Procedure (SOP) must be developed and reviewed by all personnel before work begins.[8] Never work alone when handling pyrophoric materials.[7][8]
A. Preparation and Planning
-
Review Documentation: Thoroughly review the Safety Data Sheet (SDS) for TMA.[8]
-
Dry Run: Conduct a "dry run" of the entire procedure using a less hazardous solvent to identify potential issues.[8]
-
Prepare Glassware: Ensure all glassware and equipment are scrupulously oven-dried to eliminate any moisture.[7][8]
-
Inert Atmosphere: Purge all reaction vessels and transfer lines with a dry, inert gas (nitrogen or argon).
-
Locate Safety Equipment: Confirm the location and operational status of the safety shower, eyewash station, and Class D fire extinguisher.[8]
B. Handling and Transfer
-
Work Area: All manipulations must occur in a glovebox or fume hood.[7]
-
Inert Gas: Maintain a positive pressure of inert gas throughout the transfer process.
-
Grounding: Ensure the source and receiving containers are properly grounded and bonded.[6]
-
Transfer: Use cannulation or syringe techniques designed for air-sensitive reagents. Avoid pouring TMA in the open air under any circumstances.
-
Containment: Perform all work in a secondary container (e.g., a large glass dish or metal tray) to contain any potential spills.
C. Storage
-
Inert Atmosphere: Store TMA in a tightly sealed container under a dry, inert atmosphere.[3][6]
-
Location: Keep in a cool, dry, well-ventilated area away from heat, sparks, and flammable materials.[6][8]
-
Incompatibilities: Store separately from incompatible materials, including water, acids, alcohols, oxidizing agents, and halogenated compounds.[3][6]
Disposal Plan: Step-by-Step Quenching Protocol
Unused or waste TMA must be destroyed through a careful and controlled quenching process. Never dispose of active TMA as regular chemical waste.
Experimental Protocol for Quenching TMA
This procedure should only be performed by trained personnel in a designated area.
-
Step 1: Preparation and Dilution
-
Set up a reaction flask, equipped with a magnetic stirrer and an inert gas inlet, within a fume hood.
-
Transfer the TMA waste into the flask under an inert atmosphere.
-
Dilute the TMA by slowly adding an unreactive, dry solvent such as heptane or toluene to a concentration of less than 5% by weight.[2][8]
-
Cool the diluted solution in a dry ice/acetone bath.[8]
-
-
Step 2: Slow Quenching with Alcohol
-
While stirring the cooled solution, slowly add dry isopropanol dropwise via an addition funnel.[8] The reaction is highly exothermic; control the addition rate to manage heat generation and gas evolution.
-
After the isopropanol reaction subsides, slowly add methanol to quench any remaining reactive material.[8]
-
-
Step 3: Final Neutralization with Water
-
Step 4: Waste Disposal
References
- 1. Trimethylaluminium - Wikipedia [en.wikipedia.org]
- 2. depts.ttu.edu [depts.ttu.edu]
- 3. nj.gov [nj.gov]
- 4. Trimethylaluminium-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 5. This compound | C3H9Al | CID 16682925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gelest.com [gelest.com]
- 7. benchchem.com [benchchem.com]
- 8. purdue.edu [purdue.edu]
- 9. umass.edu [umass.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
